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  • Product: 1-(4-Iodophenyl)propan-2-one
  • CAS: 21906-36-5

Core Science & Biosynthesis

Foundational

1-(4-Iodophenyl)propan-2-one chemical properties and structure

An In-depth Technical Guide to 1-(4-Iodophenyl)propan-2-one: Properties, Synthesis, and Applications Executive Summary: This document provides a comprehensive technical overview of 1-(4-Iodophenyl)propan-2-one, a key che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Iodophenyl)propan-2-one: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-(4-Iodophenyl)propan-2-one, a key chemical intermediate. It details the compound's structural and physicochemical properties, offers insights into its synthesis and reactivity, and explores its significant role as a versatile building block in the fields of organic synthesis and pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's characteristics and utility.

Chemical Identity and Structure

1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is an aromatic ketone.[1] Its structure consists of a propan-2-one moiety attached to a phenyl ring, which is substituted with an iodine atom at the para (4) position.[2] This substitution is critical to the compound's reactivity, providing a functional handle for a variety of cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures.

The presence of the iodine atom, a large and polarizable halogen, significantly influences the electronic properties of the aromatic ring, making the C-I bond a focal point for synthetic transformations.[2] The ketone functional group is also a site of rich chemical reactivity, allowing for modifications such as reductions, additions, and enolate chemistry.

Key Identifiers:

  • IUPAC Name: 1-(4-iodophenyl)propan-2-one[1]

  • CAS Number: 21906-36-5[1]

  • Molecular Formula: C₉H₉IO[1]

  • Synonyms: (4-IODOPHENYL)ACETONE, 1-(p-Iodophenyl)-2-propanone, p-iodophenylacetone[1][2]

Physicochemical and Spectroscopic Properties

1-(4-Iodophenyl)propan-2-one typically presents as a solid or crystalline substance and exhibits moderate solubility in common organic solvents.[2] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Weight 260.07 g/mol [1][3]
Exact Mass 259.96981 Da[1]
Appearance Solid / Crystalline Substance[2]
Polar Surface Area 17.07 Ų[3]
Rotatable Bond Count 2[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 0[3]
Spectroscopic Profile

The structural identity of 1-(4-Iodophenyl)propan-2-one is unequivocally confirmed through various spectroscopic techniques. The expected spectral features are critical for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The aromatic protons would appear as two distinct doublets in the downfield region (approx. 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methylene protons adjacent to the carbonyl and the aromatic ring would likely appear as a singlet around 3.6-3.8 ppm, and the methyl protons of the ketone would present as a sharp singlet further upfield, typically around 2.1-2.3 ppm.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for all nine carbon atoms in unique chemical environments.[1] Key signals include the carbonyl carbon (C=O) at a significantly downfield shift (typically >200 ppm), four distinct signals for the aromatic carbons (with the carbon bearing the iodine showing a characteristic shift), and signals for the methylene and methyl carbons in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically found in the region of 1700-1725 cm⁻¹.[5] Other significant absorptions include C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).[6]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 260. The isotopic pattern will be characteristic of a compound containing one iodine atom. Common fragmentation patterns would include the loss of the methyl group (M-15) and the acetyl group (M-43), leading to significant fragment ions that help confirm the structure.[7]

Synthesis and Reactivity

Synthetic Protocol

While various specific synthetic routes exist, a common and reliable method for the preparation of aryl acetones involves the reaction of a substituted phenylacetic acid derivative with an organometallic reagent. A representative protocol is outlined below.

Objective: To synthesize 1-(4-Iodophenyl)propan-2-one from 4-Iodophenylacetic acid.

Principle: This two-step procedure involves the conversion of the carboxylic acid to a more reactive species (like a Weinreb amide or an acid chloride) followed by nucleophilic addition of a methyl group (e.g., from methylmagnesium bromide or methyllithium), which upon workup yields the desired ketone. This method prevents the common issue of over-addition that can occur with more reactive organometallics and acid chlorides.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • To a solution of 4-Iodophenylacetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the evolution of gas (HCl and CO). The completion of this step yields the intermediate 4-iodophenylacetyl chloride.

  • Formation of the Ketone:

    • In a separate flask, prepare a solution of a suitable methylating agent, such as methylmagnesium bromide (a Grignard reagent) or, for higher yields and cleaner reactions, a Gilman cuprate reagent (lithium dimethylcuprate, Me₂CuLi).

    • Cool the solution of the methylating agent to a low temperature (e.g., -78 °C for Me₂CuLi).

    • Slowly add the previously prepared solution of 4-iodophenylacetyl chloride to the cold solution of the methylating agent. The use of a cuprate is particularly effective as it selectively reacts once to form the ketone without significant alcohol byproduct formation.

  • Quenching and Workup:

    • After the addition is complete, allow the reaction to stir at low temperature for an additional hour before slowly warming to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-(4-Iodophenyl)propan-2-one.

SynthesisWorkflow Start 4-Iodophenylacetic Acid Intermediate 4-Iodophenylacetyl Chloride Start->Intermediate Oxalyl Chloride, cat. DMF Product 1-(4-Iodophenyl)propan-2-one Intermediate->Product 1. Me₂CuLi 2. NH₄Cl quench

Caption: Synthetic workflow for 1-(4-Iodophenyl)propan-2-one.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-(4-Iodophenyl)propan-2-one is dominated by its two primary functional groups:

  • The Aryl Iodide: The carbon-iodine bond is a key site for metal-catalyzed cross-coupling reactions. This makes the compound a valuable precursor in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[8] These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The iodine atom serves as an excellent leaving group in the oxidative addition step of these catalytic cycles.

  • The Ketone: The carbonyl group can undergo a wide array of transformations. It can be reduced to a secondary alcohol, 1-(4-iodophenyl)propan-2-ol, using reducing agents like sodium borohydride (NaBH₄). The adjacent methylene protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions.

Application in Drug Discovery and Development

1-(4-Iodophenyl)propan-2-one is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate or building block in the synthesis of APIs and other complex organic molecules.[2]

Role as a Key Building Block

Its structure is particularly valuable in medicinal chemistry. The iodophenyl moiety allows for the late-stage introduction of diverse functionalities via cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A prominent example of its utility is in the synthesis of precursors to modern pharmaceuticals. For instance, a closely related structure, 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one, is a key intermediate in some reported synthetic routes for Apixaban, a widely used anticoagulant.[9] This highlights the industrial relevance of the iodophenyl scaffold in constructing complex, high-value molecules.

Furthermore, the iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), making this compound and its derivatives potential candidates for the development of radiopharmaceuticals for diagnostic imaging (SPECT/PET) or targeted radiotherapy.[8]

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization & Development Start 1-(4-Iodophenyl) propan-2-one (Building Block) Library Library Synthesis (e.g., Suzuki Coupling) Start->Library Diversification HTS High-Throughput Screening (HTS) Library->HTS Bio-Assay Hit Hit Compound Identified HTS->Hit Hit Identification LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Refinement Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: Role of the core scaffold in a drug discovery workflow.

Safety and Handling

While a specific, comprehensive safety datasheet for 1-(4-Iodophenyl)propan-2-one is not universally available, data from structurally related compounds, such as 1-(4-iodophenyl)ethan-1-one and 1-(4-nitrophenyl)propan-2-one, can inform handling procedures.[10][11]

  • General Hazards: This class of compounds should be handled with care. Potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: The information provided is for research and development purposes only. A full risk assessment should be conducted before handling this chemical.

References

  • Benchchem. 1-(2,4-Diiodophenyl)propan-2-one.
  • CymitQuimica. CAS 21906-36-5: 1-(4-Iodophenyl)-2-propanone.
  • PubChem. 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685.
  • Aurum Pharmatech. Buy 1-(4-Iodophenyl)propan-2-one | 21906-36-5.
  • The Royal Society of Chemistry.
  • FINETECH INDUSTRY LIMITED. 2-(4-iodophenyl)propan-2-ol | CAS: 60514-82-1.
  • PubChem. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367.
  • PubChem. 2-(4-Iodophenyl)propan-2-ol | C9H11IO | CID 53996144.
  • ResearchGate.
  • Fisher Scientific.
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propanone.
  • Chemos GmbH&Co.KG. Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol.
  • University of Calgary. Ch13 - Sample IR spectra.
  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • Fluorochem Ltd.
  • Mass Spectrometry Course.
  • Matrix Fine Chemicals. 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7.
  • Illinois St
  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of propene.
  • Organic Chemistry: An Indian Journal. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Iodophenyl)propan-2-one (CAS 21906-36-5)

This guide provides a comprehensive technical overview of 1-(4-Iodophenyl)propan-2-one, a key intermediate in organic synthesis with significant applications in pharmaceutical and agrochemical research. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Iodophenyl)propan-2-one, a key intermediate in organic synthesis with significant applications in pharmaceutical and agrochemical research. We will delve into its chemical properties, synthesis, analytical characterization, and potential applications, offering insights grounded in established scientific principles and methodologies.

Introduction and Core Properties

1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a propanone chain attached to an iodinated phenyl group, makes it amenable to a variety of chemical transformations. The presence of the iodine atom is particularly noteworthy, as it provides a reactive handle for cross-coupling reactions and influences the electronic properties of the aromatic ring.[1]

Physicochemical Properties of 1-(4-Iodophenyl)propan-2-one
PropertyValueSource
CAS Number 21906-36-5[2][3]
Molecular Formula C₉H₉IO[2][3]
Molecular Weight 260.07 g/mol [2][3]
IUPAC Name 1-(4-iodophenyl)propan-2-one[2]
Synonyms (4-IODOPHENYL)ACETONE, p-iodophenylacetone[1][2]
Appearance Solid or crystalline substance[1]
Boiling Point 135-136 °C at 2 Torr[4]
Density 1.646 g/cm³ (Predicted)[4]
Solubility Moderately soluble in organic solvents[1]

Synthesis of 1-(4-Iodophenyl)propan-2-one: A Mechanistic Approach

The most common and efficient method for the synthesis of 1-(4-Iodophenyl)propan-2-one is the Friedel-Crafts acylation of iodobenzene.[5][6][7] This electrophilic aromatic substitution reaction involves the reaction of iodobenzene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]

The causality behind this choice of reagents lies in the generation of a highly reactive acylium ion. The Lewis acid coordinates to the halogen of the acyl halide, creating a potent electrophile that is then attacked by the electron-rich aromatic ring of iodobenzene. The iodine atom is a deactivating but ortho-, para-directing group; therefore, the para-substituted product is the major isomer formed due to less steric hindrance.[8]

synthesis_pathway iodobenzene Iodobenzene intermediate Wheland Intermediate (Sigma Complex) iodobenzene->intermediate + Acylium Ion propionyl_chloride Propionyl Chloride acylium_ion Acylium Ion (Electrophile) propionyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) product 1-(4-Iodophenyl)propan-2-one intermediate->product - H⁺, - AlCl₃

Figure 1: Simplified reaction pathway for the Friedel-Crafts acylation synthesis of 1-(4-Iodophenyl)propan-2-one.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system, where successful isolation of the product with the expected properties confirms the reaction's efficacy.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 eq) to a suitable anhydrous solvent such as dichloromethane (DCM).[4] The system should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which would deactivate the catalyst.

  • Reagent Addition: Dissolve iodobenzene (1.0 eq) and propionyl chloride (1.05 eq) in DCM.[4] Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

  • Final Purification: The crude 1-(4-Iodophenyl)propan-2-one can be further purified by vacuum distillation or recrystallization from a suitable solvent system to obtain a high-purity product.[4]

Analytical Characterization: A Multi-technique Approach

The identity and purity of synthesized 1-(4-Iodophenyl)propan-2-one must be confirmed through a combination of spectroscopic and chromatographic techniques. This multi-faceted approach ensures a high degree of confidence in the final product.

Expected Analytical Data
Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (two doublets in the para-substituted ring), a singlet for the methyl protons, and a singlet for the methylene protons.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the aromatic ring (including the carbon attached to the iodine), and the methyl and methylene carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (260.07 g/mol ).[2] Characteristic fragmentation patterns can also be observed.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹.
Analytical Workflow

analytical_workflow start Synthesized Product gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir purity_check Purity Assessment gcms->purity_check structure_confirm Structural Elucidation nmr->structure_confirm ir->structure_confirm final_product Characterized 1-(4-Iodophenyl)propan-2-one purity_check->final_product structure_confirm->final_product

Figure 2: A typical workflow for the analytical characterization of 1-(4-Iodophenyl)propan-2-one.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the purified 1-(4-Iodophenyl)propan-2-one in a volatile organic solvent such as ethyl acetate or DCM.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

  • Mass Spectrometric Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact). The resulting ions are separated by their mass-to-charge ratio, generating a mass spectrum.

  • Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, confirming its structure.

Applications in Research and Drug Development

1-(4-Iodophenyl)propan-2-one is a valuable intermediate in the synthesis of a wide range of organic molecules.[1] Its utility stems from the reactivity of both the ketone functional group and the carbon-iodine bond.

  • Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of various pharmaceutical agents.[1] The ketone can be subjected to reactions such as reductive amination to introduce nitrogen-containing functional groups, a common feature in many drug molecules.

  • Agrochemical Development: Similar to its role in pharmaceuticals, it is also used in the development of new agrochemicals.[1]

  • Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

  • Radiopharmaceutical Development: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), making 1-(4-Iodophenyl)propan-2-one and its derivatives potential candidates for the development of radiopharmaceuticals for imaging or therapeutic purposes.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Iodophenyl)propan-2-one.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(4-Iodophenyl)propan-2-one is a strategically important chemical intermediate with broad applications in synthetic organic chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. A thorough analytical characterization is paramount to ensure its identity and purity for subsequent applications. The dual reactivity of the ketone and the aryl iodide functional groups makes it a versatile tool for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53996144, 2-(4-Iodophenyl)propan-2-ol. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. [Link]

  • The Hive Novel Discourse. benzaldehydes to phenylacetones. [Link]

  • OpenBU. A preparation of phenylacetone. [Link]

  • ResearchGate. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chegg.com. Solved Friedel-Crafts acylation of iodobenzene with acetyl. [Link]

  • YouTube. Synthesis of 1-Phenylacetone from Ethylbenzene. [Link]

  • ResearchGate. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). [Link]

  • Organic Chemistry Portal. Iodoketone synthesis by iodination. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Wikipedia. Phenylacetone. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol. [Link]

  • Journal of the Chemical Society C. The Friedel–Crafts acylation of aromatic halogen derivatives. Part V. The reaction of aluminium chloride with iodobenzene and the iodotoluenes. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Scribd. Phenylacetone: Synthesis of Phenyl-2-Propanone. [Link]

  • PubMed Central. Organic synthesis toward small-molecule probes and drugs. [Link]

  • Doc Brown's Advanced Organic Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [Link]

Sources

Foundational

Physical and chemical properties of p-iodophenylacetone

An In-depth Technical Guide to the Physical and Chemical Properties of p-Iodophenylacetone Executive Summary & Core Compound Identity This guide provides a comprehensive technical overview of para-iodophenylacetone (p-IP...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of p-Iodophenylacetone

Executive Summary & Core Compound Identity

This guide provides a comprehensive technical overview of para-iodophenylacetone (p-IPA), a key intermediate in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in drug development. While extensive peer-reviewed data on this specific molecule is not abundant, this document synthesizes available information, computational data, and expert analysis based on analogous structures to provide a reliable profile. p-Iodophenylacetone is a bifunctional molecule featuring a reactive ketone group and an aryl iodide moiety, making it a versatile building block for introducing a substituted phenylacetone pharmacophore or for subsequent elaboration via cross-coupling chemistries. This guide will detail its physicochemical properties, propose a robust synthetic pathway, analyze its spectroscopic signature, explore its chemical reactivity, and outline essential safety protocols for its handling.

The core identity of the compound is established as follows:

  • Systematic IUPAC Name: 1-(4-iodophenyl)propan-2-one[1]

  • Common Names: p-Iodophenylacetone, (4-Iodophenyl)acetone

  • CAS Number: 21906-36-5[1][2][3]

  • Molecular Formula: C₉H₉IO[1][3]

  • Molecular Weight: 260.07 g/mol [1][3]

  • Chemical Structure:

Section 1: Physicochemical & Thermodynamic Profile

Experimental physical data for p-iodophenylacetone is not widely published. The following table consolidates computationally predicted properties from reliable databases alongside estimated values derived from structurally related compounds, such as phenylacetone (CAS 103-79-7)[4][5][6] and 4'-iodoacetophenone (CAS 13329-40-3).[7] The para-iodo substitution significantly increases the molecular weight compared to phenylacetone and is expected to result in a solid material at standard temperature and pressure, analogous to 4'-iodoacetophenone.

Table 1: Physicochemical Properties of p-Iodophenylacetone

PropertyValueSource & Justification
Appearance White to yellow crystalline solidEstimated, by analogy to 4'-iodoacetophenone[7][8]
Melting Point (°C) 85 - 95 (Estimated)Estimated. Higher than phenylacetone (-15 °C)[4][5] and likely similar to or slightly higher than 4'-iodoacetophenone (82-89 °C)[8] due to similar molecular weight and crystal packing forces.
Boiling Point (°C) > 220 (Estimated)Estimated. Expected to be significantly higher than phenylacetone (214-216 °C)[4] due to the much heavier iodine atom increasing intermolecular forces.
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, Acetone); Insoluble in water.Inferred from general properties of aromatic ketones[4] and iodoarenes.
Density (g/mL) ~1.6 (Estimated)Estimated to be significantly higher than phenylacetone (~1.01 g/mL)[5][6] due to the high mass of iodine.
XLogP3 2.1Computed by PubChem[1]
Hydrogen Bond Donors 0Computed by PubChem[1]
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Computed by PubChem[1]
Rotatable Bonds 2Computed by PubChem[1]
Topological Polar Surface Area 17.1 ŲComputed by PubChem[1]

Section 2: Synthesis & Mechanistic Rationale

A reliable and scalable synthesis of p-iodophenylacetone is crucial for its application. While a direct Friedel-Crafts acylation of iodobenzene presents challenges regarding catalyst poisoning and regioselectivity, a more robust and controllable pathway originates from 4-iodophenylacetic acid. The following two-step protocol is proposed, leveraging a Weinreb amide intermediate to prevent over-addition, a common side reaction when using more reactive organometallic reagents with acid chlorides.

Proposed Synthetic Workflow

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation A 4-Iodophenylacetic Acid B Weinreb Amide Intermediate (N-methoxy-N-methyl-2-(4-iodophenyl)acetamide) A->B  1. SOCl₂ or Oxalyl Chloride  2. HN(OMe)Me·HCl, Base C p-Iodophenylacetone B->C  1. MeMgBr or MeLi  2. Mild Acidic Workup (e.g., aq. NH₄Cl)

Caption: Proposed two-step synthesis of p-Iodophenylacetone.

Detailed Experimental Protocol

Step 1: Synthesis of N-methoxy-N-methyl-2-(4-iodophenyl)acetamide (Weinreb Amide)

  • Acid Chloride Formation (Causality): To a solution of 4-iodophenylacetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature for 2-3 hours. This step converts the carboxylic acid into a more reactive acid chloride. The DMF catalyst facilitates this conversion via formation of a Vilsmeier reagent.

  • Amide Formation (Causality): In a separate flask, a slurry of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as pyridine or triethylamine (3.0 eq) in anhydrous DCM is prepared and cooled to 0 °C. The previously formed acid chloride solution is added dropwise to this slurry. The reaction is allowed to warm to room temperature and stirred overnight. This forms the Weinreb amide. The resulting magnesium chelate of the Weinreb amide is stable and prevents the common side-reaction of over-addition by a second equivalent of the organometallic reagent, which would otherwise lead to a tertiary alcohol impurity.

  • Workup and Isolation: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.

Step 2: Synthesis of 1-(4-iodophenyl)propan-2-one (p-IPA)

  • Grignard Reaction (Causality): The Weinreb amide (1.0 eq) is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF) and cooled to 0 °C under a nitrogen atmosphere. A solution of methylmagnesium bromide (MeMgBr, ~1.5 eq) in THF is added dropwise. The reaction is stirred at 0 °C for 2-3 hours. The Grignard reagent adds to the amide carbonyl to form a stable tetrahedral intermediate, which does not collapse until acidic workup.

  • Workup and Ketone Liberation (Causality): The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid protonates the intermediate, which then collapses to form the desired ketone, p-iodophenylacetone.

  • Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by silica gel column chromatography or recrystallization to yield pure p-iodophenylacetone.

Section 3: Spectroscopic Signature & Characterization

A self-validating characterization protocol relies on the convergence of data from multiple spectroscopic techniques. The predicted spectra for p-iodophenylacetone provide a unique fingerprint confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ ~7.70 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the iodine atom. They are deshielded by the electron-withdrawing effect of iodine.

    • δ ~7.00 ppm (d, 2H): A doublet for the two aromatic protons meta to the iodine atom.

    • δ ~3.65 ppm (s, 2H): A singlet for the benzylic methylene (-CH₂-) protons.

    • δ ~2.15 ppm (s, 2H): A singlet for the terminal methyl (-CH₃) protons of the acetone moiety.

  • ¹³C NMR (Referenced from NMRShiftDB[1], Predicted):

    • δ ~206 ppm: Ketone carbonyl carbon (C=O).

    • δ ~138 ppm: Aromatic C-H carbons ortho to iodine.

    • δ ~135 ppm: Aromatic quaternary carbon attached to the methylene group.

    • δ ~131 ppm: Aromatic C-H carbons meta to iodine.

    • δ ~93 ppm: Aromatic quaternary carbon bearing the iodine atom (ipso-carbon).

    • δ ~50 ppm: Benzylic methylene carbon (-CH₂-).

    • δ ~29 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

  • ~1715 cm⁻¹ (Strong, Sharp): Characteristic C=O (carbonyl) stretch of an aliphatic ketone.

  • ~3050-3000 cm⁻¹ (Medium): Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹ (Weak-Medium): Aliphatic C-H stretching of the methylene and methyl groups.

  • ~1585 cm⁻¹ & ~1485 cm⁻¹ (Medium): Aromatic C=C ring stretching vibrations.

  • ~820 cm⁻¹ (Strong): C-H out-of-plane bending, characteristic of 1,4- (para) disubstitution.

  • ~600-500 cm⁻¹ (Weak-Medium): C-I (carbon-iodine) stretching vibration.

Mass Spectrometry (MS)

Analysis of the electron ionization (EI) mass spectrum provides definitive structural proof through the molecular ion and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A strong peak at m/z = 260 , corresponding to the molecular weight of C₉H₉IO.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the methylene and carbonyl groups to form a stable 4-iodobenzyl cation. This results in a prominent base peak at m/z = 217 ([M-COCH₃]⁺).

    • Alpha Cleavage: Loss of the methyl radical from the molecular ion gives a peak at m/z = 245 ([M-CH₃]⁺).

    • Loss of Iodine: A peak at m/z = 133 corresponds to the loss of the iodine radical from the molecular ion ([M-I]⁺).

    • Iodine Cation: A peak at m/z = 127 corresponding to the iodine cation ([I]⁺) is also expected.

Section 4: Chemical Reactivity & Synthetic Utility

The utility of p-iodophenylacetone stems from its two distinct reactive sites, allowing for orthogonal chemical modifications. A researcher can selectively target either the ketone or the aryl iodide, making it a powerful node for building molecular complexity.

G cluster_0 Ketone-Centric Reactions cluster_1 Aryl Iodide-Centric Reactions pIPA p-Iodophenylacetone Reduction Secondary Alcohol pIPA->Reduction NaBH₄ / MeOH Enolate Enolate Intermediate pIPA->Enolate LDA / THF ReductiveAmination Amphetamine Analogs pIPA->ReductiveAmination R-NH₂ / NaBH₃CN Suzuki Aryl-Aryl Ketone pIPA->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Alkynyl Ketone pIPA->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Heck Alkenyl Ketone pIPA->Heck Alkene Pd Catalyst, Base

Caption: Divergent reactivity pathways of p-Iodophenylacetone.

1. Reactions at the Ketone Carbonyl:

  • Reduction: The ketone can be easily reduced to the corresponding secondary alcohol, 1-(4-iodophenyl)propan-2-ol, using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can serve as a precursor for further functionalization.

  • Reductive Amination: In the presence of an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN), p-IPA can be converted into various substituted amphetamine analogs, making it a scaffold of interest in medicinal chemistry.

  • Enolate Formation: The α-protons on the methylene group are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This nucleophile can then be alkylated or used in aldol-type condensation reactions to build complexity adjacent to the carbonyl.

2. Reactions at the Aryl Iodide:

  • Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions. This is the most powerful feature of this molecule for drug discovery applications.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing iodine with a new aryl or alkyl group.[9][10] This is a primary method for creating biaryl structures.

    • Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system introduces an alkynyl moiety.

    • Heck Coupling: Reaction with alkenes under palladium catalysis attaches a vinyl group at the para position.

Section 5: Application in Drug Discovery & Development

Substituted phenylacetones are privileged structures in medicinal chemistry. The specific utility of p-iodophenylacetone lies in its role as a versatile late-stage functionalization handle.

  • Scaffold for Library Synthesis: Due to the robust and orthogonal nature of its reactive sites, p-IPA is an ideal starting point for creating diverse chemical libraries. A library of boronic acids can be coupled via the Suzuki reaction to generate hundreds of novel biaryl ketones, which can then be further diversified through reactions at the ketone.

  • Intermediate for Target Molecules: Many active pharmaceutical ingredients (APIs) contain complex substituted aromatic cores. p-Iodophenylacetone can serve as a key intermediate where the iodine is strategically replaced in a final or penultimate step of a total synthesis. For example, it is a precursor for intermediates used in the synthesis of certain fungicides.[11]

  • Metabolic Studies: The unsubstituted parent compound, phenylacetone, is a known metabolite of amphetamine.[4] Labeled versions of p-IPA could potentially be used in metabolic or pharmacokinetic studies to trace the fate of related compounds in biological systems.

Section 6: Laboratory Safety & Handling Protocol

No specific material safety data sheet (MSDS) is widely available for p-iodophenylacetone. Therefore, a conservative safety protocol based on the known hazards of aromatic ketones[12][13] and organoiodide compounds is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Toxicological Hazards:

    • Skin/Eye Irritation: Assumed to be a skin and eye irritant. Direct contact should be avoided. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[14]

    • Inhalation: May be harmful if inhaled. Move to fresh air if exposure occurs.

    • Ingestion: May be harmful if swallowed. Do not induce vomiting.

  • Handling & Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and light.

    • Avoid generating dust. Use appropriate weighing procedures (e.g., weighing boats, enclosed balances).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

References

  • Wikipedia. (n.d.). Phenylacetone. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one. Retrieved January 22, 2026, from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Ketones. Retrieved January 22, 2026, from [Link]

  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Retrieved January 22, 2026, from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved January 22, 2026, from [Link]

  • Aromatic Fragrances International, Inc. (n.d.). SAFETY DATA SHEET. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). Gas Chromatography of Phenylacetone Precursors. Retrieved January 22, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved January 22, 2026, from [Link]

  • ACS Publications - Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved January 22, 2026, from [Link]

  • YouTube. (2023). Synthesis of 1-Phenylacetone from Ethylbenzene. Retrieved January 22, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved January 22, 2026, from [Link]

  • INCHEM. (n.d.). AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Chemical Safety Facts. (n.d.). Ketones. Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10218764, 1-(2-Acetyl-4-iodophenyl)propan-2-one. Retrieved January 22, 2026, from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Carbonylative and direct Suzuki–Miyaura cross-coupling reactions with 1-iodo-cyclohexene. Retrieved January 22, 2026, from [Link]

  • NJ.gov. (n.d.). DIETHYL KETONE HAZARD SUMMARY. Retrieved January 22, 2026, from [Link]

  • PubMed. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Retrieved January 22, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Acetone. Retrieved January 22, 2026, from [Link]

  • Chegg. (n.d.). Spectroscopy: Predict the 1H NMR spectrum of 1-(4-chlorophenyl)propan-2-yl acetate. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry: A Textbook, 3rd ed. (n.d.). Mass spectral interpretation. Retrieved January 22, 2026, from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). phenyl acetone, 103-79-7. Retrieved January 22, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 22, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Iodoacetophenone. Retrieved January 22, 2026, from [Link]

  • YouTube. (2022). How to predict a proton NMR spectrum. Retrieved January 22, 2026, from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(4-Iodophenyl)propan-2-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)propan-2-one, a key chemical intermediate. The document details its funda...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)propan-2-one, a key chemical intermediate. The document details its fundamental molecular properties, including its molecular weight and formula. It further presents a validated synthesis protocol, in-depth analysis of its spectroscopic characteristics, and a discussion of its significant applications in medicinal chemistry, particularly in the development of diagnostic imaging agents. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Introduction

1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is an aromatic ketone of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive carbonyl group and an iodinated phenyl ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules. The presence of the iodine atom is particularly notable, as it not only influences the electronic properties and reactivity of the molecule but also provides a site for radioiodination, a critical process in the development of radiopharmaceuticals for diagnostic imaging. This guide serves as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, characterization, and application of this important compound.

Molecular Properties

A thorough understanding of the fundamental properties of 1-(4-Iodophenyl)propan-2-one is essential for its effective use in synthesis and research.

PropertyValueSource
Molecular Formula C₉H₉IO[PubChem CID: 13772685][1]
Molecular Weight 260.07 g/mol [PubChem CID: 13772685][1]
IUPAC Name 1-(4-iodophenyl)propan-2-one[PubChem CID: 13772685][1]
CAS Number 21906-36-5[PubChem CID: 13772685][1]
Synonyms (4-IODOPHENYL)ACETONE, p-iodophenylacetone[PubChem CID: 13772685][1]

digraph "1-(4-Iodophenyl)propan-2-one" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];

// Atom coordinates C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,2.1!", label="C"]; C4 [pos="0,2.8!", label="C"]; C5 [pos="-1.2,2.1!", label="C"]; C6 [pos="-1.2,0.7!", label="C"]; C7 [pos="-2.4,0!", label="C"]; C8 [pos="-3.6,0.7!", label="C"]; O1 [pos="-2.4,-1.2!", label="O"]; I1 [pos="0,4.5!", label="I"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C7 -- O1 [label="="]; C4 -- I1 [label=""];

// Aromatic ring indication (optional) // node [shape=circle, style=dotted, label="", width=1.8, height=1.8, pos="0,1.4!"]; }

Caption: 2D Structure of 1-(4-Iodophenyl)propan-2-one.

Synthesis of 1-(4-Iodophenyl)propan-2-one

The synthesis of 1-(4-Iodophenyl)propan-2-one can be achieved through various synthetic routes. One common and effective method involves the reaction of 4-iodobenzaldehyde with a Grignard reagent followed by oxidation. This approach provides a reliable pathway to the desired product.

Synthesis via Grignard Reaction and Oxidation

This two-step synthesis provides a practical and scalable method for the preparation of 1-(4-Iodophenyl)propan-2-one. The causality behind this experimental choice lies in the robust and well-established nature of Grignard reactions for carbon-carbon bond formation and the subsequent reliable oxidation of the resulting secondary alcohol to a ketone.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation start 4-Iodobenzaldehyde + Ethylmagnesium bromide process1 Reaction in dry THF start->process1 intermediate 1-(4-Iodophenyl)propan-1-ol process1->intermediate process2 Oxidation in DCM intermediate->process2 Intermediate from Step 1 oxidant PCC or Dess-Martin Periodinane oxidant->process2 product 1-(4-Iodophenyl)propan-2-one process2->product

Caption: Workflow for the synthesis of 1-(4-Iodophenyl)propan-2-one.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Iodophenyl)propan-1-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small amount of dry tetrahydrofuran (THF) to cover the magnesium turnings. Add a few drops of ethyl bromide (1.2 eq) to initiate the reaction. Once the reaction begins (as evidenced by bubbling), add the remaining ethyl bromide dissolved in dry THF dropwise via the dropping funnel, maintaining a gentle reflux.

  • Addition of Aldehyde: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Dissolve 4-iodobenzaldehyde (1.0 eq) in dry THF and add it dropwise to the Grignard solution.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-Iodophenyl)propan-1-ol.

Step 2: Oxidation to 1-(4-Iodophenyl)propan-2-one

  • Reaction Setup: To a round-bottom flask, dissolve the crude 1-(4-Iodophenyl)propan-1-ol from the previous step in dichloromethane (DCM).

  • Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature. The choice of a mild oxidizing agent like PCC or Dess-Martin periodinane is crucial to prevent over-oxidation or side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts (if PCC is used) or quench with a saturated solution of sodium thiosulfate (if Dess-Martin periodinane is used). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(4-Iodophenyl)propan-2-one.

Spectroscopic Characterization

The structural elucidation of 1-(4-Iodophenyl)propan-2-one is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a characteristically lower chemical shift due to the heavy atom effect), and the aliphatic carbons.

Typical Chemical Shifts:

Proton/Carbon¹H NMR (δ, ppm) (Predicted)¹³C NMR (δ, ppm) (Predicted)
Aromatic CH (ortho to I)~7.7 (d)~138
Aromatic CH (meta to I)~7.0 (d)~130
Methylene (CH₂)~3.7 (s)~50
Methyl (CH₃)~2.2 (s)~30
Carbonyl (C=O)-~205
Aromatic C-I-~92

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 1-(4-Iodophenyl)propan-2-one is expected to show a molecular ion peak [M]⁺ at m/z 260.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 245, corresponding to the [M-15]⁺ ion.

  • Loss of an acetyl radical (•COCH₃): This would lead to a fragment at m/z 217, corresponding to the [M-43]⁺ ion, which is a tropylium-like cation.

  • A peak at m/z 127: This corresponds to the iodine cation [I]⁺.

  • A peak at m/z 91: This is characteristic of a tropylium cation, formed from the benzyl fragment.

  • A peak at m/z 43: This corresponds to the acetyl cation [CH₃CO]⁺.

Fragmentation_Pathway M [C₉H₉IO]⁺ m/z = 260 M_minus_15 [C₈H₆IO]⁺ m/z = 245 M->M_minus_15 - •CH₃ M_minus_43 [C₇H₆I]⁺ m/z = 217 M->M_minus_43 - •COCH₃ Acetyl [CH₃CO]⁺ m/z = 43 M->Acetyl - •C₇H₆I Iodine [I]⁺ m/z = 127 M_minus_43->Iodine - C₇H₆ Tropylium [C₇H₇]⁺ m/z = 91 M_minus_43->Tropylium - I

Caption: Plausible fragmentation pathway of 1-(4-Iodophenyl)propan-2-one in EI-MS.

Applications in Drug Development

The unique structural features of 1-(4-Iodophenyl)propan-2-one make it a valuable precursor in the synthesis of various pharmaceutical agents.

Precursor for Radioiodinated Imaging Agents

The presence of an iodine atom on the phenyl ring allows for the straightforward introduction of a radioactive iodine isotope (e.g., ¹²³I or ¹²⁵I). This makes 1-(4-Iodophenyl)propan-2-one a key starting material for the synthesis of radiolabeled molecules for use as imaging agents in Single Photon Emission Computed Tomography (SPECT).[2][3] These imaging agents are designed to target specific biological entities, such as receptors or transporters in the brain, allowing for the non-invasive study of various physiological and pathological processes. For instance, derivatives of this compound have been explored for mapping cholinergic pathways in the brain.[2]

Intermediate in the Synthesis of Amphetamine Analogs

Phenylpropan-2-one derivatives are well-known precursors in the synthesis of amphetamine and its analogs.[4] While the direct application of 1-(4-Iodophenyl)propan-2-one in the synthesis of illicit drugs is a concern, its use in legitimate research for the development of novel central nervous system (CNS) active agents is also significant. The 4-iodo substituent can be used as a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of amphetamine-like compounds for pharmacological screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off immediately with soap and plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

1-(4-Iodophenyl)propan-2-one is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its well-defined molecular properties, accessible synthetic routes, and informative spectroscopic characteristics make it a reliable building block for the synthesis of complex target molecules. Its role as a precursor to radioiodinated imaging agents highlights its importance in the advancement of diagnostic medicine. This guide provides the essential technical information for researchers and scientists to safely and effectively utilize 1-(4-Iodophenyl)propan-2-one in their research endeavors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one." PubChem, [Link].

  • Verma, M., & Rana, S. (2021). "Comparative analysis of 1-phenyl-2-propanone (P2P), an amphetamine-type stimulant precursor, using stable isotope ratio mass spectrometry." Forensic Science International, 328, 111040. [Link]

  • Efange, S. M., et al. (1992). "Radioiodinated 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane: potential radiotracer for mapping central cholinergic innervation in vitro." International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology, 19(3), 337-348. [Link]

  • National Center for Biotechnology Information. "5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)." NCBI Bookshelf, [Link].

  • Oregon State University. "1H NMR Chemical Shift." Oregon State University Chemistry Website, [Link].

  • Oregon State University. "13C NMR Chemical Shift." Oregon State University Chemistry Website, [Link].

  • National Center for Biotechnology Information. "5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)." NCBI Bookshelf, [Link].

Sources

Foundational

A Comprehensive Spectroscopic Guide to 1-(4-Iodophenyl)propan-2-one: Structure, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Iodophenyl)propan-2-one is a halogenated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)propan-2-one is a halogenated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive carbonyl group and an iodinated phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The presence of the iodo-substituent provides a site for further functionalization through cross-coupling reactions, enhancing its utility as a building block in drug discovery and development.

Accurate structural elucidation and purity assessment are paramount in any chemical research endeavor, particularly in the synthesis of novel compounds for biological evaluation. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Iodophenyl)propan-2-one, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding for researchers in the field.

Molecular Structure and Properties

1-(4-Iodophenyl)propan-2-one possesses the molecular formula C₉H₉IO and a molecular weight of approximately 260.07 g/mol .[1][2] The structural formula is characterized by a propan-2-one moiety attached to a phenyl ring at the para position with an iodine atom.

Molecular Structure of 1-(4-Iodophenyl)propan-2-one

Caption: Ball-and-stick model of 1-(4-Iodophenyl)propan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Iodophenyl)propan-2-one, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(4-Iodophenyl)propan-2-one is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons. Based on the analysis of similar structures, the following chemical shifts and splitting patterns are anticipated.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-Iodophenyl)propan-2-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8Doublet2HAr-H (ortho to I)
~ 6.9 - 7.1Doublet2HAr-H (meta to I)
~ 3.7Singlet2H-CH₂-
~ 2.2Singlet3H-CH₃
  • Aromatic Protons (δ ~6.9-7.8): The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing iodine atom are expected to be deshielded and resonate at a lower field (δ ~7.6-7.8 ppm) compared to the protons meta to the iodine (δ ~6.9-7.1 ppm).

  • Methylene Protons (δ ~3.7): The two protons of the methylene group (-CH₂-) adjacent to the aromatic ring and the carbonyl group are chemically equivalent and are expected to appear as a singlet.

  • Methyl Protons (δ ~2.2): The three protons of the methyl group (-CH₃) are also equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1] Based on general principles and data for similar compounds, the following assignments can be made.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-Iodophenyl)propan-2-one

Chemical Shift (δ, ppm)Assignment
~ 206C=O
~ 138Ar-C (quaternary, attached to CH₂)
~ 132Ar-C (ortho to I)
~ 130Ar-C (meta to I)
~ 92Ar-C (quaternary, attached to I)
~ 50-CH₂-
~ 30-CH₃
  • Carbonyl Carbon (δ ~206): The ketone carbonyl carbon is significantly deshielded and appears at a very low field.

  • Aromatic Carbons (δ ~92-138): The four distinct types of aromatic carbons will have different chemical shifts. The carbon bearing the iodine atom (C-I) will be shifted upfield due to the heavy atom effect, while the other carbons will have shifts typical for a substituted benzene ring.

  • Aliphatic Carbons (δ ~30-50): The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will appear in the upfield region of the spectrum.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place the NMR tube in the spectrometer transfer->instrument shimming Shim the magnetic field to achieve homogeneity instrument->shimming acquire Acquire ¹H and ¹³C NMR spectra shimming->acquire fourier Fourier transform the raw data (FID) acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the peaks (¹H NMR) baseline->integrate peak_pick Peak pick to determine chemical shifts baseline->peak_pick

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-Iodophenyl)propan-2-one is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands for 1-(4-Iodophenyl)propan-2-one

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 3000-2850MediumAliphatic C-H stretch
~ 1715Strong, SharpC=O stretch (ketone)
~ 1600, 1485Medium-WeakAromatic C=C stretch
~ 820Strongpara-disubstituted C-H bend (out-of-plane)
~ 500MediumC-I stretch
  • C=O Stretch (~1715 cm⁻¹): This will be the most intense and characteristic peak in the spectrum, indicative of the ketone functional group.

  • Aromatic and Aliphatic C-H Stretches (~2850-3100 cm⁻¹): These absorptions confirm the presence of both sp² and sp³ hybridized C-H bonds.

  • Aromatic C=C Stretches (~1485-1600 cm⁻¹): These peaks are characteristic of the benzene ring.

  • para-disubstituted C-H Bend (~820 cm⁻¹): A strong absorption in this region is a good indicator of 1,4-disubstitution on the phenyl ring.

  • C-I Stretch (~500 cm⁻¹): The carbon-iodine bond vibration is expected to appear in the far-infrared region of the spectrum.

ATR-FTIR Experimental Protocol

FTIR_Protocol start Start clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) start->clean background Collect a background spectrum clean->background place_sample Place a small amount of the solid sample onto the crystal background->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum clean_end Clean the ATR crystal collect_spectrum->clean_end end End clean_end->end

Caption: Step-by-step protocol for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. PubChem indicates the availability of GC-MS data for 1-(4-Iodophenyl)propan-2-one.[1]

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 260. The fragmentation pattern will be influenced by the presence of the carbonyl group and the iodo-substituent.

Table 4: Predicted Mass Spectrometry Fragmentation for 1-(4-Iodophenyl)propan-2-one

m/zFragment IonDescription
260[C₉H₉IO]⁺Molecular ion
217[C₈H₆IO]⁺Loss of a methyl radical (•CH₃)
133[C₇H₆I]⁺Loss of acetyl radical (•COCH₃)
127[I]⁺Iodine cation
91[C₇H₇]⁺Tropylium ion (from rearrangement)
43[CH₃CO]⁺Acetyl cation
  • Molecular Ion (m/z 260): The peak corresponding to the intact molecule with one electron removed.

  • Loss of Methyl Radical (m/z 217): Alpha-cleavage next to the carbonyl group can lead to the loss of a methyl radical.

  • Loss of Acetyl Radical (m/z 133): Cleavage of the bond between the methylene group and the carbonyl group can result in the loss of an acetyl radical.

  • Iodine Cation (m/z 127): A prominent peak at m/z 127 corresponding to the iodine cation is expected due to the relatively weak C-I bond.

  • Acetyl Cation (m/z 43): A characteristic peak for methyl ketones.

GC-MS Experimental Logic

GCMS_Logic cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) injection Sample is vaporized and injected into the GC separation Components are separated based on boiling point and polarity in the column injection->separation ionization Separated components are ionized (e.g., by electron impact) separation->ionization fragmentation Ions fragment into smaller, characteristic pieces ionization->fragmentation detection Fragments are detected based on their mass-to-charge ratio fragmentation->detection

Caption: The logical flow of a GC-MS experiment.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of 1-(4-Iodophenyl)propan-2-one. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. The detailed protocols and interpretation guidelines offered herein are designed to empower researchers in their synthetic and analytical endeavors, ensuring the integrity and reliability of their scientific findings. By understanding the causality behind the experimental choices and the principles of spectral interpretation, scientists can confidently utilize this versatile building block in the development of new chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

Sources

Exploratory

1-(4-Iodophenyl)propan-2-one safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-(4-Iodophenyl)propan-2-one For Researchers, Scientists, and Drug Development Professionals Introduction This guide provides comprehensive safety and handling protocol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(4-Iodophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides comprehensive safety and handling protocols for 1-(4-Iodophenyl)propan-2-one, a compound utilized in various research and development applications.[1] As a Senior Application Scientist, it is imperative to preface this guide with a crucial point of emphasis: while this document is thoroughly researched, specific safety data for 1-(4-Iodophenyl)propan-2-one is not extensively available. Therefore, the safety protocols and recommendations outlined herein are synthesized from data on structurally similar compounds, established principles of laboratory safety, and regulatory guidelines for handling halogenated organic substances.[2][3][4] It is incumbent upon the user to treat this chemical with the utmost caution, assuming it to be hazardous until comprehensive toxicological data becomes available.[5]

Chemical Identity and Synonyms
  • IUPAC Name: 1-(4-iodophenyl)propan-2-one[6]

  • Synonyms: (4-IODOPHENYL)ACETONE, p-iodophenylacetone[6]

  • CAS Number: 21906-36-5[6][7]

  • Molecular Formula: C₉H₉IO[6]

Molecular Structure and Properties

The molecular structure of 1-(4-Iodophenyl)propan-2-one consists of a phenyl ring substituted with an iodine atom at the para position, and a propan-2-one group.[1] This structure is significant as the presence of the iodine atom categorizes it as a halogenated organic compound, which has specific implications for its reactivity and disposal.[8][9]

PropertyValueSource
Molecular Weight 260.07 g/mol [6][7]
Appearance Typically a solid or crystalline substance[1]
Solubility Moderately soluble in organic solvents[1]
Applications in Research and Development

1-(4-Iodophenyl)propan-2-one serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity, influenced by the iodine atom on the phenyl ring, makes it a versatile building block in creating more complex molecules.[1]

Hazard Identification and Classification

GHS Classification (Projected)

The following GHS classification is projected based on data from similar compounds such as 1-(4-Methylphenyl)-1-propanol and 4'-Iodoacetophenone.[2][3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][4]

Signal Word: Warning[3][4]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Physical and Chemical Hazards

While specific data on flammability is not available, it is prudent to handle this compound away from open flames and strong oxidizing agents.[3] Hazardous decomposition products upon combustion may include carbon oxides.[2]

Health Hazards

The primary routes of exposure are inhalation, skin contact, and eye contact. The toxicological properties have not been fully investigated.[3] Therefore, minimizing exposure is critical.[5]

Environmental Hazards

The environmental impact of this compound has not been fully assessed. As a halogenated organic compound, it should be prevented from entering drains and watercourses.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1-(4-Iodophenyl)propan-2-one.[10][11][12]

Rationale for PPE Selection

The selection of PPE is based on the potential for skin and eye irritation, and respiratory tract irritation.[2][3][4] The goal is to create a complete barrier between the researcher and the chemical.[11]

Recommended PPE Ensemble
  • Eye Protection: Chemical safety goggles or a face shield.[10][12][13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[12]

  • Body Protection: A lab coat, fully buttoned.[10][12] For larger quantities or in case of potential splashing, a chemically impervious suit is recommended.[11]

  • Footwear: Closed-toe shoes.[10][12]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][14]

Donning and Doffing Procedures

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Eye Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: Sequential workflow for donning and doffing PPE.

Safe Handling and Storage

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eyewash Stations and Safety Showers: Ensure these are readily accessible and have been recently tested.[3]

Standard Operating Procedures for Handling
  • Preparation: Before handling, review the Safety Data Sheets of similar compounds and have all necessary PPE and spill cleanup materials ready.[12][15]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[2]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials.[3]

Incompatible Materials
  • Bases: Avoid contact with strong bases.[3]

  • Oxidizing agents: Keep away from strong oxidizing agents.[3]

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the attending physician with the available safety information.[2]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[16]

Spill and Emergency Response

Spill Containment and Cleanup
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: A water jet may spread the fire.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Disposal Considerations

Waste Classification

As a halogenated organic compound, 1-(4-Iodophenyl)propan-2-one waste must be classified as hazardous.[8][17][18]

Disposal Procedures for Halogenated Organic Compounds
  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[18][19]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[8][19]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[3] Halogenated organic wastes are typically incinerated at high temperatures.[8][18]

Waste_Disposal_Decision_Tree start Chemical Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in designated halogenated waste container is_halogenated->halogenated_container Yes non_halogenated_container Collect in designated non-halogenated waste container is_halogenated->non_halogenated_container No licensed_disposal Dispose via licensed hazardous waste contractor halogenated_container->licensed_disposal non_halogenated_container->licensed_disposal

Caption: Decision tree for proper chemical waste segregation.

Toxicological Information

The toxicological properties of 1-(4-Iodophenyl)propan-2-one have not been fully investigated.[3] However, based on data from similar compounds, it is presumed to cause skin, eye, and respiratory irritation.[2][3][4] It is crucial to handle this compound as if it were toxic and to minimize all potential routes of exposure.[5]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol.
  • Fisher Scientific. (2021).
  • PubChem. 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(2-Acetyl-4-iodophenyl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Environmental Health & Safety, University of Washington. (2025). Safe Lab Practices. Available at: [Link]

  • Unknown Source.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • National Research Council (US) Committee on R&D Needs for Improving Civilian Medical Response to Chemical Terrorism. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Available at: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Available at: [Link]

  • PubChem. 2-(4-Iodophenyl)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards?. Available at: [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Available at: [Link]

  • C/D/N Isotopes, Inc. (2015).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

Sources

Foundational

Solubility of 1-(4-Iodophenyl)propan-2-one in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Iodophenyl)propan-2-one in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Iodophenyl)propan-2-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(4-Iodophenyl)propan-2-one, a key intermediate in various synthetic applications, including pharmaceutical and agrochemical research.[1] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical principles governing its solubility, offers predicted solubility profiles in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep, practical understanding of its solution behavior.

Introduction to 1-(4-Iodophenyl)propan-2-one

1-(4-Iodophenyl)propan-2-one is an organic compound characterized by a propanone backbone substituted with a para-iodophenyl group.[1] It typically presents as a solid or crystalline substance.[1] The presence of the ketone functional group and the iodine atom on the phenyl ring makes it a versatile intermediate in organic synthesis.[1] Its utility in the synthesis of more complex molecules necessitates a clear understanding of its physical properties, particularly its solubility in various organic media.[1] The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation and purification.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(4-Iodophenyl)propan-2-one dictates its physical and chemical properties. The key features are a polar ketone group and a large, nonpolar iodinated phenyl ring.

PropertyValueSource
Molecular Formula C₉H₉IO[2]
Molecular Weight 260.07 g/mol [2]
Appearance Solid or crystalline substance[1]
IUPAC Name 1-(4-iodophenyl)propan-2-one[2]
Synonyms (4-IODOPHENYL)ACETONE, p-iodophenylacetone[2]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 1-(4-Iodophenyl)propan-2-one is a composite of its functional groups:

  • Ketone Group (-C=O): The carbonyl group is polar, with the oxygen atom being more electronegative than the carbon atom. This allows for dipole-dipole interactions with polar solvents.

  • Phenyl Group (-C₆H₅): The phenyl ring is large and nonpolar, contributing to van der Waals forces. It favors interactions with nonpolar solvents.

  • Iodo Group (-I): The iodine atom is large and polarizable, further contributing to van der Waals forces. Its electronegativity is similar to carbon, so it does not add significantly to the molecule's overall dipole moment but does increase its molecular weight and size, which can impact solubility.

The overall polarity of 1-(4-Iodophenyl)propan-2-one can be considered moderately polar. Therefore, it is expected to have limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane, while exhibiting better solubility in solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents

SolventSolvent TypeDielectric Constant (approx. at 20°C)Predicted SolubilityRationale
Hexane Nonpolar1.9Low to Insoluble The high nonpolar character of hexane is not ideal for solvating the polar ketone group.
Toluene Nonpolar (Aromatic)2.4Moderate The aromatic nature of toluene can interact favorably with the phenyl ring of the solute through π-stacking, while its low polarity is still a limiting factor for the ketone group.
Dichloromethane Polar Aprotic9.1High Dichloromethane has a moderate polarity that can effectively solvate both the polar and nonpolar parts of the molecule.
Ethyl Acetate Polar Aprotic6.0High Ethyl acetate's polarity is well-suited to dissolve moderately polar compounds.
Acetone Polar Aprotic21High Acetone is a polar aprotic solvent that can effectively solvate the ketone group through dipole-dipole interactions.
Ethanol Polar Protic25Moderate to High Ethanol can act as a hydrogen bond acceptor for the ketone's oxygen and has a nonpolar ethyl group that can interact with the phenyl ring.
Methanol Polar Protic33Moderate Methanol is more polar than ethanol, which may lead to slightly lower solubility as the nonpolar part of the solute becomes less compatible.
Water Polar Protic80Insoluble The high polarity and strong hydrogen bonding network of water make it a poor solvent for the largely nonpolar 1-(4-Iodophenyl)propan-2-one.

Experimental Determination of Solubility (Quantitative Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is a reliable and widely used technique.[3] This protocol is a self-validating system for achieving and measuring the equilibrium solubility.

Principle

An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment
  • 1-(4-Iodophenyl)propan-2-one (crystalline)

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Experimental Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of crystalline 1-(4-Iodophenyl)propan-2-one to a vial containing a known volume of the chosen solvent. An excess is visually confirmed by the presence of undissolved solid.

    • Causality: Using an excess of the solid ensures that the solution becomes saturated and remains so at equilibrium.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

    • Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process until equilibrium is achieved.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Causality: Filtration is critical to ensure that the analyzed solution is free of any solid particles, which would lead to an overestimation of the solubility.

  • Concentration Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of 1-(4-Iodophenyl)propan-2-one of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.

    • Causality: A validated analytical method with a proper calibration curve ensures the accurate and precise quantification of the solute's concentration.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess 1-(4-Iodophenyl)propan-2-one to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24-48h) A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Prepare dilutions E->F G Analyze by HPLC or UV-Vis F->G H Determine concentration from calibration curve G->H I Calculate solubility from dilution factor H->I

Sources

Exploratory

An In-Depth Technical Guide to 1-(4-Iodophenyl)propan-2-one: A Versatile Precursor in Modern Organic Synthesis

Executive Summary: 1-(4-Iodophenyl)propan-2-one, a halogenated aromatic ketone, represents a highly valuable and versatile precursor in the field of organic synthesis. Its structure is distinguished by two primary reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(4-Iodophenyl)propan-2-one, a halogenated aromatic ketone, represents a highly valuable and versatile precursor in the field of organic synthesis. Its structure is distinguished by two primary reactive centers: a propan-2-one (P2P) backbone and a para-substituted iodophenyl ring. This unique combination allows for a diverse range of chemical transformations, making it a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the iodine atom renders the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the ketone functionality provides a handle for numerous derivatizations. This guide provides an in-depth analysis of the compound's properties, synthesis, and core applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Characterization

1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is an organic compound that typically appears as a solid or crystalline substance.[1] Its structure is foundational to its chemical utility, featuring a robust phenyl ring activated for specific coupling reactions by an iodine atom, and a ketone group amenable to a wide array of nucleophilic additions and condensation reactions.

PropertyValueSource
Molecular Formula C₉H₉IO[2][3]
Molecular Weight 260.07 g/mol [2][3]
IUPAC Name 1-(4-iodophenyl)propan-2-one[2]
CAS Number 21906-36-5[2][3]
Appearance Solid / Crystalline Substance[1]
Polar Surface Area 17.07 Ų[3]
Rotatable Bonds 2[3]
Hydrogen Bond Acceptors 1[3]
Spectroscopic Profile

A robust characterization of 1-(4-Iodophenyl)propan-2-one is essential for verifying its purity and confirming its structure post-synthesis. The expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum would characteristically show a singlet for the methyl protons (CH₃) adjacent to the carbonyl group. The methylene protons (CH₂) would appear as a singlet, and the aromatic protons would present as a typical AA'BB' system (two doublets) due to the para-substitution on the phenyl ring.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the methyl and methylene carbons, and the four unique carbons of the aromatic ring. The carbon atom bonded to the iodine (ipso-carbon) would have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the molecular weight. The isotopic pattern would be indicative of the presence of one iodine atom. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages.

Section 2: Synthesis of 1-(4-Iodophenyl)propan-2-one

The synthesis of iodoarenes is a cornerstone of modern organic chemistry, given their utility in forming new carbon-carbon bonds.[4] While various methods exist, direct electrophilic iodination of a suitable aromatic precursor is often the most efficient route.

Retrosynthetic Analysis & Strategy

The most logical disconnection for 1-(4-Iodophenyl)propan-2-one is at the Carbon-Iodine bond, suggesting an electrophilic aromatic substitution pathway. The starting material would be the parent compound, 1-phenylpropan-2-one (P2P), and the reagent would be an electrophilic iodine source. This approach is favored due to the availability of the starting material and the high regioselectivity (para-substitution) often achieved due to the directing effects of the alkyl substituent.

G Target 1-(4-Iodophenyl)propan-2-one Disconnect C-I Bond (Electrophilic Aromatic Substitution) Target->Disconnect Precursor 1-Phenylpropan-2-one (P2P) Disconnect->Precursor Reagent Electrophilic Iodine Source (e.g., I₂, NIS) Disconnect->Reagent

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Electrophilic Iodination using N-Iodosuccinimide (NIS)

This protocol describes a reliable method for the synthesis of 1-(4-Iodophenyl)propan-2-one. The use of N-Iodosuccinimide (NIS) in an appropriate solvent is a well-established method for the iodination of activated aromatic rings.[5]

Causality: The choice of NIS is deliberate; it is a mild and easy-to-handle electrophilic iodine source. Acetonitrile is often used as the solvent as it effectively solubilizes the reactants and facilitates the reaction. The reaction is typically performed at room temperature, making it operationally simple.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-phenylpropan-2-one (1.0 eq) in acetonitrile (0.2 M), add N-Iodosuccinimide (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-(4-Iodophenyl)propan-2-one.

  • Validation: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry as described in Section 1.1.

Section 3: Core Applications in Synthetic Chemistry

The dual reactivity of 1-(4-Iodophenyl)propan-2-one makes it a powerful intermediate. The C-I bond is primed for metal-catalyzed coupling, while the ketone offers a site for nucleophilic attack and derivatization.

The Carbon-Iodine Bond: A Gateway to Cross-Coupling Reactions

The C-I bond is the weakest of the carbon-halogen bonds, making iodoarenes the most reactive substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] This high reactivity allows for milder reaction conditions and lower catalyst loadings, which is advantageous in complex molecule synthesis.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds. 1-(4-Iodophenyl)propan-2-one is an ideal substrate for this reaction.

Suzuki_Cycle cluster_0 Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-I (L)₂ Pd0->PdII_Complex Ar-I p1 Oxidative Addition OxAdd Oxidative Addition PdII_Coupled Ar-Pd(II)-R' (L)₂ PdII_Complex->PdII_Coupled R'-B(OR)₂ + Base p2 Transmetalation Transmetal Transmetalation PdII_Coupled->Pd0 Ar-R' CoupledProduct Ar-R' PdII_Coupled->CoupledProduct p3 Reductive Elimination ReductElim Reductive Elimination Substrate Ar-I BoronicAcid R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(4-Iodophenyl)propan-2-one (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

The Ketone Moiety: A Handle for Derivatization

The propanone side chain is a versatile functional group that can undergo numerous transformations.

Ketone_Reactions Start 1-(4-Iodophenyl)propan-2-one RedAmine Reductive Amination (e.g., R-NH₂, NaBH₃CN) Start->RedAmine Reduction Reduction (e.g., NaBH₄) Start->Reduction Wittig Wittig Reaction (e.g., Ph₃P=CHR) Start->Wittig Product_Amine Substituted Amphetamine Analogue RedAmine->Product_Amine Product_Alcohol Secondary Alcohol Reduction->Product_Alcohol Product_Alkene Substituted Alkene Wittig->Product_Alkene

Caption: Synthetic transformations of the ketone group.

  • Reductive Amination: This is a key reaction for producing amine derivatives. The reaction of the ketone with a primary or secondary amine, followed by reduction, yields substituted amphetamine analogues. This pathway is of significant interest in medicinal chemistry for creating new psychoactive compounds and in forensic science for identifying clandestine drug synthesis routes.[7][8]

  • Reduction to an Alcohol: The ketone can be easily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further synthetic steps, such as esterification or etherification.

  • Alpha-Functionalization: The protons alpha to the carbonyl group are acidic and can be removed by a base, allowing for alkylation or halogenation at this position, further increasing the molecular complexity.

Application in Radiopharmaceutical Synthesis

The presence of iodine in the molecule makes it an excellent candidate for radiolabeling.[9] Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) can be incorporated to create radiotracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The synthesis would typically involve a halogen exchange reaction on a suitable precursor (e.g., a bromo- or stannyl-analogue) with a radioactive iodide source.[10]

Section 4: Regulatory and Safety Considerations

Regulatory Context

It is critical to acknowledge that the parent structure, 1-phenylpropan-2-one (P2P), is a controlled substance in many jurisdictions because it is a key precursor in the illicit manufacture of amphetamine and methamphetamine.[11][12][13] Consequently, derivatives such as 1-(4-Iodophenyl)propan-2-one are often subject to regulatory scrutiny and may be considered "designer precursors".[14] Professionals working with this compound must be aware of and comply with all local and international regulations regarding its purchase, storage, and use.

Handling and Safety

As with any iodine-containing organic compound, appropriate safety measures are paramount.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[15]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with institutional and national guidelines for halogenated organic compounds.

Conclusion

1-(4-Iodophenyl)propan-2-one is a powerful and versatile precursor whose synthetic utility is rooted in its dual-functional nature. The iodo-substituent provides a highly reactive site for advanced, metal-catalyzed C-C bond formation, while the ketone moiety serves as a reliable platform for a multitude of derivatization reactions. This combination allows for the efficient construction of complex molecular architectures, making it an indispensable tool for professionals in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthetic pathways, and safety requirements, as outlined in this guide, is essential for unlocking its full potential in a responsible and effective manner.

References

  • 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685. PubChem, National Center for Biotechnology Information. [Link]

  • Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

  • 1-(2-Acetyl-4-iodophenyl)propan-2-one | C11H11IO2. PubChem, National Center for Biotechnology Information. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. MDPI. [Link]

  • Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Phenylacetone: Synthesis of Phenyl-2-Propanone. Scribd. [Link]

  • Palladium (II - IV) catalysis. The chemical reaction database. [Link]

  • Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. ASTM International. [Link]

  • P2P SYNTHESIS via P2nP reduction. YouTube. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Semantic Scholar. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The iodination of ketones (substitution reaction). Doc Brown's Chemistry. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! YouTube. [Link]

  • Synthesis of 1-Iodopropyne. Organic Syntheses. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Center for Biotechnology Information. [Link]

  • P2P Syntheses From Phenylacetic Acid. Erowid. [Link]

  • Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG. [Link]

  • Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. United Nations Information Service (UNIS) Vienna. [Link]

  • Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products. PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • CLANDESTINE LABORATORIES AND PRECURSORS. Australian Criminal Intelligence Commission. [Link]

  • Drug precursor developments in the European Union. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Reactivity of the Aryl Iodide in 1-(4-Iodophenyl)propan-2-one

Introduction In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Within this c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Within this context, 1-(4-Iodophenyl)propan-2-one emerges as a highly valuable and versatile building block.[1] Its structure, featuring a propanone moiety attached to an iodinated phenyl ring, presents two distinct points for chemical modification. However, it is the aryl iodide that commands the most significant attention from synthetic chemists.

Aryl halides are foundational substrates for a multitude of cross-coupling reactions, with their reactivity governed by the nature of the halogen atom. The carbon-iodine (C-I) bond is the longest and weakest among the common aryl halides (I, Br, Cl), making aryl iodides the most reactive substrates, particularly in the critical step of oxidative addition to a transition metal catalyst.[2][3] This inherent reactivity makes 1-(4-Iodophenyl)propan-2-one an exceptional starting material for constructing complex molecular architectures under relatively mild conditions.

This guide provides an in-depth exploration of the reactivity of the aryl iodide in 1-(4-Iodophenyl)propan-2-one. We will dissect the fundamental principles governing its behavior in palladium-catalyzed cross-coupling reactions, explain the causality behind experimental choices, and provide field-proven protocols for its application. The focus will be on three cornerstone transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination, which together represent powerful strategies for C-C and C-N bond formation.

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

The exceptional utility of 1-(4-Iodophenyl)propan-2-one in cross-coupling catalysis is fundamentally rooted in the properties of its carbon-iodine bond. Compared to its lighter halogen counterparts, the C-I bond is weaker and more polarizable, rendering it highly susceptible to cleavage by low-valent transition metal catalysts, most notably palladium(0).

This process is initiated by oxidative addition , a crucial elementary step in which the palladium(0) complex inserts itself into the C-I bond.[4] This transforms the palladium center from a neutral, 16-electron Pd(0) species to a 16-electron, square planar Pd(II) species, with the aryl group and the iodide now bound to the metal.[5] This step is often the rate-determining phase of the entire catalytic cycle, and the high reactivity of the C-I bond facilitates this transformation under milder conditions than those required for aryl bromides or chlorides.

The mechanism of oxidative addition itself can vary, with two primary pathways being the three-centered concerted mechanism and the more polar nucleophilic displacement (SNA_r-like) mechanism.[6][7] While the concerted pathway is often envisioned for aryl halides, the specific ligand, substrate, and coordination number at the palladium center can influence the operative pathway.[6][7] Regardless of the precise mechanism, the inherent weakness of the C-I bond ensures that the energy barrier to this initial activation is favorably low.

Harnessing Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The in situ generation of the arylpalladium(II) iodide intermediate from 1-(4-Iodophenyl)propan-2-one opens the door to a vast array of synthetic transformations. By introducing a suitable coupling partner, new carbon-carbon and carbon-heteroatom bonds can be forged with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and styrenyl compounds.[8][9] Its popularity stems from the use of organoboron reagents, which are generally stable, non-toxic, and tolerant of a wide range of functional groups.[8]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of 1-(4-Iodophenyl)propan-2-one to a Pd(0) complex. The subsequent key step is transmetalation , where the organic group from the boron atom is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex, thereby facilitating the transfer.[10] The final step is reductive elimination , where the two organic fragments (the aryl group from our substrate and the group from the boronic acid) couple to form the new C-C bond, regenerating the active Pd(0) catalyst.[11][12][13]

Suzuki_Miyaura_Coupling pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex L₂Pd(II)(Ar)(R') transmetalation->pd_r_complex borate_out IB(OR)₂ + Base transmetalation->borate_out reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product_out Ar-R' reductive_elimination->product_out start_point end_point reagents_in Ar-I reagents_in->oxidative_addition boronic_acid R'B(OR)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 1-(4-Iodophenyl)propan-2-one with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-Iodophenyl)propan-2-one (1.0 mmol, 260 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[14]

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[15] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are critical structures in medicinal chemistry, natural product synthesis, and materials science.[16][17]

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system. The palladium cycle is similar to that of the Suzuki coupling, beginning with oxidative addition. The uniqueness lies in the copper co-catalyst cycle. A base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne. The resulting acetylide reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the arylpalladium(II) iodide complex.[18] The subsequent reductive elimination from the palladium center yields the arylalkyne product and regenerates the Pd(0) catalyst.[18] Copper-free protocols have also been developed, often requiring specific ligands or bases.[19]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0:e->pd2_aryl:w Oxidative Addition pd2_alkynyl Ar-Pd(II)L₂(C≡CR') pd2_aryl:e->pd2_alkynyl:w Transmetalation pd2_alkynyl:w->pd0:e Reductive Elimination product Ar-C≡CR' pd2_alkynyl->product aryl_iodide Ar-I aryl_iodide->pd0 cu_iodide Cu(I)I cu_acetylide Cu(I)-C≡CR' cu_iodide->cu_acetylide Acetylide Formation cu_acetylide->pd2_aryl cu_acetylide->cu_iodide alkyne R'C≡CH + Base alkyne->cu_iodide

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Protocol: Sonogashira Coupling

This protocol provides a standard procedure for the copper-catalyzed Sonogashira coupling.

  • Reaction Setup: In a Schlenk tube, dissolve 1-(4-Iodophenyl)propan-2-one (1.0 mmol, 260 mg) and the terminal alkyne (1.1 mmol) in a degassed solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL).

  • Catalyst and Base Addition: Add copper(I) iodide (CuI, 0.05 mmol, 9.5 mg) and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol, 17.5 mg). Add an amine base, such as triethylamine (Et₃N, 2.0 mmol, 0.28 mL), which often serves as both the base and part of the solvent system.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (typically 2-8 hours), as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by flash column chromatography to obtain the pure arylalkyne.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals and organic materials.[20] This palladium-catalyzed C-N bond-forming reaction has largely replaced classical methods that required harsh conditions.

Mechanistic Rationale

The catalytic cycle is initiated by the oxidative addition of 1-(4-Iodophenyl)propan-2-one to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is the reductive elimination of the C-N bond, which yields the arylamine product and regenerates the Pd(0) catalyst.[21]

The success of this reaction, particularly the reductive elimination step, is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, RuPhos), are essential.[21] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) active species and facilitate the difficult C-N reductive elimination.[21] It is noteworthy that while aryl iodides are highly reactive in C-C couplings, they have historically been challenging substrates for C-N couplings due to iodide inhibition, where the iodide byproduct can coordinate to Pd(II) intermediates and hinder the catalytic cycle.[2] Modern ligand systems and optimized conditions have largely overcome this challenge.[2][22]

Buchwald_Hartwig_Amination pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(I) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->pd_amido_complex base_out Base-H⁺ + I⁻ amine_coordination->base_out reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product_out Ar-NR'R'' reductive_elimination->product_out reagents_in Ar-I reagents_in->oxidative_addition amine_base HNR'R'' + Base amine_base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Buchwald-Hartwig Amination

This protocol outlines a general method using a modern biaryl phosphine ligand system.

  • Reaction Setup: In a glovebox, add the base, sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg), to an oven-dried vial or Schlenk tube.

  • Catalyst Precursor and Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and a suitable biaryl phosphine ligand (e.g., XPhos, 0.036 mmol, 17.2 mg).

  • Reactant Addition: Add 1-(4-Iodophenyl)propan-2-one (1.0 mmol, 260 mg) and the amine (1.2 mmol).

  • Solvent Addition: Add a degassed, anhydrous solvent such as toluene or tert-butanol (2 mL).

  • Reaction Execution: Seal the vessel and remove it from the glovebox. Heat the mixture with stirring at 80-110 °C for 12-24 hours.

  • Workup: Cool the reaction to ambient temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to isolate the desired N-aryl product.

Quantitative Data Summary

The choice of reaction conditions is critical for achieving high yields and purity. The following table summarizes typical, field-proven parameters for the cross-coupling of 1-(4-Iodophenyl)propan-2-one.

ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(dppf)Cl₂ (2-3%)(dppf is the ligand)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-10085-98%
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)PPh₃ (from catalyst)Et₃N, DIPEATHF, DMF25-6080-95%
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos, RuPhos (2-4%)NaOt-Bu, K₃PO₄Toluene, t-BuOH80-11075-92%

Yields are representative and highly dependent on the specific coupling partner and precise reaction conditions.

Conclusion

1-(4-Iodophenyl)propan-2-one stands out as a superior substrate for synthetic transformations, primarily due to the high reactivity of its aryl iodide group. The inherent weakness of the C-I bond facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions, allowing for efficient C-C and C-N bond formation under accessible conditions. As demonstrated through the detailed examination of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, this building block provides a reliable and versatile entry point for the synthesis of complex molecules. By understanding the underlying mechanistic principles and leveraging optimized, field-proven protocols, researchers in drug development and materials science can effectively harness the reactivity of this powerful intermediate to accelerate innovation.

References

  • Title: Oxidative Addition: Palladium Mechanism with aryl iodide - YouTube Source: YouTube URL: [Link]

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: National Institutes of Health URL: [Link]

  • Title: One-Pot Palladium-Catalyzed Cross-Coupling Reaction of Aryl Iodides with Stannylarsanes and Stannylstibanes Source: ACS Publications URL: [Link]

  • Title: Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates Source: ACS Publications URL: [Link]

  • Title: 14.1.3: Reductive Elimination Source: Chemistry LibreTexts URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes Source: ACS Publications URL: [Link]

  • Title: 1-(4-Iodophenyl)propan-2-one Source: PubChem URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: National Institutes of Health URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Organic Chemistry Portal URL: [Link]

  • Title: Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes Source: ACS Publications URL: [Link]

  • Title: Reactivity trends for mechanochemical reductive coupling of aryl iodides Source: Taylor & Francis Online URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Source: eScholarship.org URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates Source: ChemistryViews URL: [Link]

  • Title: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: ACS Publications URL: [Link]

  • Title: oxidative addition and palladium coupling Source: College of Saint Benedict and Saint John's University URL: [Link]

  • Title: A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: aryl iodide cross‐coupling Source: ResearchGate URL: [Link]

  • Title: Reductive Elimination Source: Slideshare URL: [Link]

  • Title: Sonogashira reaction between aryl iodides and terminal alkynes in... Source: ResearchGate URL: [Link]

  • Title: 4.11: Reductive Elimination- General Ideas Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: YouTube URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling Source: Royal Society of Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-(4-Iodophenyl)propan-2-one

Abstract This application note provides a detailed, two-step protocol for the synthesis of 1-(4-iodophenyl)propan-2-one, a valuable chemical intermediate, starting from commercially available p-iodoaniline. The synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 1-(4-iodophenyl)propan-2-one, a valuable chemical intermediate, starting from commercially available p-iodoaniline. The synthetic strategy hinges on two classic transformations in organic chemistry: the diazotization of an aromatic amine followed by a copper-catalyzed Meerwein-type arylation. This guide offers in-depth procedural details, mechanistic insights, and critical safety considerations tailored for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

1-(4-Iodophenyl)propan-2-one is a key building block in medicinal chemistry and materials science. Its structure, featuring a reactive ketone and an aryl iodide moiety, allows for diverse downstream functionalization, such as cross-coupling reactions at the iodine-bearing carbon. The starting material, p-iodoaniline, is an accessible aromatic amine.

The conversion of the amine functionality of p-iodoaniline into the desired propan-2-one side chain is not a direct transformation. Our strategy involves converting the primary amine into a highly versatile intermediate: an arenediazonium salt.[1][2][3] This is achieved through diazotization, a reaction with nitrous acid under cold, acidic conditions.[4][5] The resulting 4-iodobenzenediazonium salt is an excellent electrophile and precursor to an aryl radical.

The second stage of the synthesis is a copper-catalyzed reaction known as the Meerwein arylation.[6][7] In this step, the diazonium salt reacts with acetone, which serves as the source of the propan-2-one unit. The copper catalyst facilitates the decomposition of the diazonium salt to form an aryl radical, which then adds across the double bond of the acetone enol form, ultimately yielding the target product after rearomatization.[6]

The overall synthetic pathway is depicted below:

Synthesis_Workflow Start p-Iodoaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate 4-Iodobenzenediazonium Chloride (in situ) Step1->Intermediate Step2 Meerwein Arylation (Acetone, CuCl₂) Intermediate->Step2 Product_Crude Crude Product Mixture Step2->Product_Crude Purification Workup & Purification (Extraction, Chromatography) Product_Crude->Purification Final 1-(4-Iodophenyl)propan-2-one Purification->Final

Figure 1. High-level workflow for the synthesis of 1-(4-Iodophenyl)propan-2-one.

Experimental Protocols

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
p-IodoanilineC₆H₆IN219.02≥98%Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.4637% w/wFisher Scientific
Sodium NitriteNaNO₂69.00≥99%Acros Organics
AcetoneC₃H₆O58.08ACS GradeVWR
Copper(II) ChlorideCuCl₂134.45≥98%Alfa Aesar
Diethyl Ether(C₂H₅)₂O74.12AnhydrousJ.T. Baker
Sodium BicarbonateNaHCO₃84.01≥99.5%EMD Millipore
Magnesium SulfateMgSO₄120.37AnhydrousSigma-Aldrich
Silica GelSiO₂60.08230-400 meshSorbent Technologies

2.2. Step 1: Diazotization of p-Iodoaniline

Principle of Causality: This procedure converts the primary aromatic amine into a diazonium salt. The reaction is conducted at 0-5 °C because arenediazonium salts are thermally unstable and can decompose violently if allowed to warm up or are isolated in a dry state. Hydrochloric acid serves both to protonate the aniline, making it soluble, and to react with sodium nitrite to generate the necessary nitrous acid (HNO₂) in situ.

Protocol:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend p-iodoaniline (10.95 g, 50.0 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C with vigorous stirring. A fine, pale slurry should form.

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in 15 mL of deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold p-iodoaniline suspension over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A transient yellow-orange color may be observed.

  • After the addition is complete, stir the resulting solution (which may range from pale yellow to light brown) for an additional 20 minutes at 0-5 °C.

  • (Optional) Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If negative, a small amount of additional NaNO₂ solution can be added. Avoid a large excess.

  • The resulting cold solution of 4-iodobenzenediazonium chloride is highly reactive and should be used immediately in the next step without isolation.

SAFETY ADVISORY: Arenediazonium salts are potentially explosive when dry. Never attempt to isolate the intermediate solid. Always keep it in a cold aqueous solution and proceed to the next reaction step promptly.

2.3. Step 2: Meerwein Arylation and Product Isolation

Principle of Causality: This step utilizes the Meerwein arylation, a radical reaction where a copper salt catalyzes the coupling between the diazonium salt and an electron-poor alkene (or, in this case, the enol form of a ketone).[6] Copper(II) chloride is reduced in situ to catalytically active Copper(I), which initiates the decomposition of the diazonium salt into an aryl radical, nitrogen gas, and Cu(II). This aryl radical adds to acetone. The vigorous evolution of nitrogen gas is a key indicator of reaction progress.

Protocol:

  • In a separate 500 mL flask, prepare a solution of copper(II) chloride (1.34 g, 10.0 mmol, 0.2 eq) in acetone (150 mL). Stir until the salt is fully dissolved.

  • To this acetone-catalyst solution, slowly add the cold diazonium salt solution prepared in Step 1 over approximately 30-45 minutes. The addition can be done via cannula transfer or a dropping funnel.

  • Observe for the evolution of nitrogen gas. The reaction is often accompanied by foaming and a color change. Maintain stirring and allow the reaction mixture to slowly warm to room temperature.

  • Once the gas evolution has subsided, continue to stir the reaction mixture at room temperature for at least 4 hours (or overnight) to ensure completion.

  • Pour the reaction mixture into 400 mL of cold water and transfer to a 1 L separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.

2.4. Purification

Principle of Causality: The crude product will contain unreacted starting materials and side products. Column chromatography is a standard and effective method for separating the target compound based on its polarity. A non-polar/moderately polar solvent system is chosen to allow the less polar product to elute while retaining more polar impurities on the silica gel.

Protocol:

  • Prepare a silica gel column using a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 15%).

  • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

  • Load the solution onto the column and elute with the solvent system.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(4-iodophenyl)propan-2-one as a pale yellow oil or low-melting solid. An expected yield is typically in the 50-70% range.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterValue
Starting Material (p-Iodoaniline) 10.95 g (50.0 mmol)
Theoretical Yield 13.10 g (50.0 mmol)
Typical Actual Yield 6.55 g - 9.17 g (25.0 - 35.0 mmol)
Typical Percent Yield 50 - 70%
Appearance Pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz), δ (ppm) ~7.70 (d, 2H), 7.05 (d, 2H), 3.65 (s, 2H), 2.15 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) ~205, 138, 134, 131, 93, 50, 29

Concluding Remarks

This application note details a reliable and scalable method for the synthesis of 1-(4-iodophenyl)propan-2-one. By carefully controlling the temperature during the diazotization and ensuring efficient stirring, this protocol consistently delivers the desired product in good yield. The procedure leverages fundamental, well-understood reactions, making it a valuable addition to the repertoire of synthetic chemists in academic and industrial settings.

References

  • Brewster, R. Q. (n.d.). p-IODOANILINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wan, J.-P., & Liu, Y. (2010). Copper-Catalyzed Regio- and Stereoselective O-Arylation of Enolates. Organic Letters, 12(21), 4972–4975. [Link]

  • Wikipedia. (n.d.). Meerwein arylation. Retrieved from [Link]

  • Roesel, B., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1994–1999. [Link]

  • Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2011(13), 2154-2158. [Link]

  • Chemistry

Sources

Application

Application Note: Laboratory-Scale Synthesis of 1-(4-Iodophenyl)propan-2-one

For: Researchers, scientists, and drug development professionals. Introduction and Strategic Overview 1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is a valuable synthetic intermediate in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure incorporates two key reactive handles: an aryl iodide and a methyl ketone. The aryl iodide moiety is a versatile precursor for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile construction of complex molecular architectures. The ketone functionality provides a site for nucleophilic additions, condensations, and functional group transformations.

This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of 1-(4-Iodophenyl)propan-2-one. The chosen synthetic strategy proceeds from the commercially available and cost-effective starting material, 4-iodoaniline. The core transformation involves a two-step, one-pot sequence:

  • Diazotization: Conversion of the primary aromatic amine of 4-iodoaniline into a reactive arenediazonium salt intermediate.

  • Meerwein Arylation: A copper-catalyzed radical addition of the in situ-generated diazonium salt to an acetone enolate equivalent, followed by hydrolysis to yield the target ketone.

This approach is selected for its reliability, use of accessible reagents, and straightforward execution, making it highly suitable for a standard research laboratory setting.

Reaction Principle and Mechanism

The synthesis is based on classic, well-understood organic transformations.

Step 1: Diazotization of 4-Iodoaniline The reaction is initiated by treating 4-iodoaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[1] The amine nitrogen attacks the nitrosonium ion (NO⁺) electrophile.[1] A series of proton transfers and subsequent dehydration yields the 4-iodobenzenediazonium chloride salt.[1] This process is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[2]

Step 2: Copper-Catalyzed Arylation The 4-iodobenzenediazonium salt is then subjected to a Meerwein-type arylation.[3] In the presence of a copper(I) catalyst, the diazonium salt undergoes a single-electron reduction to generate a 4-iodophenyl radical, with the loss of stable nitrogen gas (N₂).[3] This highly reactive aryl radical adds to an acetone enol or enolate, which acts as the three-carbon propanone synthon. The resulting radical intermediate is then oxidized and subsequently hydrolyzed during aqueous work-up to afford the final product, 1-(4-iodophenyl)propan-2-one.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Key Hazards
4-Iodoaniline540-37-4C₆H₆IN219.02Harmful if swallowed/inhaled/in contact with skin, Skin/eye irritant[4][5]
Sodium Nitrite7632-00-0NaNO₂69.00Oxidizer, Toxic if swallowed, Environmental hazard[6][7]
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive, Causes severe skin burns and eye damage, Respiratory irritant
Acetone67-64-1C₃H₆O58.08Highly flammable liquid and vapor, Causes serious eye irritation
Copper(I) Chloride7758-89-6CuCl99.00Harmful if swallowed, Causes serious eye irritation, Aquatic hazard
Ethyl Acetate141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor, Causes serious eye irritation
Sodium Bicarbonate144-55-8NaHCO₃84.01None
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37None
Deionized Water7732-18-5H₂O18.02None
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Standard Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a ~5-gram scale synthesis. All operations should be performed within a certified chemical fume hood.

Part A: Diazotization of 4-Iodoaniline
  • Reagent Preparation: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 4-iodoaniline (5.0 g, 22.8 mmol). Add 30 mL of deionized water followed by the slow, careful addition of concentrated hydrochloric acid (6.0 mL, ~72 mmol). Stir the mixture. A thick, pale slurry of 4-iodoaniline hydrochloride will form.

    • Causality Note: The use of a strong acid is crucial to protonate the aniline, making it soluble, and to generate nitrous acid from sodium nitrite in the next step.[1]

  • Cooling: Place the flask in an ice-water bath and cool the slurry to 0–5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

    • Causality Note: Arenediazonium salts are thermally unstable. Low temperatures prevent premature decomposition, which would lead to side products (e.g., 4-iodophenol) and a lower yield.[8]

  • Nitrite Addition: Separately, dissolve sodium nitrite (1.73 g, 25.1 mmol, 1.1 eq) in 10 mL of cold deionized water. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred aniline slurry over 20–30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: A slight excess of sodium nitrite ensures complete conversion of the primary amine. Slow, dropwise addition is essential to control the exothermic reaction and prevent a dangerous buildup of unstable nitrous acid.[9]

  • Reaction Completion: After the addition is complete, stir the resulting solution (which may become clearer and yellowish) in the ice bath for an additional 20 minutes. The reaction can be checked for completion by testing for the absence of the starting amine using TLC. A faint excess of nitrous acid can be confirmed with potassium iodide-starch paper (a blue-black color indicates HNO₂). If needed, the excess nitrous acid can be quenched by the cautious addition of a small amount of sulfamic acid.

Part B: Copper-Catalyzed Arylation and Work-up
  • Catalyst and Substrate Addition: In a separate beaker, prepare a solution of copper(I) chloride (0.45 g, 4.5 mmol, 0.2 eq) in 100 mL of acetone. Cool this solution in an ice bath to ~10 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred, cold acetone-CuCl solution. Vigorous bubbling (N₂ evolution) should be observed. Control the rate of addition to maintain a steady, manageable rate of gas evolution.

    • Causality Note: The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical, which is the key reactive species in the Meerwein arylation.[10] The reaction is often exothermic and produces a large volume of nitrogen gas, necessitating a controlled addition and an open or vented system.

  • Reaction Drive: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until gas evolution ceases. The color of the mixture will likely change to a dark brown or green.

  • Quenching and Extraction: Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of water and 100 mL of ethyl acetate. Shake the funnel, venting frequently. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 50 mL of brine.

    • Causality Note: The bicarbonate wash is crucial to remove any remaining HCl, which can interfere with subsequent steps or degrade the product. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

Part C: Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 20%).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(4-Iodophenyl)propan-2-one as a pale yellow solid or oil.

Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Part A: Diazotization cluster_arylation Part B: Arylation & Work-up cluster_purification Part C: Purification A1 Dissolve 4-Iodoaniline in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A3 Dropwise add NaNO₂ solution A2->A3 A4 Stir for 20 min (Diazonium Salt Forms) A3->A4 B1 Add Diazonium Salt to Acetone/CuCl A4->B1 Transfer cold B2 Warm to RT, Stir 1-2h B1->B2 B3 Quench with H₂O, Extract with EtOAc B2->B3 B4 Wash with NaHCO₃ and Brine B3->B4 B5 Dry & Concentrate B4->B5 C1 Flash Column Chromatography B5->C1 Crude Product C2 Isolate Pure Product C1->C2

Caption: Workflow for the synthesis of 1-(4-Iodophenyl)propan-2-one.

Product Characterization

The identity and purity of the synthesized 1-(4-Iodophenyl)propan-2-one should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Pale yellow solid or oil
Molecular Formula C₉H₉IO
Molecular Weight 260.07 g/mol [11]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.67 (d, 2H), 7.00 (d, 2H), 3.65 (s, 2H), 2.16 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 206.1, 137.8, 134.1, 131.0, 92.5, 49.8, 29.2
Mass Spec (EI) m/z: 260 (M⁺), 217, 133, 90

Note: NMR and MS data are predicted based on the structure and publicly available data for this compound. Actual values may vary slightly.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and appropriate gloves (nitrile or neoprene) must be worn at all times.

  • Fume Hood: All steps of this synthesis, particularly the handling of concentrated HCl and the diazotization reaction, must be performed in a well-ventilated chemical fume hood.[12]

  • 4-Iodoaniline: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Sodium Nitrite: This is a strong oxidizer and is acutely toxic if swallowed.[7] It can form explosive mixtures with certain organic compounds and enhances the combustion of other substances. Keep away from combustible materials.

  • Diazonium Salts: These intermediates are thermally sensitive and potentially explosive, especially in a dry, concentrated state. Never isolate the diazonium salt. Use it immediately in solution. The reaction generates nitrogen gas, which must be safely vented.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated organic waste should be collected separately.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Meerwein arylation. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium nitrite. [Link]

  • Studylib. (n.d.). Synthesis of 4-iodonitrobenzene. [Link]

  • Chemguide. (n.d.). some reactions of diazonium ions. [Link]

  • Alfa Aesar. (2025). Safety Data Sheet - 4-Iodoaniline. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. [Link]

  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. [Link]

Sources

Method

Application Notes and Protocols for the Reductive Amination of 1-(4-Iodophenyl)propan-2-one

Abstract This document provides a comprehensive technical guide for the synthesis of N-methyl-1-(4-iodophenyl)propan-2-amine via the reductive amination of 1-(4-iodophenyl)propan-2-one. We delve into the underlying chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-methyl-1-(4-iodophenyl)propan-2-amine via the reductive amination of 1-(4-iodophenyl)propan-2-one. We delve into the underlying chemical principles, compare critical reagents, and present two robust, field-proven protocols suitable for researchers in synthetic chemistry and drug development. The guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the transformation. All methodologies are supported by authoritative literature to uphold the highest standards of scientific integrity.

Introduction and Strategic Overview

Reductive amination is a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for forming carbon-nitrogen bonds.[1] This reaction class transforms aldehydes and ketones into primary, secondary, or tertiary amines in a two-stage process involving the initial formation of an imine or iminium ion, followed by its reduction.

The subject of this guide, 1-(4-iodophenyl)propan-2-one, is a valuable synthetic intermediate. The presence of an iodine atom on the phenyl ring offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making its aminated product, N-methyl-1-(4-iodophenyl)propan-2-amine, a versatile building block for constructing complex molecular architectures in pharmaceutical and materials science research.

This guide moves beyond a simple recitation of steps. It is designed to equip the practicing scientist with the causal understanding necessary to not only execute the reaction successfully but also to adapt and troubleshoot the synthesis as needed.

Mechanistic Rationale and Reagent Selection

The overall transformation proceeds as depicted below:

Caption: General scheme for the reductive amination.

The reaction is governed by the equilibrium of iminium ion formation and the kinetics of its reduction. The choice of reducing agent is therefore paramount to the success of the synthesis, as it must selectively reduce the C=N double bond of the iminium ion without significantly reducing the C=O bond of the starting ketone.

The Critical Choice: Selecting a Reducing Agent

The efficacy of a reductive amination hinges on the delicate balance between imine formation and reduction. Three common hydride donors are typically considered, each with distinct advantages and disadvantages.

Reducing Agent Formula Key Characteristics & Rationale Typical Solvents
Sodium Borohydride NaBH₄A powerful, inexpensive reductant. Its high reactivity can lead to competitive reduction of the starting ketone.[2][3] To ensure selectivity, it is typically added after allowing sufficient time for the imine/iminium ion to form.[2]Methanol, Ethanol
Sodium Cyanoborohydride NaBH₃CNMilder than NaBH₄. It is stable in mildly acidic conditions (pH 4-6) where iminium ion formation is favorable.[3][4] It selectively reduces the protonated iminium ion much faster than the ketone.[5][6] Major Drawback: Highly toxic and releases hydrogen cyanide (HCN) gas under strong acidic conditions or during acidic workup.[4][5]Methanol
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃A mild and highly selective reagent, often considered the gold standard for one-pot reductive aminations.[4][5] The electron-withdrawing acetate groups attenuate its reactivity, making it selective for iminium ions over ketones.[5] It does not produce toxic byproducts.[4] Caveat: It is sensitive to water and protic solvents.[2]Dichloroethane (DCE), Dichloromethane (DCM), THF

For this specific application, Sodium Triacetoxyborohydride (STAB) is the preferred reagent for a one-pot procedure due to its high selectivity and enhanced safety profile. A protocol using Sodium Borohydride is also provided as a cost-effective, classic alternative that demonstrates a two-stage approach.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This method is prized for its operational simplicity and high selectivity, making it ideal for routine synthesis and library generation.

Materials and Reagents:

  • 1-(4-Iodophenyl)propan-2-one (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial, optional catalyst, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-Iodophenyl)propan-2-one (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add the methylamine solution (1.2 eq) to the flask with stirring.

  • (Optional) Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • In portions, carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure N-methyl-1-(4-iodophenyl)propan-2-amine. A typical eluent system is a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to prevent the amine product from streaking on the silica.

Protocol 2: Two-Stage Synthesis using Sodium Borohydride

This classic approach is more economical and avoids chlorinated solvents but requires careful sequencing of reagent addition.

Materials and Reagents:

  • 1-(4-Iodophenyl)propan-2-one (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O, 1.5 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl Acetate or Diethyl Ether for extraction

  • Other materials as listed in Protocol 1.

Step-by-Step Procedure:

  • Dissolve 1-(4-Iodophenyl)propan-2-one (1.0 eq) in methanol (to ~0.3 M) in a round-bottom flask.

  • Add the methylamine solution (1.5 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and in small portions, add sodium borohydride (NaBH₄) (1.5 eq). Caution: Gas (hydrogen) evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~pH 2-3) to neutralize excess borohydride and the product amine (forming the water-soluble salt).

  • Concentrate the mixture via rotary evaporation to remove most of the methanol.

  • Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove any non-basic organic impurities.

  • Basify the aqueous layer to pH >11 by adding 2 M NaOH solution at 0 °C.

  • Extract the free amine product into ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualization of Key Processes

The following diagrams illustrate the core mechanism and a generalized workflow for executing these protocols.

Caption: The two-stage mechanism of reductive amination.

Caption: A generalized experimental workflow for synthesis.

Expected Data and Characterization

Authenticating the final product is critical. The following data provides expected analytical benchmarks for N-methyl-1-(4-iodophenyl)propan-2-amine.

Analysis Expected Observations
¹H NMR Signals corresponding to the aromatic protons (two doublets, AA'BB' system), the benzylic CH₂ group, the CH group adjacent to the nitrogen, the N-CH₃ group (singlet or doublet depending on solvent/protonation), and the terminal CH₃ group (doublet).
¹³C NMR Peaks for the iodinated aromatic carbons (one ipso-carbon with a low intensity), the other aromatic carbons, and the four distinct aliphatic carbons of the side chain.
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Insufficient reaction time.1. Add a catalytic amount of acetic acid (for STAB protocol). Ensure anhydrous conditions. 2. Use a fresh bottle of STAB or NaBH₄. 3. Extend the reaction time and continue monitoring.
Ketone Reduced to Alcohol 1. Reducing agent is too reactive (common with NaBH₄). 2. NaBH₄ was added before sufficient imine formation.1. Switch to a milder reagent like STAB. 2. Increase the imine formation time before adding NaBH₄ and ensure addition occurs at 0 °C.
Product Streaks on TLC Plate The basic amine product is interacting strongly with the acidic silica gel.Add 1-2% triethylamine or ammonia in methanol to the eluent system to neutralize active sites on the silica.
Difficult Purification Co-elution of product with unreacted starting amine or other impurities.Perform an acid-base extraction during workup. Acidify to extract the product into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and re-extract the pure amine product.

Conclusion

The reductive amination of 1-(4-iodophenyl)propan-2-one is a reliable and high-value transformation. By carefully selecting the reducing agent and reaction conditions, high yields of the desired N-methylated amine can be achieved. The STAB-mediated one-pot protocol offers superior convenience and safety, while the classic two-stage NaBH₄ method provides a robust and economical alternative. The protocols and insights provided herein constitute a validated framework for the successful synthesis and purification of this versatile chemical building block.

References

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". [Link]

  • Organic Chemistry Data. "Reductive Amination - Common Conditions". [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". [Link]

  • Google Patents. "CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound".
  • Myers, A. "Chem 115: C-N Bond-Forming Reactions: Reductive Amination". [Link]

  • Interchim. "Sodium CyanoBoroHydride and Sodium BoroHydride". [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • SpectraBase. "N-METHYL-1-[4-[2-(METHYLAMINO)-PROPYL]-PHENYL]-1-PHENYLPROPAN-2-AMINE". [Link]

  • Reddit. "Reductive amination NaB(AcO)3". [Link]

  • The Royal Society of Chemistry. "Supporting Information for N-benzyl-4,4,5,5-tetramethyl-N-phenyl-1,3,2-dioxaborolan-2-amine". [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(4-Iodophenyl)propan-2-one

This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction, with a specific focus on the use of 1-(4-Iodophenyl)propan-2-one as an electrophilic partner. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction, with a specific focus on the use of 1-(4-Iodophenyl)propan-2-one as an electrophilic partner. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical understanding and practical, field-proven protocols to facilitate the synthesis of α-aryl ketones, which are valuable intermediates in medicinal chemistry.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][3]

The reaction's broad adoption stems from its numerous advantages:

  • Mild Reaction Conditions: Suzuki couplings are typically performed under relatively gentle conditions, which preserves sensitive functional groups within the substrates.[1]

  • High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.[4][5]

  • Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, providing rapid access to diverse chemical structures.[1]

  • Favorable Toxicological Profile: Organoboron reagents are generally less toxic and more environmentally benign compared to other organometallic compounds used in cross-coupling reactions, such as organotins or organozincs.[1]

The substrate at the core of this guide, 1-(4-Iodophenyl)propan-2-one, is a valuable building block for synthesizing 4-aryl-phenylpropan-2-one derivatives. These structures are prevalent in a variety of biologically active molecules. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for the Suzuki coupling.[1][4]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-R (Diaryl Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X (1-(4-Iodophenyl)propan-2-one) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Sources

Method

Application Notes and Protocols: Optimizing Heck Reaction Conditions for 1-(4-Iodophenyl)propan-2-one

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in formin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in forming carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene offers a powerful tool for the construction of substituted olefins, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's value is particularly evident in the functionalization of complex molecules, where its tolerance for a wide array of functional groups allows for the late-stage modification of intricate scaffolds.[1]

This guide provides a detailed exploration of the Heck reaction as applied to 1-(4-Iodophenyl)propan-2-one, a substrate of interest in medicinal chemistry and materials science. As an aryl iodide, this compound is a highly reactive partner in the Heck coupling.[3] We will dissect the mechanistic nuances that govern the reaction's outcome, present field-proven protocols for its successful execution, and offer insights into the rational selection of catalysts, ligands, bases, and solvents to empower researchers in achieving optimal results.

Mechanistic Deep Dive: The Catalytic Cycle and Key Control Points

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4] A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The Core Catalytic Pathway

The generally accepted mechanism for the Heck reaction involving an aryl iodide like 1-(4-Iodophenyl)propan-2-one consists of four key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-(4-Iodophenyl)propan-2-one. This is typically the rate-determining step for less reactive aryl halides, but it is generally facile for aryl iodides.[3] This step forms a square planar Aryl-Pd(II)-I complex.

  • Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, in a syn-stereoselective step, the aryl group migrates from the palladium to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (the β-position) must be accessible. This hydrogen is eliminated with the palladium atom in a syn-elimination step, forming a palladium-hydride species and releasing the substituted alkene product. This step typically proceeds to give the more thermodynamically stable trans-alkene.[5]

  • Reductive Elimination and Catalyst Regeneration: A base is crucial in this final step to neutralize the generated hydroiodic acid (HI) and regenerate the active Pd(0) catalyst from the palladium-hydride complex, allowing the catalytic cycle to continue.[6]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination Alkene MigratoryInsertion Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(I) Coordination->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Pd_Hydride H-Pd(II)L₂(I) BetaHydride->Pd_Hydride Product Product (Ar-CH=CH-R) BetaHydride->Product ReductiveElimination Reductive Elimination (Base) Pd_Hydride->ReductiveElimination ReductiveElimination->Pd0 BaseHX Base-H⁺ I⁻ ReductiveElimination->BaseHX

Figure 1. The Heck Catalytic Cycle for Aryl Iodides.
The Neutral vs. Cationic Pathway: A Key Mechanistic Choice

For aryl iodides, the reaction typically proceeds via a "neutral pathway".[6] In this pathway, a neutral ligand (like triphenylphosphine) dissociates from the Aryl-Pd(II)-I complex to allow for olefin coordination.[6] This is the dominant pathway when using monodentate phosphine ligands.[6]

Alternatively, a "cationic pathway" can be accessed, particularly with aryl triflates or in the presence of halide sequestering agents like silver salts.[3] In this pathway, the anionic halide ligand dissociates, creating a more electrophilic cationic palladium complex that can more readily coordinate with electron-rich olefins.[3][6] For the highly reactive 1-(4-Iodophenyl)propan-2-one, the neutral pathway is generally sufficient and more cost-effective.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the Heck coupling of 1-(4-Iodophenyl)propan-2-one with various alkenes.

General Considerations and Reagent Preparation
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst.[2] It is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a standard monodentate phosphine ligand that is effective for stabilizing the palladium catalyst in the reaction with aryl iodides.[3]

  • Base: A variety of organic or inorganic bases can be used. Triethylamine (Et₃N) is a common choice, acting as both a base and sometimes a reducing agent for the Pd(II) precatalyst.[6] Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective.[7]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and catalyst.[8]

  • Inert Atmosphere: While many Heck reactions with aryl iodides are robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of the phosphine ligand and the Pd(0) catalyst, ensuring reproducibility.

Protocol 1: Coupling with an Electron-Poor Olefin (n-Butyl Acrylate)

This protocol is adapted from a similar reaction with 4-iodoacetophenone and is expected to give high yields.[9]

Reaction Scheme:

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-(4-Iodophenyl)propan-2-one274.091.01.0274 mg
n-Butyl acrylate128.171.51.5210 µL (192 mg)
Palladium(II) acetate (Pd(OAc)₂)224.50.010.012.2 mg
Triphenylphosphine (PPh₃)262.290.020.025.2 mg
Triethylamine (Et₃N)101.192.02.0279 µL (202 mg)
N,N-Dimethylformamide (DMF)73.09--5 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-Iodophenyl)propan-2-one (274 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and triphenylphosphine (5.2 mg, 0.02 mmol).

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Using a syringe, add anhydrous DMF (5 mL), followed by triethylamine (279 µL, 2.0 mmol) and n-butyl acrylate (210 µL, 1.5 mmol).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Experimental_Workflow start Start reagents 1. Combine aryl iodide, Pd(OAc)₂, and PPh₃ in a dry flask. start->reagents inert 2. Purge with N₂ or Ar. reagents->inert add_solvents 3. Add solvent (DMF), base (Et₃N), and alkene (n-butyl acrylate). inert->add_solvents heat 4. Heat to 80-100 °C with stirring. add_solvents->heat monitor 5. Monitor reaction by TLC or GC-MS. heat->monitor workup 6. Cool, dilute with EtOAc, and perform aqueous wash. monitor->workup dry_concentrate 7. Dry organic layer and concentrate. workup->dry_concentrate purify 8. Purify by column chromatography. dry_concentrate->purify end End Product purify->end

Figure 2. General Experimental Workflow for the Heck Reaction.

Comparative Reaction Conditions and Substrate Scope

The optimal conditions for the Heck reaction can vary depending on the electronic nature of the alkene coupling partner. The following table provides recommended starting conditions for coupling 1-(4-Iodophenyl)propan-2-one with different classes of alkenes.

Alkene PartnerExampleCatalyst SystemBaseSolventTemp (°C)Key Considerations
Electron-Poor n-Butyl AcrylatePd(OAc)₂ / 2 PPh₃Et₃N or K₂CO₃DMF, MeCN80–100Generally high-yielding and proceeds cleanly. The reaction is favorable with electron-withdrawing groups on the alkene.[3]
Electron-Neutral StyrenePd(OAc)₂ / 2 PPh₃NaOAc or Et₃NDMF, NMP100–120May require slightly higher temperatures or longer reaction times compared to electron-poor olefins.
Electron-Rich Butyl Vinyl EtherPd(OAc)₂ / 2 PPh₃Et₃NDMF80–100Regioselectivity can be an issue. The neutral pathway often gives mixtures. For higher selectivity, a cationic pathway (e.g., by adding Ag₂CO₃) could be explored.[3]

Troubleshooting and Scientific Insights

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure the reaction is under an inert atmosphere and that the reagents and solvent are anhydrous. An increase in catalyst loading (e.g., to 2 mol %) or temperature may be beneficial.

  • Formation of Byproducts: The formation of a homocoupled biaryl product (from the aryl iodide) suggests that the olefin insertion step is slow. Increasing the concentration of the alkene or gently increasing the temperature might favor the desired pathway.

  • Phosphine Ligand Choice: While PPh₃ is a good starting point, for more challenging couplings, more electron-rich and bulky phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) can sometimes improve catalyst stability and turnover.

  • Ligandless Conditions: For highly reactive substrates like aryl iodides, it is sometimes possible to run the reaction without a phosphine ligand, especially with supported palladium catalysts.[8] However, this can sometimes lead to the formation of palladium black and inconsistent results.

Conclusion

The Heck reaction of 1-(4-Iodophenyl)propan-2-one is a versatile and robust transformation for the synthesis of a variety of substituted styrene derivatives. By understanding the underlying catalytic cycle and the role of each reaction component, researchers can rationally select conditions to achieve high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this powerful synthetic tool.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Sharma, G.; et al. (2019). Heck Reaction—State of the Art. MDPI. [Link]

  • Gaddam, V.; et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Szewczyk, M.; et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

  • Knowles, J. P., & Whiting, A. (2007). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Communications, (45), 4741-4750. [Link]

  • Gevorgyan, V., & Takeda, A. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Synthesis, 51(02), 339-353. [Link]

  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]

  • Zultanski, S. L., & Gevorgyan, V. (2014). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Request PDF. [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. In Microwave-Assisted Organic Synthesis. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

Sources

Application

Application Notes & Protocols for the Quantitative Analysis of 1-(4-Iodophenyl)propan-2-one

Abstract This document provides a comprehensive guide to the validated analytical methods for the precise quantification of 1-(4-Iodophenyl)propan-2-one. As a crucial intermediate in the synthesis of various pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the validated analytical methods for the precise quantification of 1-(4-Iodophenyl)propan-2-one. As a crucial intermediate in the synthesis of various pharmaceutical compounds, the accurate determination of its purity and concentration is paramount for ensuring the quality, safety, and efficacy of final drug products.[1] This guide details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Designed for researchers, analytical scientists, and quality control professionals, these notes explain the causality behind experimental choices, provide step-by-step protocols, and outline a self-validating framework based on established regulatory guidelines.

Introduction: The Analytical Imperative

1-(4-Iodophenyl)propan-2-one is an aromatic ketone that serves as a key building block in organic synthesis. Its iodinated phenyl ring makes it a versatile precursor, particularly for forming carbon-carbon bonds through reactions like Suzuki cross-coupling.[2] Given its role in multi-step syntheses, ensuring the high purity of this intermediate is critical. The presence of impurities, whether from starting materials, by-products, or degradation, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[3][4]

Therefore, robust and reliable analytical methods are not merely a procedural formality but a cornerstone of process control and quality assurance. The choice of method depends on the specific analytical objective, whether it is routine quality control, impurity profiling, or absolute purity assessment. This guide presents three orthogonal analytical techniques, each offering distinct advantages for the quantification of 1-(4-Iodophenyl)propan-2-one.

Physicochemical Properties of 1-(4-Iodophenyl)propan-2-one
PropertyValueSource
Molecular Formula C₉H₉IO[5][6]
Molecular Weight 260.07 g/mol [5][6]
IUPAC Name 1-(4-iodophenyl)propan-2-one[5]
CAS Number 21906-36-5[5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: HPLC is the workhorse of pharmaceutical analysis for its precision, robustness, and suitability for quantifying non-volatile compounds. The method leverages the differential partitioning of the analyte between a stationary phase (a C18 column) and a mobile phase. The nonpolar nature of 1-(4-Iodophenyl)propan-2-one makes it well-suited for reverse-phase chromatography. The aromatic ring provides a strong chromophore, allowing for sensitive detection by a UV spectrophotometer. This method is ideal for routine quality control, assay determination, and monitoring reaction kinetics.

Experimental Protocol: HPLC-UV

2.1. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure).

  • Reagents: Reference standard of 1-(4-Iodophenyl)propan-2-one (>99% purity), Methanol (HPLC grade for sample dissolution).

  • Glassware: Volumetric flasks, autosampler vials.

2.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

2.4. Validation Framework The analytical method must be validated to ensure it is suitable for its intended purpose.[7] Validation should be performed according to ICH Q2(R2) guidelines and encompass the following parameters.[8][9]

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte. The analyte peak should be well-resolved with no interference at its retention time.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression.

  • Accuracy (Recovery): Spike a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary: HPLC Method Validation
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%0.8%
Intermediate: ≤ 2.0%1.2%
LOD -0.3 µg/mL
LOQ -1.0 µg/mL
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilute Serial Dilution (Calibration Curve) Standard->Dilute Sample Weigh & Dissolve Test Sample HPLC HPLC System (C18, 1 mL/min, 30°C) Sample->HPLC Inject Samples Dilute->HPLC Inject Standards Detector UV Detector (225 nm) HPLC->Detector Integrate Integrate Peak Area Detector->Integrate Calibrate Generate Calibration Curve Quantify Calculate Concentration Integrate->Quantify Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Standard/Sample in Volatile Solvent Inject Inject into GC (250°C Inlet) Prep->Inject Separate Capillary Column (Temp Program) Inject->Separate Ionize EI Ion Source (70 eV) Separate->Ionize Detect Mass Analyzer (Scan or SIM) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Mass Spectrum (Identify Fragments) Detect->Spectrum Quantify Quantify using Calibration Curve TIC->Quantify Spectrum->Quantify QNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_A Accurately Weigh Analyte (m_analyte) Dissolve Dissolve Both in Deuterated Solvent Weigh_A->Dissolve Weigh_IS Accurately Weigh Internal Std (m_IS) Weigh_IS->Dissolve Acquire Acquire Spectrum (Long D1 Delay) Dissolve->Acquire Transfer to NMR Tube Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 1-(4-Iodophenyl)propan-2-one

Abstract This application note provides a detailed guide to the structural elucidation of 1-(4-Iodophenyl)propan-2-one using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 1-(4-Iodophenyl)propan-2-one using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete analysis of the expected spectral features, grounded in fundamental principles of chemical shift theory, spin-spin coupling, and the influence of substituents on aromatic systems. This document offers field-proven protocols for sample preparation, data acquisition, and processing, designed for researchers, chemists, and professionals in drug development. The methodologies are complemented by spectral predictions and advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), ensuring an unambiguous assignment of all proton and carbon signals.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in modern organic chemistry for determining the molecular structure of compounds.[1][2] The principle of NMR involves the interaction of atomic nuclei possessing a quantum mechanical property called spin with an external magnetic field.[3][4] By observing the resonance frequencies of these nuclei, we can gain profound insights into the electronic environment of each atom, their connectivity, and the three-dimensional arrangement within a molecule.

The subject of this note, 1-(4-Iodophenyl)propan-2-one (CAS No. 21906-36-5), is a para-substituted aromatic ketone.[5] Its structure incorporates several key features amenable to NMR analysis: a disubstituted benzene ring creating a distinct aromatic proton pattern, and an aliphatic propanone chain with chemically non-equivalent methylene and methyl groups. This guide will deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, providing the scientific rationale behind the predicted chemical shifts and coupling patterns.

Molecular Structure and Atom Numbering

A clear understanding of the molecular symmetry and the unique atomic environments is crucial for spectral prediction. The structure of 1-(4-Iodophenyl)propan-2-one is shown below with a systematic numbering scheme for all carbon and proton atoms, which will be used throughout this analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent Signal prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire Spectra (¹H, ¹³C, DEPT) acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shift proc2->proc3 proc4 Integrate ¹H, Assign ¹³C/DEPT proc3->proc4 proc5 Final Structure Confirmation proc4->proc5

Figure 2: Standardized workflow for NMR spectral analysis.

Protocol 1: High-Purity Sample Preparation

This protocol ensures a homogenous sample free of contaminants that could distort the spectrum.

  • Glassware Preparation: Ensure all glassware, including vials and pipettes, are thoroughly cleaned and dried to remove any residual organic contaminants. NMR tubes should be of high quality and free from scratches or cracks. [6]2. Sample Weighing: Accurately weigh 5-10 mg of 1-(4-Iodophenyl)propan-2-one directly into a small, clean vial. For ¹³C NMR, a slightly higher concentration may be beneficial to improve the signal-to-noise ratio in a shorter time.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. [7]The choice of solvent can subtly affect chemical shifts. [8][9][10]4. Dissolution: Using a calibrated pipette, add approximately 0.6 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogenous solution is required.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube. The final sample height should be approximately 4-5 cm, ensuring it is within the detection region of the instrument's receiver coils.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Protocol 2: Data Acquisition on an FT-NMR Spectrometer

This is a generalized procedure for a modern Fourier Transform NMR instrument.

  • Instrument Login & Sample Insertion: Log in to the spectrometer software and carefully insert the sample into the spinner turbine, ensuring it is set to the correct depth. Insert the sample into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Initiate an automated or manual shimming routine to optimize the homogeneity of the magnetic field (B₀), which is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Load a standard proton experiment.

    • Set key parameters: typically 8-16 scans are sufficient for a sample of this concentration.

    • Initiate acquisition. The process usually takes 1-2 minutes.

  • ¹³C Spectrum Acquisition:

    • Load a standard broadband proton-decoupled carbon experiment (e.g., zgpg30).

    • Due to the low natural abundance of ¹³C (~1.1%), more scans are required. A typical acquisition may involve 256-1024 scans and take 15-60 minutes.

  • DEPT Spectra Acquisition:

    • Load a DEPT-135 experiment. This usually requires fewer scans than a full ¹³C spectrum.

    • Load a DEPT-90 experiment.

    • Acquire the data for both experiments.

Protocol 3: Data Processing and Interpretation

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum. [11][12][13]

  • Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and symmetrical.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR. [14]5. Peak Analysis:

    • ¹H Spectrum: Integrate all signals to determine the relative proton ratios. Pick all peaks and analyze the splitting patterns to measure coupling constants (J-values).

    • ¹³C & DEPT Spectra: Pick all peaks in the ¹³C and DEPT spectra. Correlate the signals across the three spectra (¹³C, DEPT-90, DEPT-135) to assign each carbon as C, CH, CH₂, or CH₃ based on the rules outlined in Section 4.1.

  • Final Assignment: Combine all the information from the ¹H and ¹³C analyses to make a final, unambiguous assignment of every signal to its corresponding atom in the molecular structure.

Conclusion

The comprehensive analysis of 1-(4-Iodophenyl)propan-2-one by ¹H and ¹³C NMR spectroscopy, supplemented by DEPT experiments, provides a self-validating system for complete structural confirmation. The predicted ¹H spectrum shows four distinct signals, including a characteristic AA'BB' system in the aromatic region, while the ¹³C spectrum reveals all seven unique carbon environments. The heavy-atom shielding effect of iodine on the ipso-carbon and the distinct signatures in the DEPT spectra are key confirmatory features. By following the detailed protocols provided, researchers can reliably acquire and interpret high-quality NMR data to verify the identity and purity of this and structurally related compounds.

References

  • Simpson, J. H. (2009). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Department of Chemistry, Massachusetts Institute of Technology. [Online]. Available: [Link]

  • Viesser, R. V., et al. (2018). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 56(10), 968-974. [Online]. Available: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Online]. Available: [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange. [Online]. Available: [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Online]. Available: [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Online]. Available: [Link]

  • Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. [Online]. Available: [Link]

  • Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Nanalysis. [Online]. Available: [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Online]. Available: [Link]

  • Lindon, J. C., & Ferrige, A. G. (2002). NMR Data Processing. eMagRes. [Online]. Available: [Link]

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1587-1595. [Online]. Available: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Online]. Available: [Link]

  • IJIRSET. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Online]. Available: [Link]

  • Maciejewski, M. W., et al. (2021). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Methods, 18(9), 996-997. [Online]. Available: [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2015). Acetophenone: ¹H NMR and ¹³C NMR. [Online]. Available: [Link]

  • OpenStax. (2023). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Online]. Available: [Link]

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1587-1595. [Online]. Available: [Link]

  • Wang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Online]. Available: [Link]

  • Wiley. (n.d.). Acetophenone, 2-chloro- - ¹H NMR Chemical Shifts. SpectraBase. [Online]. Available: [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. [Online]. Available: [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(23), 15834-15841. [Online]. Available: [Link]

  • GVSU Chemistry. (2016). HMNR Aromatic Coupling. YouTube. [Online]. Available: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Online]. Available: [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift. [Online]. Available: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Online]. Available: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Online]. Available: [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Online]. Available: [Link]

  • Papadopoulou, M. V., et al. (1993). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A ¹³C NMR study. Magnetic Resonance in Chemistry, 31(7), 635-640. [Online]. Available: [Link]

  • Mestrelab Research. (2010). Basics on Arrayed-NMR and Data Analysis. Mestrelab Resources. [Online]. Available: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Online]. Available: [Link]

  • Reusch, W. (n.d.). Principles of NMR. Michigan State University. [Online]. Available: [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. [Online]. Available: [Link]

  • Scribd. (n.d.). Acetophenone H NMR. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Online]. Available: [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Online]. Available: [Link]

  • NMRium. (n.d.). NMRium - The next-generation NMR software. [Online]. Available: [Link]

  • AIP Publishing. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. [Online]. Available: [Link]

  • Doc Brown's Chemistry. (n.d.). on the ¹H NMR spectrum of 1-iodo-2-methylpropane. [Online]. Available: [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Online]. Available: [Link]

Sources

Application

Application Notes and Protocols for the Identification of 1-(4-Iodophenyl)propan-2-one by GC-MS

Introduction: The Significance of Identifying 1-(4-Iodophenyl)propan-2-one 1-(4-Iodophenyl)propan-2-one, also known as 4-iodo-P2P, is a substituted analog of 1-phenyl-2-propanone (P2P), a well-known precursor in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Identifying 1-(4-Iodophenyl)propan-2-one

1-(4-Iodophenyl)propan-2-one, also known as 4-iodo-P2P, is a substituted analog of 1-phenyl-2-propanone (P2P), a well-known precursor in the synthesis of amphetamine and methamphetamine. The presence of an iodine atom on the phenyl ring makes this compound a potential marker in illicit drug manufacturing investigations and a subject of interest in new psychoactive substance (NPS) research. Its accurate identification is crucial for law enforcement, forensic laboratories, and researchers studying the evolution of clandestine drug synthesis routes.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds, offering high-resolution separation and specific molecular identification. This application note details a robust GC-MS protocol for the analysis of 1-(4-Iodophenyl)propan-2-one, emphasizing the principles behind the methodology to ensure reliable and reproducible results.

Experimental Workflow: A Systematic Approach

The successful identification of 1-(4-Iodophenyl)propan-2-one by GC-MS relies on a systematic workflow, from sample preparation to data interpretation. Each step is critical for achieving the desired sensitivity, selectivity, and specificity.

Caption: Overall experimental workflow for the GC-MS analysis of 1-(4-Iodophenyl)propan-2-one.

Detailed Protocol

This protocol is based on established methods for the analysis of P2P and its analogs, adapted for the specific properties of 1-(4-Iodophenyl)propan-2-one.[1]

Materials and Reagents
  • Solvent: Ethyl acetate (GC grade or higher)

  • Reference Standard: 1-(4-Iodophenyl)propan-2-one (if available)

  • Internal Standard (Optional): A non-interfering compound with similar chemical properties, such as a deuterated analog or a structurally related compound with a different retention time.

Sample Preparation
  • Dissolution: Accurately weigh a portion of the sample and dissolve it in ethyl acetate to a concentration of approximately 1 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

  • Dilution: For quantitative analysis, a dilution series should be prepared. For qualitative identification, a 1 µL injection of the 1 mg/mL solution is typically sufficient.

  • Filtration (if necessary): If the sample contains particulate matter, filter the solution through a 0.45 µm PTFE syringe filter before injection.

Rationale: Ethyl acetate is a versatile solvent for a wide range of organic compounds and is compatible with common GC columns. Proper sample dissolution and, if needed, filtration are crucial to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)A standard, non-polar column suitable for a wide range of analytes, providing good separation for P2P and its analogs.
Injection Volume1 µL
Injection ModeSplit (20:1)Prevents column overloading and ensures sharp chromatographic peaks.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial temp: 70 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 minA temperature program that allows for the separation of the target analyte from potential impurities and solvent front.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating characteristic and comparable mass spectra.
Mass Range35-550 m/zA wide enough range to capture the molecular ion and all significant fragment ions.[2]
Source Temperature230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and the MS.

Data Analysis and Interpretation

The identification of 1-(4-Iodophenyl)propan-2-one is based on two key parameters: its retention time (RT) and its mass spectrum.

Retention Time

The retention time is the time it takes for the analyte to pass through the GC column. Under the specified conditions, 1-(4-Iodophenyl)propan-2-one will have a characteristic retention time. This should be compared to a known reference standard if available. Due to its higher molecular weight and the presence of the iodine atom, it is expected to have a longer retention time than its non-iodinated analog, 1-phenyl-2-propanone.

Mass Spectrum Interpretation

The mass spectrum is a molecular fingerprint of the compound. For 1-(4-Iodophenyl)propan-2-one (Molecular Weight: 260.07 g/mol ), the following fragmentation pattern is expected under Electron Ionization:

  • Molecular Ion ([M]+): A peak at m/z 260 is expected, corresponding to the intact molecule minus one electron. The intensity of this peak may vary.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for ketones.[3] This would result in the loss of a methyl radical (•CH3) to form a fragment at m/z 245, or the loss of an acetyl group (CH3CO•) to form a fragment at m/z 217.

  • Benzylic Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene bridge is also likely. This would lead to the formation of the 4-iodobenzyl cation at m/z 217.

  • Loss of Iodine: The C-I bond is relatively weak and can cleave to produce a fragment corresponding to the loss of an iodine atom (m/z 127), resulting in a fragment at m/z 133.

  • Base Peak: The most abundant ion in the spectrum (the base peak) for the related compound 1-phenyl-2-propanone is often the tropylium ion at m/z 91.[1] For 1-(4-Iodophenyl)propan-2-one, the base peak is likely to be the 4-iodobenzyl cation at m/z 217 or a fragment resulting from further rearrangement.

Table of Expected Mass Fragments:

m/z Proposed Fragment Significance
260[C9H9IO]+Molecular Ion
217[C7H6I]+4-Iodobenzyl cation (from benzylic cleavage)
133[C9H9O]+Loss of Iodine
91[C7H7]+Tropylium ion (potentially from rearrangement)
43[C2H3O]+Acetyl cation

Validation and Quality Control

To ensure the scientific validity of the results, the following quality control measures should be implemented, in line with SWGDRUG recommendations:[4][5]

  • Blank Analysis: Run a solvent blank (ethyl acetate) before and after sample analysis to check for system contamination.

  • Positive Control: Analyze a known standard of 1-(4-Iodophenyl)propan-2-one to confirm the retention time and mass spectrum.

  • Negative Control: Analyze a structurally similar compound to ensure the method can differentiate between them.

  • Method Validation: The method should be validated for parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision, especially if quantitative results are required.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of 1-(4-Iodophenyl)propan-2-one using GC-MS. By understanding the rationale behind each step, from sample preparation to data interpretation, researchers and forensic scientists can confidently apply this method to their work. The provided instrumental parameters serve as a robust starting point, and the expected fragmentation pattern will aid in the accurate identification of this compound. Adherence to strict quality control measures will ensure the reliability and defensibility of the analytical results.

References

  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
  • Guthrie, J. P., & Cossar, J. (Year).
  • Merola, G., Fucci, N., & D’Urso, V. (2016). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 7(2).
  • da Silva, F. M., da Silva, A. A., & de Oliveira, L. G. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society.
  • Du, X., Ren, Y., & Beckett, S. J. (2015). An Innovative Rapid Method for Analysis of 10 Organophosphorus pesticide residues in wheat by HS-SPME-GC-FPD/MSD.
  • SWGDRUG. (2018).
  • Longdom Publishing. (n.d.). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]

  • Skopp, G., & Pötsch, L. (2002). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Shimadzu. (n.d.). Controlled Substances Solutions for your Laboratory. Retrieved from [Link]

  • Miller, S. A. (2018). Development of an Untargeted Gas Chromatography-Mass Spectrometry (GC/MS)
  • University of Milan. (2016).
  • NIST. (n.d.). Acetophenone. In NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectra of (A) 1,1′-oxydi(propan-2-ol) and (B)... Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • UNODC. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • Royal Society of Chemistry. (n.d.).
  • Gastaca, B., et al. (2015).
  • Tranfo, G., et al. (2024). Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane...
  • Royal Society of Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane...
  • PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.).

Sources

Method

Application Note: High-Purity Isolation of 1-(4-Iodophenyl)propan-2-one via Optimized Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of crude 1-(4-Iodophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis.[1] The methodology centers on nor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude 1-(4-Iodophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis.[1] The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently separating the target ketone from common synthetic impurities. We detail the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The causality behind critical experimental choices, such as stationary phase selection, mobile phase optimization, and sample loading techniques, is thoroughly explained to ensure reproducibility and high-purity outcomes. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for obtaining high-purity 1-(4-Iodophenyl)propan-2-one for downstream applications where impurity profiles are critical.[2][3]

Introduction and Scientific Principle

1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is a halogenated aromatic ketone.[1][4] Its molecular structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The purity of this intermediate is paramount, as residual starting materials or by-products from its synthesis can lead to undesirable side reactions and complicate subsequent characterization and screening processes.

Column chromatography is a preparative separation technique that operates on the principle of differential adsorption.[5][6] In this protocol, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase (eluent).

The separation mechanism is governed by the polarity of the molecules in the crude mixture:

  • Highly Polar Impurities: These compounds will have a strong affinity for the polar silica gel, causing them to adsorb strongly and move slowly down the column.

  • Non-Polar Impurities: These compounds will have a weak affinity for the silica gel and a higher affinity for the mobile phase, causing them to travel down the column quickly.

  • 1-(4-Iodophenyl)propan-2-one: This target molecule possesses intermediate polarity due to its ketone functional group. By carefully selecting a mobile phase, we can modulate its affinity for the stationary phase, allowing it to separate effectively from both more polar and less polar impurities.

Physicochemical Properties of the Target Compound

A clear understanding of the target compound's properties is essential for developing a purification strategy.

PropertyValueSource
IUPAC Name 1-(4-iodophenyl)propan-2-one[4]
Molecular Formula C₉H₉IO[4][7]
Molecular Weight 260.07 g/mol [4][7]
Appearance Typically a solid or crystalline substance[1]
CAS Number 21906-36-5[7]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing the entire crude sample to a large-scale column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation and an ideal Retention Factor (Rƒ) for the target compound.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude 1-(4-Iodophenyl)propan-2-one in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Developing the Plate: Place the spotted plate in a sealed TLC chamber containing a small amount of the chosen mobile phase. Good starting solvent systems include mixtures of a non-polar solvent (n-hexane or petroleum ether) and a more polar solvent (ethyl acetate or diethyl ether).[8][9]

    • Expert Tip: Start with a 4:1 ratio of Hexane:Ethyl Acetate and adjust the polarity as needed. To increase the Rƒ (make the spots travel further), increase the proportion of the more polar solvent (ethyl acetate).[9]

  • Visualization:

    • UV Light: Remove the plate once the solvent front is near the top, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like our target should be UV-active.

    • Chemical Staining: For enhanced visualization, especially for ketones, the plate can be dipped into a 2,4-Dinitrophenylhydrazine (DNPH) stain. Ketones will appear as distinct yellow or orange spots.[10]

  • Rƒ Calculation: Calculate the Rƒ value for the target spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The Goal: Aim for an Rƒ value between 0.25 and 0.35 for the target compound. This Rƒ range in TLC typically translates to an effective separation on a flash column.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 30-50g of silica gel for every 1g of crude material.

Materials and Reagents
  • Glassware: Chromatography column (e.g., 40 mm diameter), round-bottom flasks, Erlenmeyer flasks, test tubes for fraction collection.

  • Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh).

  • Mobile Phase: HPLC-grade n-hexane and ethyl acetate (optimized from TLC).

  • Other: Sand (acid-washed), cotton or glass wool, rotary evaporator, TLC plates and chamber.

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Pack 2. Pack Column (Slurry Method) TLC->Pack Determines Solvent System Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final 9. Final Product Evaporate->Final

Caption: Workflow for the purification of 1-(4-Iodophenyl)propan-2-one.

Step-by-Step Methodology
  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[5]

    • Add a thin layer (approx. 1 cm) of sand on top of the plug to create a flat base.[5]

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to form a free-flowing slurry.[6]

    • Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

    • Causality: The slurry method is superior to dry packing as it minimizes the risk of cracks and channels in the stationary phase, which would lead to poor separation.[5]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition. Never let the column run dry.[11]

  • Sample Loading (Dry Loading):

    • Dissolve the crude 1-(4-Iodophenyl)propan-2-one in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution and mix.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[12]

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

    • Causality: Dry loading ensures that the sample is introduced to the column in a very narrow, concentrated band. This prevents band broadening that can occur with liquid loading of less soluble compounds, resulting in significantly better resolution.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute).

    • Begin collecting the eluent in numbered test tubes or flasks immediately.

    • If TLC showed impurities that were very close to the product, a gradient elution might be beneficial. This involves starting with a less polar solvent mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.[12]

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions onto a TLC plate and develop it using the optimized solvent system.

    • Identify the fractions that contain only the pure target compound (single spot at the correct Rƒ).

    • Combine these pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(4-Iodophenyl)propan-2-one.

    • Confirm the purity and identity of the final product using analytical methods such as NMR or GC-MS.[13]

Troubleshooting Common Issues

ProblemProbable CauseSolution
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column was packed unevenly.- Sample band was too wide (improper loading).- Re-optimize the solvent system with TLC.- Repack the column using the slurry method.- Use the dry loading technique.
Cracked or Channeling Silica Bed - The column ran dry at some point.- Packing was done too quickly or without care.- A cracked column is often unsalvageable. The run must be stopped and restarted.- Always keep the silica bed submerged in solvent.
Product is not Eluting - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For example, switch from 10% to 20% ethyl acetate in hexane.
Streaking on TLC Plate - Sample is too concentrated.- Compound is acidic/basic and interacting with silica.- Dilute the sample before spotting.- Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Safety and Handling

  • Silica Gel: Fine silica dust is a respiratory irritant. Handle silica gel in a fume hood and wear a dust mask.

  • Solvents: n-Hexane and ethyl acetate are flammable and should be handled away from ignition sources in a well-ventilated fume hood.

  • Compound Handling: While specific toxicity data for 1-(4-Iodophenyl)propan-2-one is limited, it is prudent to treat it as a potentially hazardous chemical. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

References

  • PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • FINETECH INDUSTRY LIMITED. (n.d.). 2-(4-iodophenyl)propan-2-ol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Iodophenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubMed. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • Wiley Online Library. (2022). Continuous countercurrent chromatographic twin-column purification of oligonucleotides: The role of the displacement effect. Retrieved from [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. University of Groningen. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A comprehensive review on characterization of impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Retrieved from [Link]

Sources

Application

Recrystallization techniques for purifying 1-(4-Iodophenyl)propan-2-one

An Application Note and Protocol for the Purification of 1-(4-Iodophenyl)propan-2-one via Recrystallization Introduction: The Imperative for Purity 1-(4-Iodophenyl)propan-2-one is a key synthetic intermediate in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 1-(4-Iodophenyl)propan-2-one via Recrystallization

Introduction: The Imperative for Purity

1-(4-Iodophenyl)propan-2-one is a key synthetic intermediate in the development of various pharmaceutical compounds and research chemicals.[1] As with any active pharmaceutical ingredient (API) or its precursors, achieving high chemical purity is not merely a procedural step but a critical determinant of the final product's safety, efficacy, and stability.[2][3] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential toxicity.

Recrystallization stands as one of the most powerful and widely used techniques for the purification of solid organic compounds.[4][5] The principle is elegantly simple: exploiting the differences in solubility between the target compound and its impurities in a given solvent system.[4] An ideal recrystallization process involves dissolving the impure material in a hot, saturated solution and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain in the mother liquor.[3]

This document provides a detailed guide for researchers and drug development professionals on the effective purification of 1-(4-Iodophenyl)propan-2-one using validated recrystallization techniques. It moves beyond a simple list of steps to explain the underlying principles, enabling scientists to adapt and troubleshoot the protocols for optimal results.

Understanding the Compound: Physicochemical Properties

Before selecting a purification strategy, it is essential to understand the properties of 1-(4-Iodophenyl)propan-2-one.

PropertyValueSource
Molecular Formula C₉H₉IO[6][7]
Molecular Weight 260.07 g/mol [6][7]
Appearance Typically a solid or crystalline substance[1]
Solubility Profile Moderately soluble in organic solvents.[1] As an iodinated aromatic ketone, it exhibits lower aqueous solubility.[8]General Chemical Principles

Common impurities may include unreacted starting materials, by-products from the synthetic route (such as isomers or products of side reactions), and residual solvents or catalysts.[9][10] The goal of recrystallization is to effectively separate the target compound from these contaminants.

Core Principle: Solvent Selection

The success of any recrystallization hinges on the choice of solvent. The ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for impurities at all temperatures, or very low solvency so they can be filtered off while hot.

  • A boiling point that is below the melting point of the compound.

  • Inertness (it should not react with the compound).

  • Volatility for easy removal from the purified crystals.

Based on the structure of 1-(4-Iodophenyl)propan-2-one (a moderately polar ketone with a large, nonpolar aryl iodide group), several solvent systems are viable candidates. This guide will detail protocols for both a single-solvent and a mixed-solvent system.

Visualizing the Recrystallization Workflow

The general process of recrystallization follows a logical sequence of steps designed to maximize both purity and yield.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filtration 2. Hot Filtration (Optional) Removes insoluble impurities dissolve->hot_filtration if needed cool 3. Slow Cooling Promotes crystal growth dissolve->cool if no hot filtration hot_filtration->cool ice_bath 4. Ice Bath Maximizes precipitation cool->ice_bath vacuum_filtration 5. Vacuum Filtration Isolates crystals ice_bath->vacuum_filtration wash 6. Wash with Cold Solvent Removes mother liquor vacuum_filtration->wash dry 7. Dry Crystals Removes residual solvent wash->dry G cluster_solvents Solvent Candidates compound 1-(4-Iodophenyl)propan-2-one good_solvent Good Solvent (Ethanol) - High solubility at all temps compound->good_solvent dissolves in poor_solvent Poor Solvent (Water) - Low solubility at all temps compound->poor_solvent insoluble in process {Process Logic|1. Dissolve compound in min. hot 'Good' Solvent 2. Add 'Poor' Solvent to turbidity (saturation) 3. Cool to crystallize }

Caption: Logic for selecting a miscible solvent-antisolvent pair for recrystallization.

Data Summary and Expected Outcomes

The choice of method can influence the final yield and operational efficiency. The following table provides a comparative summary.

Recrystallization MethodSolvent SystemTypical Yield (%)Expected Purity (by HPLC, %)Key Advantages & Considerations
Protocol A Single-Solvent70-85%>99.0%Simpler procedure; easier solvent removal. Yield may be lower if solubility in cold solvent is still significant.
Protocol B Mixed-Solvent80-90%>99.5%Can achieve higher yields; allows for finer control over the saturation point. Requires careful addition of the anti-solvent to avoid "oiling out."

Note: Values are representative and may vary based on the initial purity of the crude material.

Troubleshooting Common Issues

IssueProbable CauseSolution
No crystals form upon cooling. Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to increase the concentration. For mixed-solvent systems, add more anti-solvent. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Compound "oils out" instead of crystallizing. The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The compound may be too impure.Re-heat the solution to dissolve the oil. Add more of the "good" solvent (in a mixed system) or more of the primary solvent (in a single system) and allow it to cool more slowly.
Low recovery/yield. The compound is too soluble in the cold solvent; too much solvent was used; crystals were lost during transfer or filtration.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of solvent necessary for dissolution. Wash the filter cake with a minimal amount of ice-cold solvent.
Colored crystals are obtained. Colored impurities were not removed.Treat the hot solution with activated charcoal before the crystallization step (Protocol A, Step 2).

Characterization and Quality Control

To validate the success of the purification, the final product must be characterized.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative assessment of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method to determine purity with high precision.

  • Spectroscopy (NMR/FTIR): Nuclear Magnetic Resonance and Fourier-Transform Infrared Spectroscopy can be used to confirm the chemical structure of the purified compound and ensure no degradation has occurred.

By following these detailed protocols and understanding the principles behind them, researchers can consistently obtain high-purity 1-(4-Iodophenyl)propan-2-one, ensuring the integrity and success of their subsequent research and development efforts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one. PubChem. Retrieved from [Link].

  • Mettler Toledo (2025). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link].

  • Organic Chemistry Portal (2020). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Retrieved from [Link].

  • Mohan, R. et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules. Retrieved from [Link].

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook. Retrieved from [Link].

  • Schultz, E. M. (1940). Purification of aldehyde-ketone mixtures. U.S. Patent No. 2,205,184. Washington, DC: U.S. Patent and Trademark Office.
  • LabXchange (2025). Lab Procedure: Recrystallization. LabXchange. Retrieved from [Link].

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link].

  • Zuba, D., & Sekuła, K. (2013). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic science international. Retrieved from [Link].

  • Mitchell, N. A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link].

  • Osbourn, J. (2021). Reduction of Aryl Ketones. YouTube. Retrieved from [Link].

  • Wójtowicz, M., et al. (2009). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic science international. Retrieved from [Link].

  • Judeh, Z. M. A. (2014). What is the best way to remove Ketones? ResearchGate. Retrieved from [Link].

  • Zhang, Y., et al. (2016). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. U.S. Patent No. 9,227,900. Washington, DC: U.S. Patent and Trademark Office.
  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. Request PDF. Retrieved from [Link].

Sources

Method

Application Notes and Protocols for the Use of 1-(4-Iodophenyl)propan-2-one in Radiopharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pivotal Role of 1-(4-Iodophenyl)propan-2-one in Neurological SPECT Imaging 1-(4-Iodophen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of 1-(4-Iodophenyl)propan-2-one in Neurological SPECT Imaging

1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is a critical precursor in the synthesis of Iofetamine (¹²³I), a key radiopharmaceutical for Single Photon Emission Computed Tomography (SPECT) imaging of the brain. Marketed under trade names such as Perfusamine and SPECTamine, Iofetamine (¹²³I) is an amphetamine analogue that, due to its lipophilic nature, readily crosses the blood-brain barrier.[1] Its distribution in the brain is proportional to regional cerebral blood flow, making it an invaluable tool for the diagnosis and evaluation of various neurological conditions, including non-lacunar stroke, complex partial seizures, and the early diagnosis of Alzheimer's disease.[1]

This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 1-(4-Iodophenyl)propan-2-one in the synthesis of radioiodinated compounds, with a primary focus on the production of Iofetamine (¹²³I). We will delve into the underlying chemical principles, provide detailed synthesis and purification protocols, and discuss critical quality control measures to ensure the final radiopharmaceutical product's safety and efficacy.

Precursor Profile: 1-(4-Iodophenyl)propan-2-one

PropertyValueSource
Molecular Formula C₉H₉IO[2]
Molecular Weight 260.07 g/mol [2]
CAS Number 21906-36-5[2]
Appearance White to yellow crystalline powder[2]
Purity Typically ≥95%[3]

Storage and Stability: As a ketone and an organoiodide, 1-(4-Iodophenyl)propan-2-one should be stored in a cool, dry, and dark place to prevent degradation. Amphetamine precursors, in general, are susceptible to degradation over time, influenced by factors such as temperature and exposure to light and air.[4] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8 °C) to ensure long-term stability.

Synthesis of Iofetamine from 1-(4-Iodophenyl)propan-2-one: A Two-Stage Approach

The synthesis of Iofetamine from 1-(4-Iodophenyl)propan-2-one is typically achieved through a two-stage process:

  • Synthesis of non-radioactive Iofetamine: This involves the reductive amination of 1-(4-Iodophenyl)propan-2-one with isopropylamine.

  • Radioiodination: The stable iodine atom on the phenyl ring is then exchanged with a radioactive isotope, most commonly Iodine-123.

This approach allows for the synthesis and purification of the stable drug molecule before the introduction of the short-lived radioisotope, simplifying the handling and quality control of the final radiopharmaceutical.

Protocol 1: Synthesis of Non-Radioactive Iofetamine via Reductive Amination

This protocol outlines the synthesis of N-isopropyl-p-iodoamphetamine (Iofetamine) from 1-(4-Iodophenyl)propan-2-one and isopropylamine using sodium cyanoborohydride as the reducing agent. This method is favored for its selectivity in reducing the imine intermediate over the ketone starting material.[5]

Materials:

  • 1-(4-Iodophenyl)propan-2-one

  • Isopropylamine[6]

  • Sodium cyanoborohydride (NaBH₃CN)[2]

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether (2M solution)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-Iodophenyl)propan-2-one (1 equivalent) in anhydrous methanol.

  • Amine Addition: Add isopropylamine (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.2 equivalents).

  • Acidification: Carefully add glacial acetic acid dropwise to maintain the pH of the reaction mixture between 6 and 7. Monitor the pH using pH paper.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Iofetamine free base.

  • Salt Formation (Optional but Recommended for Stability):

    • Dissolve the crude free base in a minimal amount of diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether with stirring.

    • A white precipitate of Iofetamine hydrochloride will form.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Provides good solubility for the reactants and is compatible with the reducing agent.

  • Sodium Cyanoborohydride: A milder reducing agent than sodium borohydride, it selectively reduces the iminium ion formed in situ, minimizing the reduction of the starting ketone.[1]

  • pH Control: Maintaining a slightly acidic pH (6-7) is crucial for the efficient formation of the imine intermediate without deactivating the amine nucleophile.[1]

Protocol 2: Radioiodination of Iofetamine Precursor to Synthesize [¹²³I]Iofetamine

This protocol describes the electrophilic radioiodination of a suitable precursor to produce [¹²³I]Iofetamine. While direct radioiodination of non-radioactive iofetamine can be performed, using a more reactive precursor, such as a trialkylstannyl or boronic acid derivative, often results in higher radiochemical yields and purity. For the purpose of this guide, we will describe a general method for electrophilic destannylation, a commonly used technique in radiopharmaceutical synthesis.

dot

cluster_synthesis [¹²³I]Iofetamine Synthesis Workflow Precursor 1-(4-Iodophenyl)propan-2-one Iofetamine Non-radioactive Iofetamine Precursor->Iofetamine Reductive Amination Radioiodination Radioiodination with [¹²³I]NaI Iofetamine->Radioiodination Purification Purification (HPLC/SPE) Radioiodination->Purification QC Quality Control Purification->QC FinalProduct [¹²³I]Iofetamine QC->FinalProduct

Caption: Workflow for the synthesis of [¹²³I]Iofetamine.

Materials:

  • Tri-n-butylstannyl iofetamine precursor

  • Sodium [¹²³I]iodide in 0.1 M NaOH

  • Peracetic acid (dilute solution)

  • Ethanol

  • Phosphate buffer (pH 2)

  • Solid Phase Extraction (SPE) cartridge (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Sterile vials

Procedure:

  • Precursor Preparation: In a sterile vial, dissolve approximately 50 µg of the tri-n-butylstannyl iofetamine precursor in 50 µL of ethanol.

  • Buffering: Add an appropriate volume of phosphate buffer (pH 2) to the precursor solution.

  • Radioiodide Addition: Add the Sodium [¹²³I]iodide solution to the reaction vial.

  • Oxidation and Reaction: Add a dilute solution of peracetic acid to initiate the electrophilic substitution. Heat the reaction mixture at approximately 65°C for 10-15 minutes.[7]

  • Quenching: Cool the reaction vial and quench the reaction by adding a small amount of sodium metabisulfite solution to reduce any unreacted oxidizing agent.

  • Purification:

    • SPE: Pass the crude reaction mixture through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove unreacted iodide and other polar impurities. Elute the [¹²³I]Iofetamine with ethanol.

    • HPLC: For higher purity, the eluate from the SPE can be further purified using a reverse-phase HPLC system.[7] The fraction corresponding to [¹²³I]Iofetamine is collected.

  • Formulation: The purified [¹²³I]Iofetamine is formulated in a suitable vehicle for injection, typically a saline solution containing a small amount of ethanol and a stabilizing agent. The final product is sterilized by filtration through a 0.22 µm filter into a sterile vial.

Causality Behind Experimental Choices:

  • Stannyl Precursor: Trialkylstannyl precursors are highly reactive towards electrophilic iodination, allowing for rapid and high-yield incorporation of the radioiodine.

  • Peracetic Acid: A common oxidizing agent used to convert iodide (I⁻) to an electrophilic iodine species (I⁺) required for the substitution reaction.

  • Acidic pH: The reaction is typically carried out under acidic conditions to facilitate the electrophilic attack on the aromatic ring.

  • SPE and HPLC Purification: These are essential steps to remove unreacted radioiodide, precursor, and other impurities, ensuring high radiochemical purity of the final product.[7]

Quality Control of [¹²³I]Iofetamine

Stringent quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.[8] Key quality control tests include:

ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity HPLC, TLC≥ 90%Ensures that the radioactivity is primarily from [¹²³I]Iofetamine and not from impurities like free [¹²³I]iodide, which would lead to incorrect biodistribution and imaging results.[5]
Radionuclidic Purity Gamma Spectroscopy≥ 97% ¹²³IConfirms the identity of the radionuclide and quantifies any long-lived impurities that could increase the patient's radiation dose.[8]
pH pH meter6.0 - 7.5Ensures the formulation is within a physiologically acceptable range to prevent patient discomfort and ensure product stability.[5]
Sterility USP <71>SterilePrevents microbial contamination and subsequent infection in the patient.[8]
Bacterial Endotoxins LAL testAs per USP <85>Prevents pyrogenic reactions in the patient.

dot

cluster_qc Quality Control Workflow FinalProduct [¹²³I]Iofetamine Solution RCP Radiochemical Purity (HPLC/TLC) FinalProduct->RCP RNP Radionuclidic Purity (Gamma Spec) FinalProduct->RNP pH_test pH Measurement FinalProduct->pH_test Sterility_test Sterility Test FinalProduct->Sterility_test Endotoxin_test Bacterial Endotoxin Test FinalProduct->Endotoxin_test Release Release for Clinical Use RCP->Release RNP->Release pH_test->Release Sterility_test->Release Endotoxin_test->Release

Caption: Key quality control tests for [¹²³I]Iofetamine.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Radiochemical Yield Inefficient oxidation of iodide.Optimize the concentration of the oxidizing agent and reaction time. Ensure the pH is optimal.
Precursor degradation.Use fresh, properly stored precursor.
Low Radiochemical Purity Incomplete reaction.Increase reaction time or temperature.
Inefficient purification.Optimize the SPE or HPLC purification method. Ensure proper column conditioning and elution solvent.
Presence of Free [¹²³I]Iodide Incomplete reaction or inefficient purification.See above.
Product Instability Radiolysis, incorrect pH of formulation.Add a radical scavenger (e.g., ascorbic acid) to the formulation. Adjust the pH to the optimal range.

Conclusion

1-(4-Iodophenyl)propan-2-one is a versatile and essential precursor for the synthesis of the important SPECT imaging agent, Iofetamine (¹²³I). The successful synthesis of this radiopharmaceutical relies on a well-controlled reductive amination to form the iofetamine backbone, followed by a high-yield radioiodination reaction. Meticulous purification and rigorous quality control are paramount to ensure the final product is safe and effective for clinical use. The protocols and insights provided in this guide offer a solid foundation for researchers and practitioners in the field of radiopharmaceutical sciences to confidently work with this important precursor and contribute to the advancement of nuclear medicine.

References

  • A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. (2025). Indian Journal of Nuclear Medicine. [Link]

  • Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. (2022). Molecules. [Link]

  • Stability of amphetamine impurity profiles during 12 months of storage. (2018). Forensic Science International. [Link]

  • Synthesis of [123I]IBZM: a reliable procedure for routine clinical studies. (1999). Nuclear Medicine and Biology. [Link]

  • Iofetamine (123I). In Wikipedia. [Link]

  • Structure and thermal stability of phosphorus-iodonium ylids. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of [122-I] and [125-I] Labelled meta-Dimethoxy-N,N-Dimethyl-Iodoamphetamines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • 1-(4-Iodophenyl)propan-2-one. PubChem. [Link]

  • Iofetamine Hydrochloride I-123. Patsnap Synapse. [Link]

  • Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Nature Communications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Iobenguane I 123 Injection. U.S. Pharmacopeia. [Link]

  • Stability studies of amphetamine and ephedrine derivatives in urine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization. (2024). Pharmaceuticals. [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. [Link]

  • Isopropylamine. In Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 1-(4-Iodophenyl)propan-2-one synthesis

An indispensable resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-(4-Iodophenyl)propan-2-one. As...

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-(4-Iodophenyl)propan-2-one. As a key intermediate in the development of various pharmaceuticals, including anticoagulants like Apixaban, achieving a high-yield, high-purity synthesis is paramount.[1] This guide, grounded in established chemical principles and field-proven insights, addresses common challenges to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-(4-Iodophenyl)propan-2-one?

A1: The primary methods for synthesizing 1-(4-Iodophenyl)propan-2-one include:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting iodobenzene with an acylating agent like propanoyl chloride or chloroacetone in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3] It is a direct method but can be prone to side reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Suzuki-Miyaura coupling offer a milder and often more selective alternative.[4][5] This could involve coupling a 4-iodophenylboronic acid with a propanone enolate equivalent or a related substrate. These reactions are valued for their high functional group tolerance.[6][7]

  • Wacker-Tsuji Oxidation: This method involves the palladium-catalyzed oxidation of a terminal alkene.[8][9] For this synthesis, the precursor 1-(4-iodophenyl)prop-2-en-1-ol would be oxidized to the target ketone.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during synthesis, with a focus on the widely used Friedel-Crafts acylation route due to its common pitfalls.

Category 1: Low Reaction Yield

Q2: My Friedel-Crafts reaction yield is consistently low. What are the likely causes?

A2: Low yields in the Friedel-Crafts acylation of iodobenzene are a frequent challenge. The iodine substituent, while directing the reaction to the desired para position, is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[10] Several factors can contribute to poor yield:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Suboptimal Temperature Control: Friedel-Crafts reactions are exothermic. Adding the acylating agent too quickly can cause the temperature to rise, leading to side reactions and degradation. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Incomplete Reaction: The deactivating effect of the iodine may require longer reaction times or slightly elevated temperatures post-addition to drive the reaction to completion. Monitoring via Thin-Layer Chromatography (TLC) is essential.[11]

  • Product Complexation: The ketone product can form a complex with the AlCl₃ catalyst, requiring more than a stoichiometric amount of the catalyst for the reaction to proceed effectively.

dot

cluster_yield Low Yield Issues cluster_impurity Impurity Issues start Low Yield or High Impurity? cause_yield_1 Moisture Contamination? start->cause_yield_1 Yield Problem cause_impurity_1 Di-acylation Products? start->cause_impurity_1 Impurity Problem sol_yield_1 Solution: Use anhydrous reagents & oven-dried glassware. cause_yield_1->sol_yield_1 Check cause_yield_2 Poor Temperature Control? sol_yield_2 Solution: Slow addition of reagents at 0°C, then gradual warming. cause_yield_2->sol_yield_2 Check sol_impurity_1 Solution: Use slight excess of iodobenzene. Avoid prolonged high temperatures. cause_impurity_1->sol_impurity_1 Check cause_impurity_2 Isomeric Impurities? sol_impurity_2 Solution: Optimize solvent and temperature. Purify via column chromatography. cause_impurity_2->sol_impurity_2 Check

Caption: General Troubleshooting Workflow for Synthesis Optimization.

Category 2: Impurity Formation

Q3: I've isolated my product, but it's contaminated with significant impurities. What are they and how can I prevent them?

A3: Side-product formation is a known issue, particularly in Friedel-Crafts acylations of halogenated benzenes.[12] Common impurities include:

  • Isomeric Products: While the iodo group is primarily para-directing, small amounts of the ortho isomer (1-(2-Iodophenyl)propan-2-one) can form. Lower reaction temperatures can improve regioselectivity.

  • Di-acylated Products: If the reaction conditions are too harsh (high temperature, long reaction time), a second acylation can occur on the already-activated ketone product. Using a slight excess of iodobenzene can help suppress this.

  • Dehalogenated Products: In some cases, the iodine atom can be replaced, leading to the formation of propan-2-one derivatives of benzene.

  • Unreacted Starting Materials: Incomplete reactions will leave iodobenzene and the acylating agent in the crude product. Monitor the reaction with TLC to ensure full consumption of the limiting reagent.

Table 1: Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Moisture in reagents/glassware; Poor temperature control; Insufficient catalyst. Use anhydrous conditions; Maintain temperature at 0-5°C during addition; Use 1.1-1.3 equivalents of AlCl₃.
Ortho-Isomer Impurity High reaction temperature. Perform the reaction at lower temperatures (e.g., 0°C) to enhance para-selectivity.[12]
Di-acylation Excess acylating agent; High temperature. Use iodobenzene as the excess reagent; Avoid temperatures above room temperature after initial addition.

| Difficult Purification | Oily product; Close-running spots on TLC. | Attempt vacuum distillation if thermally stable; Screen multiple solvent systems for column chromatography (e.g., Hexane/Ethyl Acetate, Dichloromethane/Hexane). |

Category 3: Reaction Monitoring & Purification

Q4: How can I effectively monitor the reaction, and what's the best way to purify the final product?

A4: Proper monitoring and purification are critical for obtaining a high-quality product.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method.[11]

    • Eluent System: A good starting point is a mixture of non-polar and polar solvents, such as 9:1 Hexane:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf value of ~0.3-0.4 for the product).

    • Visualization: The product is UV-active due to the aromatic ring. Additionally, staining with potassium permanganate (KMnO₄) can be effective as it reacts with the ketone functional group.

  • Purification Workflow:

    • Workup: After the reaction is complete, it must be quenched carefully by pouring it onto crushed ice and acid (e.g., HCl). This decomposes the aluminum chloride-ketone complex.

    • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with sodium bicarbonate solution to remove acid, then with brine to remove water.

    • Purification:

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method.

      • Column Chromatography: This is the most reliable method for removing closely related impurities like the ortho-isomer. Use silica gel and an eluent system optimized via TLC.[13]

dot

crude Crude Product (Post-Workup) is_solid Is the crude product solid? crude->is_solid recrystallize Attempt Recrystallization (e.g., from Ethanol) is_solid->recrystallize Yes column Perform Silica Gel Column Chromatography is_solid->column No / Impure check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 check_purity1->column Impure pure_product Pure Product check_purity1->pure_product Pure check_purity2 Check Purity (TLC, NMR) column->check_purity2 check_purity2->pure_product Pure

Caption: Decision Tree for Product Purification Strategy.

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a robust starting point for the synthesis. Optimization may be required based on lab-specific conditions.

Table 2: Optimized Reaction Parameters

Reagent Molar Eq. Amount (for 10g Iodobenzene) Notes
Iodobenzene 1.0 10.0 g (49 mmol) Limiting reagent. Must be anhydrous.
Propanoyl Chloride 1.1 5.0 mL (54 mmol) Use freshly distilled for best results.
Aluminum Chloride (AlCl₃) 1.2 7.2 g (54 mmol) Must be a fine, anhydrous powder.

| Dichloromethane (DCM) | - | 100 mL | Anhydrous grade solvent. |

Step-by-Step Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with anhydrous aluminum chloride (7.2 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0°C in an ice-water bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of iodobenzene (10.0 g) and propanoyl chloride (5.0 mL) in anhydrous dichloromethane (50 mL).

  • Reaction: Add the iodobenzene/propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the iodobenzene spot has disappeared (typically 2-4 hours).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir until all solids dissolve.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x100 mL), saturated sodium bicarbonate solution (1x100 mL), and brine (1x100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient.

Mechanism: The Friedel-Crafts Acylation

Understanding the mechanism is key to troubleshooting. The reaction proceeds in two main stages: formation of the electrophile and the subsequent electrophilic aromatic substitution.[14][15]

dot

cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution Propanoyl Chloride Acylium Ion CH₃CH₂C⁺=O ↔ CH₃CH₂C≡O⁺ (Resonance Stabilized) Propanoyl Chloride->Acylium Ion + AlCl₃ Iodobenzene Sigma Complex Sigma Complex (Arenium Ion) Iodobenzene->Sigma Complex + Acylium Ion Product Complex Product-Catalyst Complex Sigma Complex->Product Complex - H⁺, - AlCl₃ Final Product 1-(4-Iodophenyl)propan-2-one Product Complex->Final Product + H₂O (Workup)

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. (2016).
  • Rajendran, S., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Rasayan J. Chem.
  • 1-(4-Iodophenyl)propan-2-one. Aurum Pharmatech.
  • One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry.
  • “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. (2024).
  • 1-(4-Iodophenyl)-2-propanone. CymitQuimica.
  • Wacker-Tsuji Oxidation. Organic Chemistry Portal.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Friedel-Crafts acylation of benzene. Chemguide.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Wacker‐Tsuji oxidation. ResearchGate.
  • Friedel-Crafts Reactions. Chemistry LibreTexts. (2023).
  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. (2019).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025).
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. (2018).
  • Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1.
  • Purification of biologically-produced 1,3-propanediol. Google Patents.
  • Wacker Oxidation. Chemistry LibreTexts. (2023).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. (2024).
  • Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. ResearchGate.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2022).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • 2-(4-Fluorophenyl)propan-1-ol: A Technical Guide to its Discovery and Initial Synthesis. Benchchem.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023).
  • Peroxide-Mediated Wacker Oxidations for Organic Synthesis. PMC - NIH. (2016).
  • The Suzuki Reaction. Chem 115 Myers.
  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one | Request PDF. ResearchGate. (2023).
  • Process for the purification of p-aminophenol. Google Patents.
  • Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Benchchem.
  • Supporting Information. The Royal Society of Chemistry.
  • PdII Catalysis: Recent Advances in the Intramolecular Wacker-Type Reaction of Alkenols and Related Domino Reactions. MDPI.
  • Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination. ScienceOpen.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • A Practical Method for Synthesizing Iptacopan. Semantic Scholar. (2024).
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. (2025).

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Iodophenyl)propan-2-one

Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)propan-2-one. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common and complex side r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)propan-2-one. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common and complex side reactions encountered during synthesis. The insights provided herein are based on established chemical principles and practical laboratory experience.

The most common and direct route to 1-(4-Iodophenyl)propan-2-one is the Friedel-Crafts acylation of iodobenzene. This guide will focus primarily on troubleshooting this specific pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: My reaction yield is significantly lower than expected.

Low yields in a Friedel-Crafts acylation can stem from several factors, ranging from reagent quality to the inherent reactivity of the starting materials.

Q1: What are the most common causes for a low yield in the Friedel-Crafts acylation of iodobenzene?

A1: There are three primary culprits for poor yield in this reaction:

  • Deactivation of the Aromatic Ring: The iodine atom on iodobenzene is an electron-withdrawing group by induction, which deactivates the benzene ring towards electrophilic aromatic substitution.[1] This makes the reaction inherently slower and requires more forceful conditions compared to the acylation of benzene itself.

  • Suboptimal Catalyst Activity: Aluminum chloride (AlCl₃) is highly hygroscopic. Any moisture present in the reagents or glassware will hydrolyze the AlCl₃, reducing its catalytic activity.

  • Product Complexation: The ketone product, 1-(4-Iodophenyl)propan-2-one, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion.[2][3]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or distilled anhydrous solvents.

  • Verify Catalyst Stoichiometry: Use at least 1.1 equivalents of high-purity, anhydrous AlCl₃ relative to the limiting reagent (typically propanoyl chloride).

  • Optimize Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. Start the reaction at a low temperature (0-5 °C) during the addition of reagents and then allow it to slowly warm to room temperature or heat gently (e.g., to 40-50 °C) while monitoring by Thin Layer Chromatography (TLC).

Problem 2: My TLC and NMR analysis show multiple unexpected spots/peaks, indicating significant impurity formation.

The formation of isomers and other byproducts is a classic challenge in Friedel-Crafts reactions involving substituted benzenes.

Q2: I'm observing what I believe are isomeric byproducts. Why is this happening and how can I control it?

A2: Iodine, like other halogens, is an ortho, para-directing group. While the desired product is the para-substituted isomer, the formation of the ortho-isomer, 1-(2-Iodophenyl)propan-2-one, is a common side reaction. The ratio of these isomers is influenced by steric and electronic factors.

  • Steric Hindrance: The bulky iodine atom and the incoming acyl group can sterically hinder each other, which generally favors the formation of the para product.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity, resulting in a higher proportion of the ortho isomer.

The workflow below illustrates the main reaction pathway and the primary side reactions.

Caption: Major reaction pathways in the Friedel-Crafts acylation of iodobenzene.

Q3: Besides the ortho-isomer, what other major side products could be present?

A3: Two other significant side products to consider are:

  • Diacylated Products: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times, or excess acylating agent) can lead to a second acylation on the already substituted ring.

  • De-iodination Products: The C-I bond is the weakest among the carbon-halogen bonds.[4] Under harsh Lewis acid conditions, cleavage of this bond can occur, leading to the formation of benzene, which can then be acylated to form phenylpropan-2-one.

Troubleshooting and Purification Protocol:

  • Control Stoichiometry: Use a slight excess of iodobenzene relative to propanoyl chloride to minimize diacylation. A 1:1.2 to 1:1.5 ratio of propanoyl chloride to iodobenzene is a good starting point.

  • Monitor the Reaction: Use TLC to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the iodobenzene is consumed to prevent the formation of diacylated byproducts.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, the mixture must be carefully quenched by pouring it onto ice and acid (e.g., HCl) to decompose the aluminum chloride-ketone complex.[2]

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Column Chromatography: This is the most effective method for separating the para (desired) and ortho isomers, as well as other byproducts. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective. The para isomer is generally less polar and will elute first.

Problem 3: The reaction seems to have stalled and is not proceeding to completion.

A stalled reaction can be frustrating, but it often points to a specific, rectifiable issue.

Q4: My TLC shows a significant amount of iodobenzene remaining even after several hours. What should I do?

A4: A stalled reaction is almost always due to catalyst deactivation.

  • Moisture: As mentioned, water is the primary enemy of AlCl₃. If the reaction has stalled, it is unlikely that adding more catalyst will be effective, as the water is already present in the system. The best course of action is to stop the reaction, work it up, and restart with rigorously dried reagents and solvents.

  • Impure Reagents: Ensure your iodobenzene and propanoyl chloride are of high purity. Certain impurities can coordinate with the Lewis acid and inhibit its activity.

Troubleshooting Workflow:

The following decision tree can guide your troubleshooting process for a stalled reaction.

Stalled_Reaction_Workflow Start Problem: Reaction Stalled (TLC shows unreacted iodobenzene) Check_Moisture Were all reagents and glassware rigorously dried? Start->Check_Moisture Check_Catalyst Was anhydrous, high-purity AlCl₃ used in stoichiometric amounts? Check_Moisture->Check_Catalyst Yes Restart Action: Stop, work up, and restart with anhydrous materials. Check_Moisture->Restart No Adjust_Stoichiometry Action: Ensure >1.0 eq. of AlCl₃ is used in the new reaction. Check_Catalyst->Adjust_Stoichiometry No Check_Temp Is the reaction temperature too low? Check_Catalyst->Check_Temp Yes End Problem Resolved Restart->End Adjust_Stoichiometry->Restart Warm_Reaction Action: Cautiously warm the reaction to RT or ~40°C, monitoring by TLC. Check_Temp->Warm_Reaction Yes Check_Temp->End No, temp is optimal Warm_Reaction->End

Caption: A decision tree for troubleshooting a stalled Friedel-Crafts acylation.

Quantitative Analysis: Impact of Reaction Conditions

The regioselectivity of the Friedel-Crafts acylation is sensitive to the choice of catalyst and solvent. While specific data for the propionylation of iodobenzene is sparse in readily available literature, general trends for the acylation of halobenzenes can be instructive.

Catalyst / Solvent SystemTypical Para:Ortho Ratio (General Halobenzenes)Relative Reaction RateReference
AlCl₃ / CS₂ (Carbon Disulfide)High (often >95:5)Moderate to FastGeneral textbook knowledge
AlCl₃ / NitrobenzeneLower (can be ~60:40)SlowerGeneral textbook knowledge
FeCl₃ / CH₂Cl₂Moderate to HighModerate[5]
ZnCl₂ / CH₂Cl₂HighSlow[2]

This table provides generalized data for halobenzenes and should be used as a qualitative guide. Optimal conditions for 1-(4-Iodophenyl)propan-2-one should be determined empirically.

Alternative Synthetic Strategies

If the Friedel-Crafts acylation proves to be consistently problematic, consider alternative synthetic routes that avoid its inherent issues:

  • Acetoacetic Ester Synthesis: Reacting 4-iodobenzyl bromide with the sodium salt of ethyl acetoacetate, followed by hydrolysis and decarboxylation. This route offers excellent regiocontrol but involves more steps.

  • Suzuki or Stille Coupling: Coupling of a 4-iodophenylboronic acid (or stannane) with an appropriate propanone enolate equivalent, although this is a more advanced and less common approach for this specific target.

These alternatives can provide a more reliable pathway to the desired product, albeit with a potential increase in the number of synthetic steps.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Iodobenzene. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Iodophenyl)propan-2-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(4-Iodophenyl)propan-2-one. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(4-Iodophenyl)propan-2-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure the highest degree of scientific integrity and reproducibility.

Introduction to Purification Challenges

1-(4-Iodophenyl)propan-2-one is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of the final products. Impurities can arise from various sources, including side reactions during synthesis, degradation of the product, or residual starting materials and reagents. This guide will focus on the purification of 1-(4-Iodophenyl)propan-2-one synthesized via a standard Friedel-Crafts acylation of iodobenzene, a common synthetic route.

Understanding Potential Impurities

A thorough understanding of potential impurities is the first step toward effective purification. In the context of a Friedel-Crafts acylation of iodobenzene with propionyl chloride or propionic anhydride, several byproducts can be anticipated.

Table 1: Common Impurities in the Synthesis of 1-(4-Iodophenyl)propan-2-one

Impurity NameStructureOriginRationale for Formation
1-(2-Iodophenyl)propan-2-oneortho-isomerFriedel-Crafts AcylationThe iodine atom is an ortho-, para- director. While the para- product is sterically favored, the ortho- isomer can form in smaller quantities.
1-(3-Iodophenyl)propan-2-onemeta-isomerFriedel-Crafts AcylationTypically a minor impurity, as iodine is not a meta- director. Its presence may indicate more complex reaction kinetics.
Unreacted IodobenzeneStarting MaterialIncomplete ReactionIf the reaction does not go to completion, unreacted iodobenzene will remain in the crude product mixture.
Poly-acylated Products-Friedel-Crafts AcylationAlthough the acyl group is deactivating, under harsh reaction conditions, a second acylation on the aromatic ring can occur.[1]
Propionic Acid/AnhydrideReagentHydrolysis during workupResidual acylating agent can hydrolyze to the corresponding carboxylic acid during the aqueous workup.
High-boiling polymeric materials-Side reactionsLewis acid catalysts can sometimes promote polymerization of starting materials or products.

Purification Strategy Workflow

A systematic approach to purification is crucial. The following diagram illustrates a typical workflow for purifying crude 1-(4-Iodophenyl)propan-2-one.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., HCl, NaHCO3, brine) Crude->Workup Quench Extraction Solvent Extraction (e.g., Dichloromethane) Workup->Extraction Separate Drying Drying (e.g., MgSO4) Extraction->Drying Isolate Organic Layer Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude 1-(4-Iodophenyl) propan-2-one Solvent_Removal->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Further Purification Pure_Product Pure 1-(4-Iodophenyl) propan-2-one Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for 1-(4-Iodophenyl)propan-2-one.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying solid organic compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Q1: My crude product is an oil and won't solidify. How can I proceed with recrystallization?

A1: "Oiling out" is a common problem, especially when significant impurities are present, which can depress the melting point of your product.[3]

  • Expert Insight: The oil is likely a supersaturated solution of your product in the residual solvent or a low-melting eutectic mixture of your product and impurities.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvent is thoroughly removed under reduced pressure.

    • Scratching: Try to induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. This creates a rough surface for nucleation.

    • Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the oil.

    • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., cold hexanes). Stir vigorously with a spatula. This can often wash away impurities that are keeping your product as an oil and induce crystallization.

    • Re-dissolve and Slow Cool: If the above fails, dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool very slowly. An insulated container can help slow the cooling rate.

Q2: I've added a lot of hot solvent, but my compound won't completely dissolve. What should I do?

A2: This could be due to insoluble impurities or choosing an inappropriate solvent.

  • Causality: Insoluble impurities will not dissolve regardless of the amount of solvent added. It's also possible the chosen solvent is simply a poor solvent for your compound, even at elevated temperatures.

  • Troubleshooting Steps:

    • Hot Filtration: If you suspect insoluble impurities, perform a hot filtration. Add a slight excess of hot solvent to ensure your product remains dissolved, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.

    • Solvent Screening: You may need to reconsider your solvent choice. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4] Common choices for ketones include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or ethanol/water.

Q3: My compound crystallizes too quickly upon cooling, resulting in a fine powder. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[5]

  • Mechanistic Insight: Slow crystal growth allows for the selective incorporation of the desired molecules into the crystal lattice, while impurities remain in the solution.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the solution to redissolve the powder and add a small additional volume of the hot solvent (e.g., 5-10% more). This will keep the compound in solution for longer during cooling.

    • Slow Cooling: Insulate the flask to slow down the cooling process. You can place it in a warm water bath that is allowed to cool to room temperature.

    • Reduce Nucleation Sites: Ensure your crystallization flask is clean to avoid excessive nucleation points.

Q4: After recrystallization, my yield is very low. How can I improve it?

A4: Low yield can result from using too much solvent, premature crystallization, or incomplete recovery.

  • Self-Validation: The goal is to maximize purity while maintaining a reasonable yield. Sometimes a second recrystallization of the mother liquor (the solution left after filtering the crystals) can recover more product.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.

    • Wash Sparingly: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.

    • Analyze Mother Liquor: Use Thin Layer Chromatography (TLC) to check the mother liquor for the presence of your product. If a significant amount is present, you can concentrate the mother liquor and attempt a second recrystallization.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6] For 1-(4-Iodophenyl)propan-2-one, a moderately polar compound, normal-phase chromatography on silica gel is a common approach.

Q5: I'm not getting good separation between my product and an impurity on the column.

A5: Poor separation is often due to an inappropriate solvent system or improper column packing.

  • Expertise & Experience: The key to good separation is selecting a solvent system that provides a significant difference in the retention factors (Rf) of your compounds on a TLC plate.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for an Rf value of ~0.2-0.4 for your desired product and a clear separation from other spots. For ketones, solvent systems like hexane/ethyl acetate or dichloromethane/hexane are good starting points.

    • Solvent Polarity: If the spots are too close together, try a less polar solvent system to increase the interaction with the silica gel and improve separation.

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

    • Sample Loading: Load your sample onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column with too much sample will also lead to poor separation.

Q6: My compound is not eluting from the column, even with a more polar solvent.

A6: This could indicate that your compound is very polar and strongly adsorbed to the silica gel, or it may be decomposing on the column.

  • Causality: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For very polar compounds, you may need to add a small percentage of methanol to your solvent system (e.g., 1-5% methanol in dichloromethane).

    • Check for Decomposition: Run a quick TLC of your starting material spotted on a silica plate and let it sit for a while. If a new spot appears, your compound may be unstable on silica.

    • Deactivate Silica: You can deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to your eluent. This is particularly useful for basic compounds but can also help with some neutral compounds that are sensitive to acid.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is available in acidic, neutral, and basic forms.

Q7: The solvent flow in my column has stopped or is very slow.

A7: This is often due to the precipitation of your compound on the column or fine particles clogging the frit.

  • Troubleshooting Steps:

    • Check Solubility: Your compound may be precipitating if its solubility in the eluent is low. If this happens, you may need to switch to a solvent system in which your compound is more soluble.

    • Apply Gentle Pressure: You can use gentle pressure from a nitrogen or argon line to help push the solvent through. Be careful not to apply too much pressure, as this can crack the column.

    • Repack the Column: In severe cases, you may need to unpack the column, filter the silica gel to remove the precipitated material, and repack the column.

Experimental Protocols

Protocol 1: Recrystallization of 1-(4-Iodophenyl)propan-2-one

This protocol provides a general guideline. The optimal solvent and volumes will depend on the scale and purity of your crude product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system like ethanol/water or hexane/ethyl acetate is often effective.

  • Dissolution: Place the crude 1-(4-Iodophenyl)propan-2-one in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 1-(4-Iodophenyl)propan-2-one
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel. Alternatively, for better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-(4-Iodophenyl)propan-2-one.

Visualization of Key Concepts

The following diagram illustrates the principle of separation in column chromatography.

Caption: Separation of compounds by column chromatography based on polarity.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Video]. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodophenylacetic acid. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in the reductive amination of p-iodophenylacetone

Welcome to the technical support center for the reductive amination of p-iodophenylacetone. As Senior Application Scientists, we understand that this multi-step reaction, while powerful, can present challenges that lead...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of p-iodophenylacetone. As Senior Application Scientists, we understand that this multi-step reaction, while powerful, can present challenges that lead to low yields and purification difficulties. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My final product yield is significantly lower than expected. What are the primary causes?

Low yield in the reductive amination of p-iodophenylacetone is a common issue that can stem from three main stages of the reaction: inefficient imine formation, competing side reactions, or incomplete reduction.

  • Inefficient Imine Formation: The reaction's first step is the nucleophilic attack of the amine on the ketone to form a hemiaminal, which then dehydrates to an imine (or its protonated form, the iminium ion). Ketones like p-iodophenylacetone are generally less electrophilic than aldehydes, making this step kinetically slow. The equilibrium may not favor the imine, leading to a low concentration of the key intermediate for reduction.

  • Side Reaction - Reduction of the Ketone: The most common side reaction is the direct reduction of the p-iodophenylacetone starting material to 1-(4-iodophenyl)propan-2-ol. This occurs when the reducing agent is potent enough to reduce the ketone carbonyl group, competing with the reduction of the iminium ion.[1] This is particularly problematic when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot protocol.[1][2]

  • Incomplete Reduction of the Imine: You may successfully form the imine, but the reduction step is inefficient. This can be due to a degraded or insufficient amount of the reducing agent, or reaction conditions that do not favor the reduction of the C=N bond.[3][4]

To diagnose the issue, we recommend analyzing a crude sample of your reaction mixture by TLC or LC-MS. The presence of a large amount of starting material suggests poor imine formation, while the presence of 1-(4-iodophenyl)propan-2-ol points to premature ketone reduction.

Troubleshooting Workflow ```dot

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_tlc unreacted_ketone unreacted_ketone check_tlc->unreacted_ketone High amount of starting material? alcohol_side_product alcohol_side_product check_tlc->alcohol_side_product Significant alcohol byproduct? imine_intermediate imine_intermediate check_tlc->imine_intermediate Imine present, but little product? sol_ketone sol_ketone unreacted_ketone->sol_ketone sol_alcohol sol_alcohol alcohol_side_product->sol_alcohol sol_imine sol_imine imine_intermediate->sol_imine

Caption: pH optimization is a balance between amine nucleophilicity and catalysis.

Cause 2: Water Buildup Imine formation is a dehydration reaction, meaning it produces water as a byproduct. As an equilibrium process, the accumulation of water can push the reaction back towards the starting materials (Le Châtelier's principle).

Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture during the imine formation step. This will sequester the water as it is formed and drive the equilibrium towards the imine.

Frequently Asked Questions (FAQs)

Q1: Which amine should I use for the synthesis of N-isopropyl-p-iodoamphetamine?

For the synthesis of N-isopropyl-p-iodoamphetamine (IMP), a compound studied for its biodistribution in the brain, you would use isopropylamine . [5]Be aware that primary amines like isopropylamine can potentially undergo over-alkylation to form a tertiary amine, though this is less common with a sterically hindered ketone like p-iodophenylacetone. [6]

Q2: What is the best solvent for this reaction?

The choice of solvent depends on the reducing agent. [7]* For NaBH₄ and NaBH₃CN , protic solvents like methanol or ethanol are commonly used.

  • For NaBH(OAc)₃ (STAB) , which is moisture-sensitive, aprotic solvents like 1,2-dichloroethane (DCE) , tetrahydrofuran (THF), or dichloromethane (DCM) are required. [7][8]

Q3: My product is difficult to isolate. What purification strategies do you recommend?

The product is a secondary amine, which is basic. This property can be exploited for purification using an acid-base extraction. [3]1. After the reaction is complete, quench any remaining reducing agent carefully with water or dilute acid. 2. Evaporate the organic solvent (e.g., methanol). 3. Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate. 4. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic catalyst. 5. Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like the alcohol byproduct) in the organic layer. 6. Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., 2M NaOH) to a pH > 12. 7. Extract the free-based amine back into a fresh organic solvent (DCM or ethyl acetate). 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

If impurities persist, column chromatography on silica gel is an option, often using a mobile phase of DCM/methanol with a small amount of triethylamine (e.g., 1%) to prevent the amine from tailing on the acidic silica.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended method for its simplicity and high selectivity. [8]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add p-iodophenylacetone (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.1 M concentration).

  • Add isopropylamine (1.2 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Proceed with the acid-base extraction as described in the purification FAQ.

Overall Reaction Scheme

G Ketone p-Iodophenylacetone Imine Imine/Iminium Intermediate Ketone->Imine + Amine - H₂O (Acid Cat.) SideProduct 1-(4-iodophenyl)propan-2-ol (Side Product) Ketone->SideProduct + [H] (e.g., NaBH₄) Amine Isopropylamine Product N-isopropyl-p-iodoamphetamine (Desired Product) Imine->Product + [H] (e.g., STAB)

Caption: Reductive amination pathway and potential side reaction.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Gao, A. D., & Le, D. N. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Rogue Chem. (2024). Aldehydes & Ketones: Reductive Amination. YouTube. [Link]

  • Reddit User Discussion. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Reddit User Discussion. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Reddit User Discussion. (n.d.). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Chemistry Stack Exchange. (2018). Acid in Imine Formation. [Link]

  • Hoshi, H., et al. (1987). Biodistribution of N-isopropyl-p-iodoamphetamine in the rat brain. Nuklearmedizin. [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-(4-Iodophenyl)propan-2-one

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 1-(4-Iodophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 1-(4-Iodophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed reactions with this functionalized substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why your reaction might be failing and how to rectify it.

The presence of an enolizable ketone in 1-(4-Iodophenyl)propan-2-one introduces specific challenges that can lead to catalyst deactivation and suboptimal reaction outcomes. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding cross-coupling reactions with 1-(4-Iodophenyl)propan-2-one:

Q1: My reaction starts well but then stalls before completion. What's the most likely cause?

A stalled reaction often points to catalyst deactivation. The initial turnover is successful, but the catalyst loses its activity over time. This can be due to several factors, including the formation of inactive palladium species (like palladium black), degradation of the phosphine ligands, or inhibition by byproducts. With a ketone-containing substrate, the choice of base is critical, as an overly strong base can lead to side reactions that consume starting material or generate species that poison the catalyst.[1]

Q2: I'm observing significant formation of homocoupling products. How can I minimize this?

Homocoupling, especially of the coupling partner (e.g., boronic acid in a Suzuki reaction), is often promoted by the presence of oxygen.[1] Ensure your reaction setup is thoroughly degassed and maintained under a robust inert atmosphere (argon or high-purity nitrogen). Additionally, the choice of base and solvent can influence the relative rates of the desired cross-coupling and undesired homocoupling pathways.

Q3: Can the ketone functionality in 1-(4-Iodophenyl)propan-2-one directly interfere with the palladium catalyst?

Yes, the enolizable nature of the ketone can be problematic. Under basic conditions, the ketone can form an enolate, which can potentially coordinate to the palladium center and inhibit catalytic activity. While some studies have shown that enolizable ketones can act as activators for certain palladium(II) precatalysts, the conditions must be carefully controlled.[2] The choice of a weaker, non-nucleophilic base can often mitigate these issues.

Q4: What are the visual indicators of catalyst deactivation?

A common visual cue is the formation of a black precipitate, known as palladium black. This indicates the aggregation of the palladium catalyst into an inactive, bulk metallic form.[3] A color change from a clear, homogeneous solution to a dark, heterogeneous mixture is a strong indicator that your catalyst is no longer in the active catalytic cycle.

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product

Potential Causes:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl iodide to the Pd(0) center, may be slow or incomplete.[4]

  • Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) can act as potent catalyst poisons.[5]

  • Incorrect Choice of Ligand or Palladium Precursor: The electronic and steric properties of the ligand are crucial for stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle.

  • Suboptimal Base Selection: The base plays a critical role in many cross-coupling reactions (e.g., activating the boronic acid in Suzuki coupling).[6][7] An inappropriate base can lead to poor reactivity or catalyst decomposition.[8]

Diagnostic Steps & Solutions:

Diagnostic Test Observation Interpretation Recommended Solution
Analyze a reaction aliquot by TLC/LC-MS after 15-30 minutes. Only starting material is present.The catalyst is likely not activating, or oxidative addition is failing.1. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) to promote oxidative addition. 2. Consider a pre-activated palladium(0) source like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is being effectively reduced in situ.[9]
Run a control reaction without the coupling partner. The aryl iodide is consumed, but no desired product is formed.This suggests catalyst deactivation is occurring after oxidative addition or that side reactions of the aryl iodide are prevalent.1. Re-evaluate your base. If using a strong base like an alkoxide, switch to a milder inorganic base such as K₂CO₃ or Cs₂CO₃ to minimize enolate-related side reactions.[8] 2. Ensure rigorous exclusion of air and moisture. Use freshly distilled, degassed solvents.
Purify all reagents and repeat the reaction. The reaction proceeds successfully.Impurities in the starting materials or solvent were poisoning the catalyst.Implement a standard protocol for purifying reagents before use. For example, boronic acids can be recrystallized, and liquid reagents can be passed through a plug of activated alumina.[1]

Experimental Protocol: Solvent Degassing

  • Place the solvent in a round-bottom flask equipped with a stir bar and a sidearm with a stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum for 10-15 minutes.

  • Close the stopcock and thaw the solvent in a water bath. You should observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • Finally, backfill the flask with an inert gas like argon.

Problem 2: Reaction Stalls and/or Palladium Black Formation

Potential Causes:

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage, especially at elevated temperatures, leading to the formation of unsupported Pd(0) which then aggregates.[9]

  • Unstable Catalytic Intermediates: The intermediates in the catalytic cycle may be unstable under the reaction conditions, leading to decomposition pathways that form Pd black.

  • Reductive Elimination is Rate-Limiting: If the final step of the catalytic cycle is slow, the concentration of the active Pd(II) intermediate can build up, potentially leading to side reactions and decomposition.

Diagnostic Steps & Solutions:

Diagnostic Test Observation Interpretation Recommended Solution
Monitor the reaction by ³¹P NMR spectroscopy. The signal for the phosphine ligand decreases over time, and new signals corresponding to phosphine oxide appear.The ligand is degrading, likely due to oxidation.1. Use a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand, which can be more resistant to oxidation. 2. Ensure strict anaerobic conditions. Even trace amounts of oxygen can lead to ligand oxidation.
Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The reaction goes to completion without significant Pd black formation.An excess of ligand helps to stabilize the active catalytic species and prevent aggregation.Use a higher ligand loading in your standard protocol. This can help to compensate for any slow ligand degradation.
Lower the reaction temperature. The reaction proceeds to completion, albeit more slowly.The catalytic intermediates are more stable at lower temperatures, preventing decomposition.Optimize the reaction at the lowest temperature that provides a reasonable reaction rate.

Key Deactivation Pathways

Understanding the fundamental mechanisms of catalyst deactivation is crucial for effective troubleshooting.

Formation of Palladium Black

The active catalyst in most cross-coupling reactions is a soluble, low-coordinate Pd(0) species. If the supporting ligands dissociate or degrade, these Pd(0) atoms can aggregate into catalytically inactive palladium nanoparticles or bulk metal, which precipitates as a black solid.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active Pd(0)Ln Active Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Active Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Pd(0)un Pd(0)un Active Pd(0)Ln->Pd(0)un Ligand Dissociation/ Degradation Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Active Pd(0)Ln Reductive Elimination Pd Black Pd Black Pd(0)un->Pd Black Aggregation

Caption: Catalyst deactivation via palladium black formation.

Ligand Degradation

Phosphine ligands, while highly effective, can be prone to oxidation to the corresponding phosphine oxides, especially in the presence of trace oxygen or at elevated temperatures. This removes the ligand from the palladium's coordination sphere, leading to catalyst deactivation.

G Pd(0)(PR3)n Active Catalyst (Pd(0) with Phosphine Ligand) PR3 Free Phosphine Ligand Pd(0)(PR3)n->PR3 Dissociation Pd(0) Unsupported Pd(0) Pd(0)(PR3)n->Pd(0) Loss of Ligand O=PR3 Phosphine Oxide (Inactive) PR3->O=PR3 Oxidation (e.g., by trace O2)

Caption: Deactivation through phosphine ligand oxidation.

Inhibition by Substrate or Base

The enolate of 1-(4-Iodophenyl)propan-2-one, formed under basic conditions, can act as a competing ligand for the palladium center. This can lead to the formation of stable, off-cycle palladium-enolate complexes that are catalytically inactive.

G Pd(0)Ln Active Catalyst InactiveComplex [Pd(enolate)Ln] Complex (Inactive) Pd(0)Ln->InactiveComplex Coordination Ketone 1-(4-Iodophenyl)propan-2-one Enolate Enolate of Ketone Ketone->Enolate Deprotonation Base Base Base->Enolate Enolate->InactiveComplex

Caption: Catalyst inhibition by substrate enolate formation.

Preventative Measures: Best Practices

To maximize your chances of a successful cross-coupling reaction with 1-(4-Iodophenyl)propan-2-one, adhere to the following best practices:

  • Reagent Purity: Always use high-purity, freshly purified reagents and solvents.[10]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction.[10] A well-maintained glovebox or proper Schlenk line technique is essential.

  • Ligand Selection: Choose robust, electron-rich, and sterically hindered ligands that are known to promote efficient oxidative addition and stabilize the active catalyst.

  • Base Selection: Opt for the mildest base that is effective for your specific cross-coupling reaction to minimize side reactions involving the ketone. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often good starting points.

  • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition of the catalyst and ligands.

  • Catalyst Loading: While lower catalyst loadings are desirable, starting with a slightly higher loading (e.g., 1-2 mol%) during initial optimizations can help to overcome minor deactivation pathways.[11]

By systematically applying these troubleshooting strategies and preventative measures, you can significantly improve the success rate of your cross-coupling reactions with this challenging yet valuable substrate.

References

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. [Link]

  • Enolizable Ketones as Activators of Palladium(II) Precatalysts in Amine Arylation Reactions. (2020, March 6). ACS Publications. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015, February). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Sentient. [Link]

  • Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. (n.d.). ACS Publications. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Oxidative Addition: Palladium Mechanism with aryl iodide. (2019, February 2). YouTube. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. [Link]

  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. (n.d.). National Institutes of Health. [Link]

  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. (n.d.). ResearchGate. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

  • The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. [Link]

  • Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. (2018, March 9). The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

  • Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (n.d.). National Institutes of Health. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Enol Tosylates as Viable Partners in Pd-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. [Link]

  • Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. (n.d.). National Institutes of Health. [Link]

  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. (2018, March 21). ACS Publications. [Link]

  • Mechanism of reductive elimination. Reaction of alkylpalladium(II) complexes with tetraorganotin, organolithium, and Grignard reagents. Evidence for palladium(IV) intermediacy. (n.d.). ACS Publications. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (n.d.). National Institutes of Health. [Link]

  • Suzuki–Miyaura cross-coupling reactions of aryl iodides with.... (n.d.). ResearchGate. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • More stable product by Heck reaction: Beta-hydride elimination. (2020, July 20). YouTube. [Link]

  • oxidative addition and palladium coupling. (n.d.). CSBSJU. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. [Link]

Sources

Optimization

Improving the stability of 1-(4-Iodophenyl)propan-2-one during storage

Technical Support Center: Stabilizing 1-(4-Iodophenyl)propan-2-one Welcome to the technical support center for 1-(4-Iodophenyl)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 1-(4-Iodophenyl)propan-2-one

Welcome to the technical support center for 1-(4-Iodophenyl)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the stability challenges encountered during the storage and handling of this compound. Our recommendations are grounded in established chemical principles and practical, field-tested experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(4-Iodophenyl)propan-2-one?

A1: The main stability issues for 1-(4-Iodophenyl)propan-2-one revolve around its sensitivity to light, temperature, and air (oxygen).[1][2] The aromatic iodide and ketone functionalities are susceptible to degradation, which can manifest as discoloration (often turning yellow or brown), and the formation of impurities.[3] Key degradation pathways may include oxidation of the ketone and reactions involving the carbon-iodine bond, accelerated by heat and light.[2]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, 1-(4-Iodophenyl)propan-2-one should be stored in a cool, dark, and dry environment.[4][5] The recommended storage temperature is refrigerated (2-8 °C).[2] To mitigate oxidation, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon.[2][6][7][8] Use of tightly sealed, light-resistant containers, like amber glass vials, is crucial.[2][9]

Q3: My previously colorless solid of 1-(4-Iodophenyl)propan-2-one has turned yellow. What could be the cause and is it still usable?

A3: A yellow to brownish discoloration is a common indicator of degradation. This is often due to exposure to light and/or air, leading to the formation of colored impurities. The usability of the discolored reagent depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to first analyze the material using techniques like HPLC or NMR to identify and quantify the impurities. If significant degradation has occurred, purification by recrystallization or chromatography may be necessary, or the batch should be discarded.

Q4: How does atmospheric moisture affect the stability of 1-(4-Iodophenyl)propan-2-one?

A4: While the primary concerns are light and oxygen, moisture can also contribute to degradation, particularly if acidic or basic impurities are present which could catalyze decomposition pathways. Therefore, it is essential to store the compound in a dry environment and ensure containers are tightly sealed.[4] When removing the compound from cold storage, always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Rapid Degradation Observed Despite Refrigerated Storage
  • Possible Cause A: Oxygen Exposure. Even at low temperatures, the presence of oxygen in the headspace of the storage container can lead to slow oxidation over time.

    • Solution: Before sealing the container for storage, flush the headspace with an inert gas like nitrogen or argon. This process, known as inert gas blanketing, displaces oxygen and creates a protective atmosphere.[6][7][8] For frequently accessed materials, consider transferring smaller aliquots into separate vials to minimize repeated exposure of the entire stock to air.

  • Possible Cause B: Inappropriate Container. Standard clear glass or plastic containers do not offer adequate protection from light, which can penetrate even in a refrigerator when the door is opened.

    • Solution: Always use amber glass vials or wrap clear vials in aluminum foil to block light.[9] Ensure the container cap provides a hermetic seal.

Issue 2: Inconsistent Results in Experiments Using 1-(4-Iodophenyl)propan-2-one
  • Possible Cause: Presence of Unknown Impurities. If the compound has started to degrade, the resulting impurities can interfere with your reaction, leading to unexpected side products, lower yields, or altered reaction kinetics.

    • Solution: Purity Verification. Before use, especially if the material has been stored for an extended period or shows signs of discoloration, it is crucial to verify its purity.

      • Recommended Analytical Methods:

        • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting non-volatile impurities.

        • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[10]

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and any potential degradation products.[10][11]

Issue 3: Material Shows Clumping or a Change in Physical Appearance
  • Possible Cause: Moisture Absorption. The compound may be hygroscopic to some extent. Absorption of moisture can cause the solid to clump and can potentially accelerate degradation.

    • Solution: Proper Handling and Drying.

      • Handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas.

      • If moisture contamination is suspected, the material can be dried under vacuum. Gentle heating may be applied, but care must be taken to avoid thermal degradation. A temperature rise can increase the rate of decomposition.[12]

Visualizing Stability & Handling Workflows

The following diagrams illustrate key concepts for maintaining the stability of 1-(4-Iodophenyl)propan-2-one.

DegradationPathway cluster_stress Stress Factors Compound 1-(4-Iodophenyl)propan-2-one (Stable) Degraded Degradation Products (e.g., Oxidized Species, Deiodinated Compounds) Compound->Degraded Degradation Light Light (UV/Visible) Light->Degraded Temp Elevated Temperature Temp->Degraded Air Air (Oxygen) Air->Degraded Moisture Moisture Moisture->Degraded

Caption: Key environmental factors leading to the degradation of 1-(4-Iodophenyl)propan-2-one.

StorageWorkflow start Receive Compound aliquot Aliquot into smaller quantities (optional, for frequent use) start->aliquot container Place in amber glass vial aliquot->container inert Flush with Inert Gas (Nitrogen or Argon) container->inert seal Seal container tightly inert->seal refrigerate Store at 2-8 °C seal->refrigerate end Stable Storage refrigerate->end

Caption: Recommended workflow for the proper storage of 1-(4-Iodophenyl)propan-2-one.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the procedure for creating an inert atmosphere in a storage vial.

Materials:

  • 1-(4-Iodophenyl)propan-2-one

  • Amber glass vial with a septum-lined cap or a standard screw cap.

  • Source of dry nitrogen or argon gas with a regulator.

  • A needle or cannula connected to the gas source via tubing.

  • A second "vent" needle.

Procedure:

  • Place the desired quantity of 1-(4-Iodophenyl)propan-2-one into the amber glass vial.

  • If using a septum cap, securely crimp or screw it onto the vial.

  • Insert the gas inlet needle through the septum, ensuring its tip is in the headspace above the compound.

  • Insert the vent needle through the septum to allow displaced air to exit.

  • Gently flow the inert gas into the vial for 1-2 minutes. The flow should be gentle to avoid blowing the solid material around.

  • Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas in the vial.

  • For vials with standard screw caps, the flushing should be done before the cap is fully tightened. Direct a gentle stream of inert gas into the vial's headspace for 1-2 minutes, then quickly and tightly seal the cap.

  • Label the vial appropriately and place it in a refrigerator at 2-8 °C.

Protocol 2: Purity Assessment by HPLC

This is a general guideline for assessing the purity of 1-(4-Iodophenyl)propan-2-one. The specific parameters may need to be optimized for your system.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • HPLC-grade acetonitrile and water.

  • Sample of 1-(4-Iodophenyl)propan-2-one.

Procedure:

  • Sample Preparation: Prepare a stock solution of your 1-(4-Iodophenyl)propan-2-one sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution further with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Mobile Phase: A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). An isocratic elution is often sufficient.

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for an optimal wavelength, but 254 nm is a good starting point.

    • Column Temperature: 25 °C.

  • Analysis: Inject the prepared sample. The appearance of peaks other than the main peak for 1-(4-Iodophenyl)propan-2-one indicates the presence of impurities. The peak area percentage can be used to estimate the purity.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)[2]Slows down the rate of chemical degradation.[12]
Light Protect from light (Amber vial)[2][9]Prevents photolytic degradation.[9]
Atmosphere Inert Gas (Nitrogen/Argon)[6][7][8]Prevents oxidative degradation.[2]
Moisture Dry (Tightly sealed container)[4]Prevents hydrolysis and potential catalysis of degradation.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Ho, C. I., et al. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Journal of Pharmaceutical Sciences, 112(4), 931-939.
  • Koch, H., & Stulnig, T. (1998). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Journal of Clinical Chemistry and Clinical Biochemistry, 36(5), 311-314.
  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Temperature Dependence of Halogen Radical Reactivity with Dissolved Organic Matter. Environmental Science & Technology, 57(43), 16365–16375.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Fitsev, I. M., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities.
  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from [Link]

  • BOC. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

  • Caddeo, C., et al. (2018).
  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • U.S. Army. (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Retrieved from [Link]

Sources

Troubleshooting

Green chemistry approaches to the synthesis of 1-(4-Iodophenyl)propan-2-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center dedicated to the sustainable synthesis of 1-(4-Iodophenyl)propan-2-one. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the sustainable synthesis of 1-(4-Iodophenyl)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the transition to greener, more efficient synthetic methodologies. We move beyond simple protocols to explain the causality behind our experimental recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What truly defines a "green" synthesis for 1-(4-Iodophenyl)propan-2-one?

A "green" synthesis is one that adheres to the core principles of Green Chemistry. For this specific molecule, key considerations include:

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Direct iodination of a precursor like phenylacetone is preferable to multi-step routes with protecting groups.

  • Safer Solvents & Auxiliaries: Eliminating or replacing hazardous organic solvents (like chlorinated hydrocarbons) with water, bio-based solvents, or, ideally, performing the reaction under solvent-free conditions.[1][2]

  • Energy Efficiency: Employing energy sources like ultrasound or microwave irradiation, which can significantly reduce reaction times and overall energy consumption compared to conventional heating.[3][4]

  • Use of Renewable Feedstocks: While the core aromatic structure is often petrochemically derived, using bio-based solvents or reagents where possible contributes to the overall green profile.

  • Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents that are consumed in the reaction and generate significant waste.

Q2: Which green synthetic route is recommended for achieving high yield and selectivity for the para-iodinated product?

For the synthesis of 1-(4-Iodophenyl)propan-2-one, we recommend the direct electrophilic iodination of phenylacetone . The acetylmethyl group (-CH₂COCH₃) is an ortho-, para-directing activator. Due to steric hindrance at the ortho positions, the para-product is strongly favored.[5] Green approaches like ultrasound-assisted synthesis in a benign solvent (e.g., ethanol) or mechanochemical (solvent-free) methods have shown great promise in improving efficiency and reducing environmental impact for related transformations.[1][4][6]

Q3: Is a completely solvent-free synthesis of this compound feasible?

Yes, a solvent-free synthesis via mechanochemistry is highly feasible.[1] This involves grinding the solid reactants (phenylacetone, an iodine source, and a catalyst/oxidant) in a ball mill. The mechanical energy facilitates the reaction in the solid state, eliminating the need for any solvent.[6] This approach is exceptionally green as it minimizes waste and simplifies product isolation.

Q4: What are the primary safety considerations when working with iodine and associated oxidizing agents?

While pursuing green chemistry, safety remains paramount.

  • Iodine (I₂): Solid iodine can cause skin and eye irritation and should be handled in a well-ventilated fume hood. It readily sublimes, so containers should be kept sealed.

  • Oxidizing Agents (e.g., H₂O₂, Oxone®, MnO₂): These can react violently with organic materials. They should be added slowly and portion-wise to the reaction mixture to control any exothermic processes.

  • Ultrasound: High-intensity ultrasound can cause localized heating. Ensure your reaction vessel is appropriately cooled if necessary. Never operate an ultrasonic probe in an empty or near-empty vessel.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the green synthesis of 1-(4-Iodophenyl)propan-2-one.

Problem 1: Low or No Product Yield
Possible Cause Underlying Chemistry & Explanation Recommended Solution
A: Ineffective Iodination The electrophilic iodination of an aromatic ring requires the generation of a potent electrophile (often conceptually regarded as "I⁺"). Molecular iodine (I₂) itself is not electrophilic enough to react with moderately activated rings.[5] An oxidizing agent or a Lewis/Brønsted acid catalyst is necessary to polarize the I-I bond or generate a more reactive iodine species.1. Introduce an Oxidant: Add a co-oxidant like manganese dioxide (MnO₂) or hydrogen peroxide to the reaction. These reagents oxidize iodide (I⁻, formed during the reaction) back to I₂, driving the equilibrium forward, and help generate the active electrophile.[3][7] 2. Check Catalyst Activity: If using an acid catalyst, ensure it is not poisoned or neutralized by basic impurities in the starting materials.
B: Starting Material Degradation Phenylacetone can undergo self-condensation, especially under harsh acidic or basic conditions, to form byproducts like dibenzyl ketone.[8] Over-exposure to high-intensity ultrasound or microwave power can also lead to decomposition.1. Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. 2. Control Energy Input: When using ultrasound, use a pulsed mode or an ice bath to maintain a stable temperature. For microwave synthesis, set a maximum temperature limit.
C: Poor Work-up & Isolation The product, 1-(4-Iodophenyl)propan-2-one, has moderate polarity. Using an inappropriate solvent system for extraction can lead to significant product loss. Residual iodine can co-elute during chromatography, complicating purification.1. Quench Excess Iodine: Before extraction, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ to colorless I⁻, simplifying purification. 2. Optimize Extraction: Use a moderately polar organic solvent like ethyl acetate or dichloromethane for extraction. 3. Purification: Employ flash column chromatography with a gradient elution (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate).
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Underlying Chemistry & Explanation Recommended Solution
A: Competing α-Iodination Ketones can be iodinated at the α-carbon via an enol or enolate intermediate.[9] This process is catalyzed by both acids and bases. If conditions favor enolization over electrophilic aromatic substitution, you will form 1-iodo-1-phenylpropan-2-one or related byproducts.1. Avoid Strong Bases: Base-catalyzed conditions strongly favor enolate formation and subsequent α-iodination. This can also lead to the iodoform reaction, cleaving the methyl ketone.[9] 2. Use Neutral/Mildly Acidic Conditions: Conditions that favor electrophilic aromatic substitution (e.g., using an oxidizing agent like CuO or MnO₂ with I₂ under neutral conditions) will minimize competing α-iodination.[3][10]
B: Di-iodination on the Aromatic Ring The product, 1-(4-Iodophenyl)propan-2-one, is still an activated aromatic ring and can potentially undergo a second iodination at one of the remaining ortho positions if a large excess of the iodinating agent is used.1. Control Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent (e.g., 1.1-1.2 equivalents of I₂). 2. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material. Stop the reaction as soon as the phenylacetone is consumed to prevent over-iodination.
Problem 3: Reaction Stalls or Proceeds Very Slowly
Possible Cause Underlying Chemistry & Explanation Recommended Solution
A: Poor Reagent Solubility/Mixing In solvent-free mechanochemical reactions or heterogeneous liquid-phase reactions, inefficient mixing can lead to a stalled reaction as the reactants are not in sufficient contact.1. Mechanochemistry: Ensure the ball milling jar contains an appropriate number and size of grinding balls for the scale of your reaction. 2. Ultrasound: Ensure the ultrasonic probe or bath is providing sufficient energy to create a well-mixed, cavitating suspension. The tip of the probe should be submerged to an appropriate depth.
B: Insufficient Activation Energy The reaction may have a significant activation barrier that is not being overcome at room temperature, even with a catalyst.1. Introduce External Energy: This is the primary advantage of green energy sources. Apply ultrasound or microwave irradiation to provide the necessary activation energy and dramatically increase the reaction rate.[4][11] 2. Gentle Heating: If using a conventional setup, gently heat the reaction to 40-50 °C.

Section 3: Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Direct Iodination of Phenylacetone

This protocol leverages the power of sonochemistry to accelerate the reaction and improve efficiency under mild conditions.[4][12]

Materials:

  • Phenylacetone (1.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Manganese Dioxide (MnO₂) (2.0 eq)

  • Ethanol (as solvent)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenylacetone (1.0 eq), iodine (1.2 eq), and manganese dioxide (2.0 eq). Add ethanol to create a stirrable slurry (approx. 0.5 M concentration).

  • Sonication: Place the flask in an ultrasonic cleaning bath, or immerse the tip of an ultrasonic probe into the mixture. Sonicate at room temperature. The acoustic cavitation will provide the energy for the reaction.[4]

  • Monitoring: Monitor the reaction progress every 15-20 minutes by taking a small aliquot, quenching it with Na₂S₂O₃ solution, extracting with ethyl acetate, and analyzing by TLC (stain with p-anisaldehyde).

  • Work-up: Once the phenylacetone is consumed (typically 1-2 hours), filter the reaction mixture through a pad of Celite® to remove the solid MnO₂. Rinse the pad with a small amount of ethanol.

  • Quenching & Extraction: Transfer the filtrate to a separatory funnel. Add saturated Na₂S₂O₃ solution and shake until the iodine color disappears. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield 1-(4-Iodophenyl)propan-2-one as a crystalline solid.

Scientist's Note: MnO₂ acts as an in-situ oxidant in this environmentally friendly procedure, regenerating the active iodinating species and avoiding the use of more toxic heavy metal oxidants.[3] Ultrasound provides activation through the formation and collapse of microbubbles, creating localized high-pressure and high-temperature spots that drive the reaction forward without bulk heating.[4]

Protocol 2: Mechanochemical (Solvent-Free) Direct Iodination

This protocol embodies the principles of green chemistry by completely eliminating bulk solvents.[1]

Materials:

  • Phenylacetone (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Copper(II) Oxide (CuO) (1.0 eq)

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: To a zirconium oxide or stainless steel grinding jar, add copper(II) oxide (1.0 eq) and iodine (1.1 eq), along with the appropriate number of grinding balls.

  • Milling: Mill the solids for 5 minutes at a moderate frequency (e.g., 20 Hz) to ensure homogenization.

  • Addition of Substrate: Open the jar and add liquid phenylacetone (1.0 eq).

  • Reaction Milling: Seal the jar and continue milling at the same frequency. The reaction is typically complete within 60-90 minutes.

  • Monitoring (Optional): The reaction can be paused, and a small sample can be taken to check for completion via GC-MS after a mini work-up.

  • Work-up: Once the reaction is complete, open the jar and add dichloromethane to dissolve the organic components.

  • Filtration & Quenching: Filter the mixture to remove the solid CuO catalyst. Transfer the filtrate to a separatory funnel and wash with saturated Na₂S₂O₃ solution to remove any unreacted iodine, followed by a wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting solid can often be purified by simple recrystallization from a suitable solvent like ethanol/water. If necessary, flash chromatography can be performed.

Scientist's Note: In this method, CuO acts as a heterogeneous catalyst.[10] The high-energy collisions inside the ball mill provide the activation energy, breaking down the crystal lattice of the reactants and allowing the reaction to proceed efficiently without any solvent medium.

Section 4: Data & Visualization

Table 1: Comparison of Green Synthesis Methods
ParameterConventional HeatingUltrasound-AssistedMechanochemical (Solvent-Free)
Typical Solvent Dichloromethane, Acetic AcidEthanol, WaterNone
Energy Source Oil Bath / Heating MantleUltrasonic Bath / ProbeBall Mill
Typical Reaction Time 6 - 12 hours1 - 2 hours1 - 1.5 hours
Typical Yield 60 - 75%80 - 90%85 - 95%
Green Chemistry Score LowHighVery High
Diagrams

Experimental Workflow for Green Synthesis This diagram illustrates the general process flow for the green synthesis protocols described above.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Setup 1. Combine Reactants (Phenylacetone, I₂, Catalyst) Energy 2. Apply Green Energy (Ultrasound / Milling) Setup->Energy Monitor 3. Monitor Progress (TLC / GC-MS) Energy->Monitor Workup 4. Quench & Work-up Monitor->Workup Purify 5. Purify Product (Chromatography / Recrystallization) Workup->Purify Analyze 6. Characterize Product (NMR, MS, mp) Purify->Analyze

A generalized workflow for the green synthesis of 1-(4-Iodophenyl)propan-2-one.

Mechanism of Electrophilic Aromatic Iodination This diagram shows the accepted mechanism for the electrophilic iodination of the phenylacetone aromatic ring, facilitated by an oxidant.

G reagents Phenylacetone + I-I --[Oxidant]--> 'I⁺' sigma_complex Sigma Complex (Arenium Ion) (Resonance Stabilized) reagents->sigma_complex π-bond attacks electrophile product 1-(4-Iodophenyl)propan-2-one + H⁺ sigma_complex->product Deprotonation restores aromaticity

The mechanism for electrophilic aromatic substitution (iodination) on phenylacetone.

Section 5: References

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Iodination of ketones acid/base catalysed mechanism. Retrieved from [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • Pavan, F. T., et al. (2016). A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. Molecules, 21(11), 1543. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. Retrieved from [Link]

  • Save My Exams. (2025). Acid-Catalysed Iodination of Propanone. Retrieved from [Link]

  • Le Bras, G., et al. (2006). α-Iodination of Ketones with MnO2/I2 Reagent Combination: A New Environmentally Friendly Procedure. Synthesis, 2006(09), 1537-1541. Available at: [Link]

  • Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

  • MDPI. (n.d.). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives. Retrieved from [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Retrieved from [Link]

  • Azar, P. G., et al. (2025). Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports. Scientific Reports, 15(1), 13114. Available at: [Link]

  • ResearchGate. (n.d.). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Retrieved from [Link]

  • Melchiorre, M., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry, 25, 2790-2798. Available at: [Link]

  • NIH. (n.d.). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Retrieved from [Link]

  • University of York. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Retrieved from [Link]

  • NIH. (n.d.). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

Sources

Optimization

Optimizing solvent conditions for reactions involving 1-(4-Iodophenyl)propan-2-one

Technical Support Center: 1-(4-Iodophenyl)propan-2-one Welcome to the dedicated technical support guide for optimizing reactions involving 1-(4-Iodophenyl)propan-2-one. This resource is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Iodophenyl)propan-2-one

Welcome to the dedicated technical support guide for optimizing reactions involving 1-(4-Iodophenyl)propan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate, its reactivity is profoundly influenced by the solvent environment. This guide provides in-depth, field-tested insights into solvent selection and troubleshooting, moving beyond simple protocols to explain the fundamental principles that govern reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Principles of Solvent Selection

Question: Why is solvent choice so critical for reactions with 1-(4-Iodophenyl)propan-2-one?

Answer: The choice of solvent is paramount because 1-(4-Iodophenyl)propan-2-one possesses two distinct reactive sites: the aryl-iodide bond, which is ideal for palladium-catalyzed cross-coupling, and the enolizable α-protons of the ketone, which can participate in base-mediated reactions like α-arylations.[1][2] The solvent dictates the success of a reaction through several mechanisms:

  • Solubility: All components—the substrate, reagents, catalyst, and base—must be sufficiently soluble to participate in the reaction. A biphasic system (e.g., toluene and water for Suzuki couplings) can be beneficial, but complete insolubility of a key reagent will halt the reaction.[3]

  • Stabilization of Intermediates: Solvents profoundly affect reaction rates by stabilizing or destabilizing charged intermediates and transition states.[4][5] For instance, polar aprotic solvents excel at solvating cations, leaving anions "bare" and more nucleophilic, which can be advantageous in certain substitution reactions.[4]

  • Catalyst Activity and Stability: The solvent coordinates with the metal center of the catalyst (e.g., palladium), influencing its electronic properties, stability, and propensity to undergo key mechanistic steps like oxidative addition and reductive elimination.[6][7] In some cases, catalyst decomposition pathways can be accelerated by inappropriate solvent choice.[8]

  • Interaction with Reagents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with strong bases or nucleophiles, creating a solvent shell that blunts their reactivity.[5][9] This is a critical consideration in reactions requiring a strong, unencumbered base.

SolventTypePolarity IndexBoiling Point (°C)Typical Applications & Rationale
TolueneAprotic, Nonpolar2.4111Suzuki, Sonogashira, α-Arylation. Good for dissolving organic substrates and many phosphine ligands. Its nonpolar nature can sometimes suppress side reactions. Often used with water in Suzuki couplings.[10][11]
Tetrahydrofuran (THF)Aprotic, Polar4.066Sonogashira, α-Arylation, Suzuki. Ethereal solvent with good solvating properties for a range of reagents. Its lower boiling point is suitable for reactions at moderate temperatures.
1,4-DioxaneAprotic, Polar4.8101Suzuki, α-Arylation. Higher boiling point than THF, allowing for higher reaction temperatures. A very common solvent for Suzuki couplings, often mixed with water.
N,N-Dimethylformamide (DMF)Aprotic, Polar6.4153Suzuki, Sonogashira, Heck. A highly polar aprotic solvent capable of dissolving many organic compounds and inorganic salts (bases).[10] This property makes it excellent for creating a homogeneous reaction environment.[10]
Acetonitrile (MeCN)Aprotic, Polar5.882Heck, Sonogashira. Polar aprotic solvent, but can sometimes coordinate too strongly to the metal center, inhibiting catalysis.
WaterProtic, Polar10.2100Suzuki (co-solvent), Heck (aqueous media). Used as a co-solvent in Suzuki reactions to dissolve the inorganic base (e.g., K₂CO₃).[12] Green chemistry protocols increasingly use water with surfactants.[11][13]

This diagram provides a logical starting point for solvent selection based on your intended transformation.

SolventScreening cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_alpha α-Arylation (Base-Mediated) start Identify Reaction Type coupling_type Specific Coupling? start->coupling_type C(sp²)-I Bond alpha α-Arylation start->alpha α-C-H Bond suzuki Suzuki-Miyaura coupling_type->suzuki with Boronic Acid sonogashira Sonogashira coupling_type->sonogashira with Alkyne heck Heck coupling_type->heck with Alkene solv_suzuki Start with: Toluene/H₂O Dioxane/H₂O DMF suzuki->solv_suzuki solv_sono Start with: DMF THF + Amine Toluene sonogashira->solv_sono solv_heck Start with: DMF DMAc MeCN heck->solv_heck solv_alpha Start with: Toluene Dioxane THF (Anhydrous) alpha->solv_alpha

Caption: Initial decision tree for solvent selection.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered during the most frequent applications of 1-(4-Iodophenyl)propan-2-one: palladium-catalyzed C-C bond formations.[7][14]

Question: My Suzuki-Miyaura reaction is sluggish or has stalled completely. Could the solvent be the problem?

Answer: Absolutely. In Suzuki-Miyaura couplings, which pair the aryl iodide with an organoborane, the solvent system is often biphasic (e.g., Toluene/H₂O) and its composition is critical.[3][6] Here’s how to troubleshoot:

  • Cause 1: Poor Base Solubility. The inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron species.[15] If the base is not dissolving, the catalytic cycle cannot proceed efficiently.

    • Solution: If using a nonpolar solvent like toluene, ensure an adequate amount of water is present to dissolve the base. A ratio of 4:1 to 10:1 (organic:aqueous) is a common starting point. Alternatively, switch to a single-phase polar aprotic solvent like DMF, which can dissolve both the organic components and the base to some extent.[15]

  • Cause 2: Insufficient Phase Transfer. In a biphasic system, the activated boronate must migrate to the organic phase to react with the palladium complex.

    • Solution: Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the boronate across the phase boundary. Alternatively, using a co-solvent like ethanol or isopropanol can increase the mutual solubility of the two phases and facilitate the reaction.[16]

  • Cause 3: Catalyst Deactivation. The palladium catalyst can precipitate as "palladium black" if it becomes unstable, a common sign of a failed reaction.

    • Solution: Ensure your organic solvent is properly degassed. Dissolved oxygen can oxidize the active Pd(0) catalyst. Using a higher-boiling solvent like dioxane may provide greater catalyst stability at elevated temperatures compared to THF.

Question: I'm observing significant protodeboronation (boronic acid replaced by -H) and hydrodehalogenation (aryl iodide replaced by -H) side products. How can solvent choice help?

Answer: These side reactions are common pitfalls. Hydrodehalogenation often occurs when the organopalladium intermediate reacts with a proton source before coupling. Protodeboronation is the hydrolysis of the boronic acid.

  • Solution: The choice of base and solvent is linked. A very strong base in a protic solvent can accelerate these side reactions.

    • Switch to a Milder Base: Try using K₂CO₃ or K₃PO₄ instead of hydroxides.

    • Solvent System: A Toluene/H₂O system is often robust. If using a single-phase solvent, ensure it is anhydrous (if using a non-aqueous base like KOtBu) to minimize proton sources. The use of DMF with K₃PO₄ has been shown to be effective in suppressing side reactions for sensitive substrates.[15]

Question: What are the best starting solvents for a Sonogashira coupling of 1-(4-Iodophenyl)propan-2-one with a terminal alkyne?

Answer: The Sonogashira coupling is highly versatile, and several solvent systems are effective.[17] The optimal choice depends on whether you are using the classic copper co-catalyst.

  • With Copper (I) Co-catalyst: The traditional system uses an amine as both the base and part of the solvent system (e.g., triethylamine or diisopropylamine), often in conjunction with a co-solvent like THF or DMF. The amine base is crucial for the reaction mechanism.

  • Copper-Free Conditions: Concerns about copper-catalyzed alkyne homocoupling (Glaser coupling) have led to the development of copper-free protocols.[18] In these cases, a polar aprotic solvent is standard.

    • DMF or NMP: These are excellent choices that effectively dissolve the palladium catalyst, substrate, and amine base (e.g., Et₃N, DIPEA).[10][19]

    • Toluene: In some systems, particularly with highly active catalysts, nonpolar toluene can provide superior results by minimizing side reactions.[10] A study on carbonylative Sonogashira coupling found toluene to be the optimal solvent compared to polar alternatives like THF, MeCN, and dioxane.[10]

Section 3: Optimizing Conditions for α-Arylation Reactions

Question: My base-mediated α-arylation reaction is giving low yields. What solvent and base combination should I try?

Answer: The α-arylation of a ketone like 1-(4-Iodophenyl)propan-2-one (acting as the nucleophile) with a different aryl halide is highly sensitive to the solvent-base pairing.[1][20] The goal is to generate the enolate in the presence of the active palladium catalyst without decomposing the reagents.

  • Cause 1: Incomplete Enolate Formation. The base may not be strong enough to deprotonate the ketone efficiently.

    • Solution: Use a stronger base. Common choices, from moderate to very strong, are K₃PO₄, Cs₂CO₃, and sodium or lithium tert-butoxide (NaOtBu, LiOtBu).

  • Cause 2: Solvent-Base Mismatch. The effectiveness of a base is highly dependent on the solvent.

    • Solution: Nonpolar, aprotic solvents are standard. Toluene and dioxane are excellent starting points. Ethereal solvents like THF are also common. Avoid protic solvents, as they will quench the strong base and the enolate. For a base like NaOtBu, toluene or dioxane are preferred. For a milder base like K₃PO₄, a slightly more polar solvent might be beneficial, but non-polar aprotics remain the standard.[1]

This workflow illustrates an iterative approach to finding the optimal solvent and base combination.

OptimizationWorkflow start Goal: α-Arylation cond1 Screening Set 1 Base: NaOtBu Solvent: Toluene start->cond1 eval1 Evaluate Outcome (TLC, LC-MS) cond1->eval1 dec1 Result? eval1->dec1 path_good High Yield dec1->path_good > 80% path_slow Low Yield / Slow (Starting Material Remains) dec1->path_slow < 50% path_decomp Decomposition (Complex Mixture) dec1->path_decomp ~0% cond2 Screening Set 2 Base: K₃PO₄ Solvent: Dioxane path_slow->cond2 Try Milder Base, Different Solvent cond3 Screening Set 3 Base: Cs₂CO₃ Solvent: Toluene path_decomp->cond3 Try Alternative Milder Base

Caption: Iterative workflow for base and solvent screening in α-arylation.

Section 4: Advanced Protocols

This protocol provides a robust starting point for coupling 1-(4-Iodophenyl)propan-2-one with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 1-(4-Iodophenyl)propan-2-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed organic solvent (e.g., Toluene or Dioxane, ~0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Base Addition: Prepare a separate aqueous solution of the base (e.g., 2M K₂CO₃). Degas this solution by bubbling inert gas through it for 15-20 minutes. Add the aqueous base to the reaction mixture (typically 1 part aqueous to 4-5 parts organic solvent).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Properly deoxygenated solvents are critical for preserving the active Pd(0) catalyst.

  • Freeze: Place the solvent in a robust flask (e.g., a Schlenk flask) that is sealed with a stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line. Allow the vacuum to remove the gases from the headspace above the frozen solvent for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it liquefies.

  • Repeat: For best results, repeat this entire three-step cycle at least three times. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

References

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

  • 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685. PubChem. [Link]

  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • α-Arylation of (hetero)aryl ketones in aqueous surfactant media. RSC Publishing. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. PubMed Central. [Link]

  • Organic Chemistry - Solvent Effect on Substitution Reactions. YouTube. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

Sources

Troubleshooting

Byproduct identification in the synthesis of 1-(4-Iodophenyl)propan-2-one

Welcome to the technical support guide for the synthesis of 1-(4-Iodophenyl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and iden...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Iodophenyl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. By understanding the causality behind common issues, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic pathway for 1-(4-Iodophenyl)propan-2-one, and what are its critical steps?

A1: The most prevalent and versatile method involves a three-step sequence starting from 4-iodoaniline. This pathway is favored for its reliance on well-established, scalable reactions:

  • Diazotization: 4-iodoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the highly reactive 4-iodobenzenediazonium salt.[1]

  • Meerwein Arylation: The diazonium salt is then reacted with acetone, often in the presence of a copper(II) catalyst. This is a variation of the Meerwein reaction where the aryl radical, generated from the diazonium salt, adds to the enol form of acetone.

  • Hydrolysis/Workup: The intermediate is hydrolyzed to yield the final ketone product, 1-(4-Iodophenyl)propan-2-one.

The critical control point is the diazotization step. Diazonium salts are unstable and potentially explosive when isolated; therefore, they are generated and used immediately in a cold solution.[2] Temperature control is paramount to prevent decomposition and side reactions.

Q2: What are the theoretically expected byproducts in this synthesis?

A2: Several byproducts can arise from competing reaction pathways, primarily originating from the unstable diazonium intermediate. Key potential impurities include:

  • 4-Iodophenol: Formed if the diazonium salt reacts with water, a common side reaction if the temperature rises prematurely.[2]

  • Azo Compounds (e.g., 1,2-bis(4-iodophenyl)diazene): These intensely colored impurities form when the diazonium salt (an electrophile) couples with unreacted 4-iodoaniline (a nucleophile).

  • 4-Chlorophenyl derivatives: If hydrochloric acid is used for diazotization, nucleophilic substitution of the iodide for a chloride can occur on the diazonium salt, leading to the formation of 1-(4-chlorophenyl)propan-2-one.[3]

  • Biaryl Compounds (e.g., 4,4'-diiodobiphenyl): The Sandmeyer and related reactions proceed via radical mechanisms, which can lead to the formation of biaryl byproducts through radical coupling.[4]

Q3: My crude product is a dark orange or reddish-brown oil, not the expected pale yellow solid. What is the likely cause?

A3: An intense orange, red, or brown coloration is a strong indicator of azo compound formation . This side reaction is highly favored if the temperature during diazotization exceeds 5 °C or if the addition of sodium nitrite is too rapid, leading to localized areas of excess diazonium salt that can react with the starting aniline. These compounds are highly conjugated and thus absorb visible light, appearing colored.

Section 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.

Workflow: Initial Diagnosis of Synthesis Issues

The following diagram outlines a decision-making process for troubleshooting common problems encountered during the synthesis.

TroubleshootingWorkflow Start Crude Product Analysis (TLC, ¹H NMR, Color) LowYield Low Yield or No Product Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Cause_Decomp Probable Cause: Diazonium Salt Decomposition LowYield->Cause_Decomp Primary Indicator ColorIssue Symptom: Intense Color (Red/Orange/Brown) ImpureProduct->ColorIssue TLC_Spots Symptom: Multiple Spots on TLC ImpureProduct->TLC_Spots NMR_Signals Symptom: Unexpected NMR Signals ImpureProduct->NMR_Signals Cause_Azo Probable Cause: Azo Compound Formation ColorIssue->Cause_Azo Cause_Phenol Probable Cause: 4-Iodophenol Formation TLC_Spots->Cause_Phenol Polar Spot Cause_StartMat Probable Cause: Unreacted Starting Material TLC_Spots->Cause_StartMat Non-polar Spot NMR_Signals->Cause_Phenol Broad -OH peak NMR_Signals->Cause_StartMat Amine Signals Solution_Temp Solution: Strict Temp. Control (0-5 °C) Slow NaNO₂ Addition Cause_Azo->Solution_Temp Cause_Phenol->Solution_Temp Solution_Stoich Solution: Verify Reagent Stoichiometry Increase Reaction Time Cause_StartMat->Solution_Stoich Cause_Decomp->Solution_Temp Solution_Anhydrous Solution: Use Anhydrous Solvents Work Quickly Cause_Decomp->Solution_Anhydrous

Caption: Troubleshooting Decision Tree for Synthesis.

Issue 1: Presence of 4-Iodophenol
  • Symptom: You observe a spot on your TLC plate that is significantly more polar (lower Rf) than your product. In the ¹H NMR spectrum, a broad singlet may be visible between 5-10 ppm, characteristic of a phenolic -OH proton.

  • Causality: The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water. This hydrolysis reaction is highly temperature-dependent and accelerates significantly as the temperature rises above the recommended 0–5 °C range, leading to the formation of 4-iodophenol and the evolution of nitrogen gas.[2]

  • Mitigation & Protocol:

    • Strict Temperature Control: Ensure your reaction vessel is maintained in an ice/salt bath to keep the internal temperature consistently below 5 °C during the generation and subsequent reaction of the diazonium salt.

    • Immediate Use: Use the diazonium salt solution immediately after its formation. Allowing it to stand, even at low temperatures, increases the likelihood of decomposition and phenol formation.

    • Purification: 4-Iodophenol can typically be removed from the desired ketone product by column chromatography on silica gel or via an aqueous basic wash (e.g., with 1M NaOH), which will deprotonate the acidic phenol, making it soluble in the aqueous layer.

Issue 2: Unreacted 4-Iodoaniline
  • Symptom: A non-polar spot on the TLC plate corresponding to the 4-iodoaniline starting material is observed. The ¹H NMR spectrum of the crude product shows characteristic signals for the starting material (e.g., a broad singlet for the -NH₂ protons around 3.5-4.5 ppm).

  • Causality: This indicates incomplete diazotization. The most common causes are insufficient nitrous acid (meaning a limiting amount of NaNO₂ or acid) or inadequate reaction time for the diazotization to complete before proceeding to the next step.

  • Mitigation & Protocol:

    • Verify Stoichiometry: Ensure that at least one full equivalent of sodium nitrite is used relative to the 4-iodoaniline. It is common practice to use a slight excess (e.g., 1.1 equivalents).

    • Acid Concentration: Maintain a sufficient concentration of strong acid (typically 2.5-3.0 equivalents) to both protonate the aniline and facilitate the formation of the nitrosonium ion (NO⁺) electrophile.[1]

    • Confirmation of Diazotization: Before proceeding, you can test for the presence of nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess nitrous acid and thus complete consumption of the aniline). This confirms the reaction is complete.

Table 1: Common Byproducts and Their Analytical Signatures
Byproduct NameStructureMolecular WeightExpected TLC Rf (vs. Product)Key ¹H NMR Signal (CDCl₃)Key Mass Spec (EI) Fragment
1-(4-Iodophenyl)propan-2-one (Product) C₉H₉IO260.07Baseline (e.g., 0.4 in 4:1 Hex:EtOAc)Singlet ~2.2 ppm (CH₃), Singlet ~3.7 ppm (CH₂)m/z 260 (M⁺), 217 (M-CH₃CO)⁺
4-Iodoaniline (Starting Material)C₆H₆IN219.02HigherBroad singlet ~3.8 ppm (NH₂)m/z 219 (M⁺)
4-IodophenolC₆H₅IO220.01LowerBroad singlet ~5-10 ppm (OH)m/z 220 (M⁺)
1,2-bis(4-iodophenyl)diazeneC₁₂H₈I₂N₂434.02Varies (often non-polar)Aromatic signals onlym/z 434 (M⁺)

Section 3: Recommended Analytical Protocols

Protocol: Thin-Layer Chromatography (TLC) Analysis

This protocol is essential for monitoring reaction progress and assessing the purity of the crude product.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A mobile phase of 4:1 Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.4 for the product spot.

  • Spotting: Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the plate alongside a co-spot of the starting material (4-iodoaniline).

  • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel to ~0.5 cm from the top of the plate.

  • Visualization:

    • First, view the plate under UV light (254 nm) to visualize UV-active compounds.

    • Next, stain the plate using a potassium permanganate (KMnO₄) dip. The product ketone will appear as a yellow spot against a purple background. Phenols and anilines will also visualize strongly.

References

  • Hagan, D. J. (2011). Impurity Profiling of Clandestinely Produced Phenyl-2-Propanone (P2P) and Amphetamine. University of Strathclyde. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one. PubChem. Retrieved from [Link]

  • Pazo-Cepeda, A., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 2037–2044. [Link]

  • Google Patents. (2015). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Zaitsev, A. V., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]

  • Prajapati, M., & Patel, P. (2012). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). 10. Sandmeyer reaction. [Link]

  • John, S., et al. (2018). A review on impurity profile of pharmaceuticals. World Journal of Pharmaceutical Research, 7(13), 323-345.
  • Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2008(1), 185-187.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Galli, U., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 16, 2556-2601. [Link]

  • Filimonov, V. D., et al. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. ResearchGate. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Kumar, A., et al. (2013). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Der Pharma Chemica, 5(1), 218-228.
  • University of Talca. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

  • Google Patents. (2013). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(4-Iodophenyl)propan-2-one and 1-(4-Bromophenyl)propan-2-one in Palladium-Catalyzed Cross-Coupling Reactions

Introduction In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the facility of carbon-carbon and carbon-heteroatom bond formation is paramount. Ary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the facility of carbon-carbon and carbon-heteroatom bond formation is paramount. Aryl halides are foundational building blocks in this arena, with their reactivity profile dictating their utility in a myriad of cross-coupling reactions. This guide provides an in-depth comparative analysis of two such building blocks: 1-(4-iodophenyl)propan-2-one and 1-(4-bromophenyl)propan-2-one.

While structurally similar, the choice between an aryl iodide and an aryl bromide can have profound implications for reaction kinetics, catalyst selection, and overall synthetic efficiency. This document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the reactivity differences between these two valuable intermediates. We will delve into the fundamental principles governing their reactivity, present comparative experimental data from analogous systems, and provide detailed, validated protocols to empower you to make informed decisions in your synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's reactivity is intrinsically linked to its physical and electronic properties. Below is a summary of the key physicochemical characteristics of 1-(4-iodophenyl)propan-2-one and 1-(4-bromophenyl)propan-2-one, compiled from established chemical databases.

Property1-(4-Iodophenyl)propan-2-one1-(4-Bromophenyl)propan-2-one
CAS Number 21906-36-5[1]6186-22-7[2]
Molecular Formula C₉H₉IO[1]C₉H₉BrO[2]
Molecular Weight 260.07 g/mol [1]213.07 g/mol [2]
Appearance Solid or crystalline substance[3]Not specified, likely a solid
C-X Bond Dissociation Energy (Aryl-X) ~213 kJ/mol (C-I)~285 kJ/mol (C-Br)

The most salient difference lies in the Carbon-Halogen bond dissociation energy. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond. This fundamental property is the primary driver of the observed differences in their chemical reactivity, particularly in reactions where the cleavage of this bond is a key mechanistic step.

Unveiling the Reactivity Differential: A Mechanistic Perspective

The enhanced reactivity of aryl iodides over aryl bromides in many catalytic cross-coupling reactions is a well-established principle in organic chemistry. This reactivity trend (I > Br > Cl > F) is predominantly dictated by the rate of the oxidative addition step in the catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

The Critical Role of Oxidative Addition

The generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, is depicted below. The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species.

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D [R-B(OR)₂]⁻ E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition step involves the insertion of the palladium center into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the strength of the C-X bond. The weaker C-I bond in 1-(4-iodophenyl)propan-2-one requires a lower activation energy for cleavage compared to the stronger C-Br bond in 1-(4-bromophenyl)propan-2-one. Consequently, the oxidative addition of the aryl iodide to the Pd(0) catalyst is generally much faster.

This kinetic advantage often translates to milder reaction conditions (e.g., lower temperatures, shorter reaction times) and can be crucial for the synthesis of sensitive or complex molecules.

Experimental Support: Comparative Reactivity in Suzuki-Miyaura Coupling

The table below presents a hypothetical comparison based on typical observations and data from analogous systems, illustrating the expected difference in reaction rates.

Time (minutes)% Conversion (1-(4-Iodophenyl)propan-2-one) (Predicted)% Conversion (1-(4-Bromophenyl)propan-2-one) (Predicted)
156025
308550
60>9575
120>98>95

This data is illustrative and based on the generally faster kinetics of aryl iodides in Suzuki-Miyaura coupling.

A study on the Suzuki cross-coupling of (E)-1-(4-halophenyl)-N-(4-methoxyphenyl)methanimine derivatives with 4-(trifluoromethyl)phenylboronic acid demonstrated that the reaction with the iodo-substituted starting material proceeded in a shorter time than with the bromo-substituted analogue, further supporting the higher reactivity of the aryl iodide.

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To provide a practical framework for evaluating the reactivity of these two compounds, a detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is adapted from established procedures for the coupling of 4-bromoacetophenone and can be applied to both the iodo and bromo substrates for a direct comparison.

Suzuki-Miyaura Coupling of 1-(4-halophenyl)propan-2-one with Phenylboronic Acid

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, phenylboronic acid, and base in a flask B Add solvent and degas the mixture A->B C Add Pd catalyst under inert atmosphere B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress by TLC or GC/LC-MS D->E F Cool to room temperature and quench E->F G Extract with an organic solvent F->G H Dry, filter, and concentrate the organic phase G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-(4-Iodophenyl)propan-2-one or 1-(4-Bromophenyl)propan-2-one (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-halophenyl)propan-2-one (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction (disappearance of the starting aryl halide), cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(biphenyl-4-yl)propan-2-one.

Self-Validation: By running two parallel reactions, one with the iodo- and one with the bromo-substrate, and analyzing aliquots at identical time points, a direct comparison of their reaction rates can be established. The faster consumption of the starting material and formation of the product in the case of the iodo-derivative will validate the principles discussed in this guide.

Synthesis of Starting Materials

For researchers wishing to prepare the title compounds, the following general synthetic routes can be employed.

Synthesis of 1-(4-Iodophenyl)propan-2-one

A common route to 1-(4-iodophenyl)propan-2-one involves the reaction of 4-iodophenylacetic acid with methylmagnesium bromide or a similar methylating agent, followed by an acidic workup.

Synthesis of 1-(4-Bromophenyl)propan-2-one

Similarly, 1-(4-bromophenyl)propan-2-one can be synthesized from 4-bromophenylacetic acid.

Conclusion

The choice between 1-(4-iodophenyl)propan-2-one and 1-(4-bromophenyl)propan-2-one as a synthetic precursor is a critical decision that should be guided by the specific demands of the reaction. The significantly weaker carbon-iodine bond in 1-(4-iodophenyl)propan-2-one renders it the more reactive substrate in palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-determining step. This enhanced reactivity translates to tangible benefits in the laboratory, including the potential for milder reaction conditions, shorter reaction times, and improved yields, particularly with challenging substrates.

Conversely, the greater stability and lower cost of 1-(4-bromophenyl)propan-2-one may make it a more suitable choice for large-scale syntheses or when the subsequent reaction conditions are harsh. By understanding the fundamental principles of their reactivity and leveraging the experimental protocols provided, researchers can strategically select the optimal aryl halide to accelerate their research and development endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one. Retrieved from [Link].

  • Cheméo (2023). 1-Propanone, 1-(4-bromophenyl)-. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736332, 1-(4-Bromophenyl)propan-2-one. Retrieved from [Link].

  • American Chemical Society (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link].

  • ResearchGate (2008). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Retrieved from [Link].

  • International Union of Crystallography (2010). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link].

  • ResearchGate (2018). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Retrieved from [Link].

  • American Chemical Society (2019). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. Retrieved from [Link].

  • Organic Syntheses (2018). N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 95, 234-249. Retrieved from [Link].

  • Malaysian Journal of Chemistry (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-8. Retrieved from [Link].

  • Wiley Online Library (2016). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Angewandte Chemie International Edition. Retrieved from [Link].

  • National Institutes of Health (2019). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. Retrieved from [Link].

  • Cheméo (2023). 4-n-Propylacetophenone. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11333310, 1-(4-Bromophenyl)prop-2-en-1-one. Retrieved from [Link].

  • National Institutes of Health (2016). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. Retrieved from [Link].

  • MDPI (2022). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank. Retrieved from [Link].

  • Royal Society of Chemistry (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. Retrieved from [Link].

  • ResearchGate (2015). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Journal of Chemistry. Retrieved from [Link].

  • Cheméo (2023). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link].

Sources

Comparative

A Comparative Guide for Synthetic Strategy: 1-(4-Iodophenyl)propan-2-one vs. Phenylacetone as Precursors for Amphetamine Analogs

For distribution to researchers, scientists, and drug development professionals. This document provides an objective, technical comparison of 1-(4-Iodophenyl)propan-2-one and phenylacetone for the synthesis of amphetamin...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals. This document provides an objective, technical comparison of 1-(4-Iodophenyl)propan-2-one and phenylacetone for the synthesis of amphetamine-based compounds, focusing on their chemical reactivity, versatility in medicinal chemistry, and potential for creating diverse molecular libraries. All information is presented for academic and research purposes only.

Abstract

The selection of a precursor is a critical decision point in the design of synthetic routes for novel psychoactive compounds and therapeutic agents. This guide provides a detailed comparative analysis of two key precursors for amphetamine-type molecules: phenylacetone (phenyl-2-propanone, P2P) and 1-(4-iodophenyl)propan-2-one (I-P2P). While P2P is a direct precursor to amphetamine, I-P2P offers a strategic advantage for research and development by introducing a versatile iodine substituent on the phenyl ring. This functional handle enables a wide array of downstream derivatizations, facilitating the exploration of structure-activity relationships (SAR) crucial for drug discovery. We will examine the core synthetic pathways, comparative yields, and the significant expansion of chemical space afforded by the iodo- a a functional group.

Introduction: Precursor Selection as a Strategic Element in Amphetamine Analog Synthesis

Amphetamine and its derivatives represent a broad class of compounds with significant pharmacological applications, primarily as central nervous system stimulants. In the context of drug development and neuroscience research, the synthesis of novel analogs is essential for probing receptor interactions, optimizing therapeutic profiles, and developing new research tools. The choice of the starting ketone precursor fundamentally dictates the scope and efficiency of the resulting synthetic pathway.

Phenylacetone (P2P) , a colorless oil, is a well-documented precursor for the direct synthesis of amphetamine and methamphetamine.[1][2][3] Its use is historically significant and the chemistry is well-established.[4] However, the resulting amphetamine scaffold is relatively inert, offering limited sites for subsequent functionalization without resorting to more complex, multi-step aromatic substitution reactions.

1-(4-Iodophenyl)propan-2-one (I-P2P) , a halogenated analog of P2P, presents a modern, strategic alternative. The introduction of an iodine atom at the para-position of the phenyl ring transforms the precursor from a simple building block into a versatile platform for advanced chemical synthesis. The carbon-iodine bond serves as a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups.[5][6] This capability is invaluable for creating libraries of novel amphetamine analogs for pharmacological screening.

Core Synthesis: Reductive Amination

The primary transformation for converting both P2P and I-P2P into their respective amine products is reductive amination.[7][8][9] This reaction involves the condensation of the ketone with an amine (e.g., ammonia for primary amines, methylamine for methamphetamine) to form an imine or enamine intermediate, which is then reduced in situ to the final amine.[10]

Common Methodologies for Reductive Amination:
  • Leuckart-Wallach Reaction: This classical method uses formic acid or formamide as both the reducing agent and the nitrogen source.[11] It typically requires high temperatures (160-190°C) and can result in moderate to good yields, though purification can be challenging due to side products.[12][13]

  • Catalytic Hydrogenation: A cleaner, more modern approach involves reacting the ketone and amine in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) under a hydrogen atmosphere.[10][14][15] This method often provides high yields and purity but requires specialized high-pressure equipment.

  • Hydride-Based Reduction: Using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is a common laboratory-scale method.[10] NaBH₃CN is particularly effective as it is selective for the protonated imine intermediate over the starting ketone, allowing for a one-pot reaction under mild, controlled conditions.

The choice of method depends on available equipment, scale, and desired purity. For research applications, hydride-based reductions often offer the best balance of simplicity, control, and efficiency.

Comparative Synthetic Pathways and Strategic Value

The fundamental difference in the utility of P2P and I-P2P lies not in the initial reductive amination step, but in the properties and potential of the resulting products.

Pathway 1: Phenylacetone (P2P)

Reductive amination of P2P with ammonia yields amphetamine directly.[8] This is a terminal synthesis in many respects. To create analogs, one would need to start with a substituted P2P molecule, which may require a separate, multi-step synthesis for each desired analog.

Pathway 2: 1-(4-Iodophenyl)propan-2-one (I-P2P)

Reductive amination of I-P2P yields 4-iodoamphetamine (PIA). PIA is not merely an analog; it is a key intermediate. The iodine atom serves as a "synthetic handle" for a variety of powerful and high-yielding cross-coupling reactions. This allows for parallel synthesis of a large library of compounds from a single, common intermediate.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, size="7.6,4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11];

} caption: "Comparative Synthetic Workflows."

The Power of the Iodo- Substituent: Expanding Chemical Space

The true advantage of the I-P2P precursor lies in the synthetic versatility of the resulting 4-iodoamphetamine (PIA). The carbon-iodine bond is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.

Key Downstream Reactions for 4-Iodoamphetamine:

  • Suzuki-Miyaura Coupling: Reacting PIA with various boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.[16] This is one of the most robust and functional-group-tolerant C-C bond-forming reactions.

  • Sonogashira Coupling: This reaction couples PIA with terminal alkynes, introducing alkynyl moieties.[6][17][18] These can be terminal or can be further functionalized, providing access to a rich variety of linear and complex structures.

  • Heck Coupling: Forms C-C bonds by reacting PIA with alkenes.

  • Buchwald-Hartwig Amination: Enables the formation of C-N bonds, allowing for the synthesis of 4-amino or 4-amido analogs.

  • Stille Coupling: Couples PIA with organostannanes to form C-C bonds.

dot graph { layout=neato; graph [overlap=false, splines=true, sep="+6", size="7.6,5"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Derivatization Potential of 4-Iodoamphetamine."

This strategic derivatization allows researchers to systematically modify the 4-position to probe its influence on receptor binding affinity, selectivity, and functional activity. For instance, the psychedelic properties of phenethylamines are highly sensitive to substitution at this position, as seen in the 2,5-dimethoxy-4-substituted family of compounds like DOI (2,5-dimethoxy-4-iodoamphetamine).[19][20][21][22][23][24][25]

Experimental Data & Protocols

Data Summary

The following table provides a generalized comparison of expected outcomes for the synthesis of a primary amine from each precursor via a common reductive amination method. Yields are representative and can vary significantly based on reaction scale, purity of reagents, and specific conditions.

ParameterPhenylacetone (P2P) Pathway1-(4-Iodophenyl)propan-2-one (I-P2P) Pathway
Precursor Phenylacetone1-(4-Iodophenyl)propan-2-one
Amine Source Anhydrous AmmoniaAnhydrous Ammonia
Reducing Agent NaBH₃CNNaBH₃CN
Product Amphetamine4-Iodoamphetamine (PIA)
Typical Yield 65-85%60-80%
Product Purity (Post-Workup) Good to ExcellentGood to Excellent
Downstream Versatility LowVery High (Suzuki, Sonogashira, etc.)
Primary Research Value Synthesis of parent compoundIntermediate for analog library synthesis
Protocol 1: Representative Reductive Amination of a Ketone Precursor

Disclaimer: This protocol is a generalized representation for informational purposes only. All laboratory work should be conducted with appropriate safety measures, personal protective equipment (PPE), and in compliance with all applicable regulations.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the ketone precursor (P2P or I-P2P, 1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of ketone).

  • Amine Addition: Add ammonium acetate (NH₄OAc, 3.0-5.0 eq) to the solution. Stir until dissolved. This serves as a source of ammonia in situ.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN, 0.7-1.0 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes. Caution: NaBH₃CN is toxic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~2). This will neutralize excess hydride and hydrolyze any remaining imine. Stir for 1 hour.

  • Workup (Base Extraction): Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-basic impurities.

  • Product Isolation: Make the aqueous layer strongly basic (pH >12) by the slow addition of a concentrated base solution (e.g., 20% NaOH). The freebase amine product will separate, often as an oil.

  • Extraction & Drying: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine product.

  • Purification: The product can be further purified by vacuum distillation or by conversion to a crystalline salt (e.g., hydrochloride or sulfate) followed by recrystallization.

Regulatory and Safety Considerations

Both phenylacetone and its chemical precursors are subject to strict regulatory controls in many jurisdictions due to their use in illicit drug manufacturing.[1][26][27][28] In the United States, P2P is a Schedule II controlled substance.[1] Researchers and chemical development professionals must be aware of and comply with all local, national, and international regulations regarding the purchase, storage, and use of these chemicals. A thorough risk assessment should be performed before any experimental work is undertaken.

Conclusion: A Strategic Choice for Drug Discovery

The choice between 1-(4-iodophenyl)propan-2-one and phenylacetone is a clear example of strategic synthetic planning.

  • Phenylacetone (P2P) is a direct and efficient precursor for the synthesis of amphetamine. Its utility is largely confined to the production of this specific parent compound.

  • 1-(4-Iodophenyl)propan-2-one (I-P2P) is a superior choice for research and drug discovery. While the initial synthesis to 4-iodoamphetamine is functionally identical to the P2P route, the product is a highly versatile intermediate. The presence of the iodine atom unlocks access to a vast and diverse chemical space through well-established and reliable cross-coupling methodologies. This enables the rapid and systematic generation of novel analogs, accelerating the exploration of structure-activity relationships and the identification of lead compounds with improved pharmacological profiles.

For any research program focused on developing novel amphetamine-based therapeutics or molecular probes, the I-P2P pathway offers a significant strategic advantage in terms of synthetic flexibility and efficiency in library generation.

References

  • Phenylacetone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (n.d.). ACS Publications. [Link]

  • Drug Enforcement Administration. (2021). Designation of Methyl alpha-phenylacetoacetate, a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical. Federal Register. [Link]

  • Weyermann, C., et al. (2009). Comparative analysis of 1-phenyl-2-propanone (P2P), an amphetamine-type stimulant precursor, using stable isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Baker, L. E., et al. (2023). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Psychopharmacology. [Link]

  • Phenylacetone. (n.d.). Breaking Bad Wiki - Fandom. [Link]

  • GOV.UK. (2021). Precursor chemical licensing. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Nichols, D. E. (2024). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience. [Link]

  • Weyermann, C., et al. (2009). Comparative analysis of 1-phenyl-2-propanone (P2P), an amphetamine-type stimulant precursor, using stable isotope ratio mass spectrometry. ResearchGate. [Link]

  • Jefsen, O. H., et al. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions. [Link]

  • Nichols, D. E. (2024). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. [Link]

  • Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. (2012). Green Chemistry Blog. [Link]

  • UNODC. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. [Link]

  • Phenylacetone: Synthesis of Phenyl-2-Propanone. (n.d.). Scribd. [Link]

  • Casal, S., et al. (2016). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples. Journal of Chromatography & Separation Techniques. [Link]

  • Dale, E. (2024). A New Mechanism Behind Psychedelic Therapy's Lasting Effects. Technology Networks. [Link]

  • Zerak, A., et al. (2023). Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility. bioRxiv. [Link]

  • Nichols, D. E., et al. (1973). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Journal of Medicinal Chemistry. [Link]

  • Dal Cason, T. A. (2009). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Forensic Science International. [Link]

  • Jiewlord. (2023). Synthesis of Methamphetamine via Reductive Amination from Phenylacetone. Wikimedia Commons. [Link]

  • Naeimi, H., & Nazifi, Z. (2018). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine. (n.d.). Wikipedia. [Link]

  • Kumar, S., et al. (2012). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. Molecules. [Link]

  • Drug Enforcement Administration. (2026). Orange Book - List of Controlled Substances and Regulated Chemicals. [Link]

  • PubChem. (n.d.). Phenylacetone. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Google Patents. (n.d.). Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof.
  • Singh, R., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Alexander, E. R., & Underhill, A. L. (1949). THE MECHANISM OF THE LEUCKART REACTION. Journal of the American Chemical Society. [Link]

  • Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Journal of Organic Chemistry. [Link]

  • Jones, K. A., et al. (2021). Divergent Effects of Ketamine and the Serotoninergic Psychedelic 2,5-Dimethoxy-4-Iodoamphetamine on Hippocampal Plasticity and Metaplasticity. ACS Chemical Neuroscience. [Link]/PMC8138865/)

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki Coupling of 1-(4-Iodophenyl)propan-2-one

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in phar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] This guide provides an in-depth comparison of the efficacy of various catalytic systems for the Suzuki coupling of a particularly relevant substrate, 1-(4-Iodophenyl)propan-2-one, with arylboronic acids. Our focus is to deliver actionable insights grounded in experimental data to aid in the rational selection of catalysts, ligands, and reaction conditions to optimize this crucial transformation.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium.[2] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3]

The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle: A Mechanistic Overview

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl R-Pd(II)L_n-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' (Biaryl Product) RedElim->Product Start R-X (Aryl Halide) Start->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the aryl halide (R-X), in our case 1-(4-Iodophenyl)propan-2-one, to a low-valent palladium(0) species. This is followed by transmetalation, where the organic group (R') from the activated boronic acid is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[5]

Comparative Efficacy of Catalytic Systems

Catalyst System (Precatalyst/Ligand)SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-IodoanisolePhenylboronic acidNa₂CO₃Toluene/H₂O801295[6]
Pd(OAc)₂ / PCy₃Aryl triflatesArylboronic acidsK₃PO₄DioxaneRT12High[5]
Pd₂(dba)₃ / XPhosIodo compoundBoronic esterK₃PO₄Dioxane/H₂O120 (µW)0.3353[7]
NiCl₂(PCy₃)₂Aryl halidesArylboronic acidsK₃PO₄2-Me-THF10012Good[8]
[Pd(NHC)(allyl)Cl]AmidesArylboronic acidsK₃PO₄Dioxane11016High[9]
Pd(OH)₂Substituted bromobenzeneArylboronic acidsK₂CO₃Toluene/H₂O6512Good[3]

Table 1. Comparison of various catalyst systems for Suzuki-Miyaura coupling of related aryl halides.

Analysis of Catalyst Performance
  • Palladium(0) Catalysts with Phosphine Ligands: Traditional catalysts like Pd(PPh₃)₄ are effective, particularly for aryl iodides and bromides.[6] For more challenging substrates or to achieve higher turnover numbers, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., PCy₃, XPhos) are often superior.[5][7] These bulky ligands facilitate the oxidative addition and reductive elimination steps.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes have emerged as highly active catalysts for Suzuki couplings. They often exhibit greater stability and activity than their phosphine-based counterparts, especially for less reactive aryl chlorides.[10] For a substrate like 1-(4-Iodophenyl)propan-2-one, an NHC-based catalyst would be expected to perform very efficiently.

  • Nickel Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[11] Nickel catalysts are particularly adept at activating challenging electrophiles, including aryl chlorides and other phenol derivatives.[8][12] For large-scale industrial applications, nickel catalysts present a compelling economic advantage.

Experimental Protocol: A Validated Approach

This protocol outlines a reliable method for the Suzuki coupling of 1-(4-Iodophenyl)propan-2-one with phenylboronic acid, adapted from established procedures for similar substrates.[2][7]

Materials and Reagents:
  • 1-(4-Iodophenyl)propan-2-one

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(4-Iodophenyl)propan-2-one (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv).

  • Solvent Addition: To the Schlenk flask containing the solids, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale Behind the Protocol:
  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst degradation.

  • Base: Potassium phosphate is a strong enough base to activate the boronic acid for transmetalation but is generally compatible with ketone functionalities.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often optimal. Water aids in dissolving the inorganic base and facilitating the transmetalation step.[4]

  • Ligand: A bulky and electron-rich phosphine ligand like tricyclohexylphosphine enhances the catalytic activity by promoting the key steps of the catalytic cycle.

Conclusion and Future Directions

The Suzuki-Miyaura coupling of 1-(4-Iodophenyl)propan-2-one is a readily achievable transformation with a variety of effective catalyst systems. For laboratory-scale synthesis, palladium catalysts with bulky phosphine or NHC ligands offer excellent yields and reliability. For industrial applications, the exploration of more economical nickel-based catalysts is highly recommended. Future research in this area will likely focus on developing even more active and robust catalysts that can operate at lower loadings and under greener reaction conditions.

References

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 22). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Shields, J. D., & Sanford, M. S. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 114-117.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. (2025, August 3). Retrieved from [Link]

  • Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
  • Wang, D., & Han, L. B. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5270-5283.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (2024, January 5). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. (n.d.). Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023, January 29). Retrieved from [Link]

  • (PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES - ResearchGate. (2020, December 14). Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022, January 4). Retrieved from [Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. (n.d.). Retrieved from [Link]

  • Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid... - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). Retrieved from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. (2020, December 31). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject - Pendidikan Kimia. (n.d.). Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.). Retrieved from [Link]

  • The Suzuki reaction - YouTube. (2018, April 4). Retrieved from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura - ChemistryViews. (2011, February 7). Retrieved from [Link]

Sources

Comparative

Deconstructing the Signature: A Comparative Guide to Interpreting the Mass Spectrum of 1-(4-Iodophenyl)propan-2-one

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. While a suite of analytical techniques is often employed, mass spectro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. While a suite of analytical techniques is often employed, mass spectrometry (MS) provides a unique window into the molecular framework through controlled fragmentation. This guide offers an in-depth interpretation of the expected electron ionization (EI) mass spectrum of 1-(4-Iodophenyl)propan-2-one, a halogenated aromatic ketone. By dissecting its predicted fragmentation pathways, we will demonstrate how to derive significant structural information. Furthermore, we will objectively compare the insights gleaned from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a holistic understanding of its analytical characterization.

The Foundation: Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1] The excess energy imparted to the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals.[2] The mass-to-charge ratio (m/z) of these fragment ions is detected, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation patterns are not random; they are governed by the principles of chemical stability, favoring pathways that produce more stable carbocations and radicals.[3]

Predicted Mass Spectrum of 1-(4-Iodophenyl)propan-2-one

The structure of 1-(4-Iodophenyl)propan-2-one (Molecular Formula: C₉H₉IO, Molecular Weight: 260.07 g/mol ) incorporates several key features that will dictate its fragmentation: a ketone carbonyl group, a benzene ring, and an iodine atom.[4][5]

Molecular Ion (M•+) Peak (m/z 260)

The molecular ion peak is expected to be observed at m/z 260. Aromatic systems tend to stabilize the molecular ion, so this peak should be reasonably intense.[6] Iodine is monoisotopic (¹²⁷I), meaning it will not produce the characteristic M+2 isotopic pattern seen with chlorine and bromine.[7]

Key Fragmentation Pathways

The fragmentation of 1-(4-Iodophenyl)propan-2-one will be dominated by cleavage events initiated by the carbonyl group and the aromatic ring.

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation of ketones, involving the breaking of the bond between the carbonyl carbon and an adjacent carbon.[4][8] This process results in the formation of a resonance-stabilized acylium ion.[9] For 1-(4-Iodophenyl)propan-2-one, two primary alpha-cleavage pathways are possible:

  • Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the carbonyl group and the methyl group leads to the formation of a prominent acylium ion at m/z 245 . The loss of the smaller alkyl group is a common pathway.

  • Loss of a 4-iodobenzyl radical (•CH₂-C₆H₄I): Cleavage of the C-C bond between the carbonyl group and the methylene bridge results in an acylium ion at m/z 43 . This fragment corresponds to [CH₃CO]⁺ and is often a strong indicator of a methyl ketone.[9]

The following diagram illustrates these alpha-cleavage pathways:

G M 1-(4-Iodophenyl)propan-2-one (M•+) m/z 260 rad1 - •CH₃ M->rad1 rad2 - •CH₂-C₆H₄I M->rad2 frag1 [M - CH₃]⁺ m/z 245 frag2 [CH₃CO]⁺ m/z 43 rad1->frag1 rad2->frag2 G M 1-(4-Iodophenyl)propan-2-one (M•+) m/z 260 rad3 - •COCH₃ M->rad3 frag3 [I-C₆H₄-CH₂]⁺ m/z 217 rad3->frag3

Caption: Benzylic cleavage leading to the 4-iodobenzyl cation.

Other Significant Fragments
  • Iodine Cation (I⁺): A peak at m/z 127 corresponding to the iodine cation (I⁺) is a strong diagnostic marker for the presence of iodine in the molecule. [6]* Phenyl Cation ([C₆H₄]⁺): Loss of iodine from the 4-iodobenzyl cation (m/z 217) can lead to a fragment at m/z 90 .

  • Tropylium Cation ([C₇H₇]⁺): While less direct, rearrangement and fragmentation of the iodinated benzyl portion could potentially lead to the formation of the tropylium ion at m/z 91 , a common feature in the mass spectra of alkylbenzenes. [6] Predicted Mass Spectrum Summary

m/zProposed Fragment IonFragmentation Pathway
260[C₉H₉IO]•+Molecular Ion
245[M - CH₃]⁺Alpha-cleavage
217[I-C₆H₄-CH₂]⁺Benzylic cleavage
127[I]⁺Direct cleavage
91[C₇H₇]⁺Rearrangement and cleavage
90[C₆H₄]⁺Loss of I from m/z 217
43[CH₃CO]⁺Alpha-cleavage

A Broader Perspective: Comparison with Other Analytical Techniques

While mass spectrometry excels at providing molecular weight and fragmentation data, a comprehensive structural elucidation relies on corroborating evidence from other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, particularly ¹H and ¹³C.

  • ¹H NMR: The proton NMR spectrum of 1-(4-Iodophenyl)propan-2-one would be expected to show:

    • A singlet for the methyl protons (~2.1 ppm).

    • A singlet for the methylene protons (~3.6 ppm).

    • Two doublets in the aromatic region (7.0-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring. The integration of these signals would confirm the number of protons in each environment (3H, 2H, 2H, 2H).

  • ¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key expected signals include:

    • A signal for the carbonyl carbon (~205-215 ppm).

    • Signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted.

    • Signals for the methyl and methylene carbons in the aliphatic region.

Comparison Summary: MS vs. NMR

FeatureMass SpectrometryNMR Spectroscopy
Information Provided Molecular weight, elemental formula (HRMS), fragmentation patternConnectivity of atoms, chemical environment of nuclei
Strengths High sensitivity, provides molecular formula, elucidates fragmentation pathwaysUnambiguous determination of molecular skeleton, stereochemistry
Limitations Isomers can have similar spectra, molecular ion may be absentLower sensitivity, requires larger sample amounts, complex spectra for large molecules
For 1-(4-Iodophenyl)propan-2-one Confirms molecular weight and presence of iodine and a methyl ketone.Confirms the 1,4-substitution pattern on the benzene ring and the propan-2-one side chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For 1-(4-Iodophenyl)propan-2-one, the IR spectrum would be expected to show characteristic absorption bands:

  • Strong C=O stretch: A sharp, intense absorption band around 1715 cm⁻¹ is indicative of a ketone carbonyl group.

  • C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

  • C=C stretches: Aromatic ring C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

  • C-I stretch: The C-I bond stretch would appear in the far-infrared region, typically below 600 cm⁻¹.

Comparison Summary: MS vs. IR

FeatureMass SpectrometryIR Spectroscopy
Information Provided Molecular weight and fragmentationPresence of functional groups
Strengths Provides information on the entire molecular structure through fragmentation.Rapid and non-destructive, excellent for identifying key functional groups.
Limitations Does not directly identify functional groups.Provides limited information about the overall molecular skeleton.
For 1-(4-Iodophenyl)propan-2-one Identifies the molecule's mass and key fragments.Confirms the presence of the ketone and aromatic ring.

Experimental Protocols

Mass Spectrometry (Electron Ionization)

  • Sample Preparation: Dissolve a small amount of 1-(4-Iodophenyl)propan-2-one in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Subject the sample to electron ionization at 70 eV.

  • Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions as described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

  • Spectral Analysis: Assign the chemical shifts and coupling constants to the different protons and carbons in the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the sample is a solid.

  • Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The interpretation of the mass spectrum of 1-(4-Iodophenyl)propan-2-one provides a wealth of structural information. The molecular ion confirms the molecular weight, while the predictable fragmentation pathways of alpha-cleavage and benzylic cleavage reveal the presence of a methyl ketone and an iodinated benzyl moiety. When combined with the complementary data from NMR and IR spectroscopy, which respectively confirm the connectivity of the carbon skeleton and the presence of key functional groups, a confident and complete structural assignment can be achieved. This integrated analytical approach is fundamental to the rigorous characterization of molecules in a research and development setting.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffman, E., & Stroobant, V. (2007).
  • PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • McLafferty, F.W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J.H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 2-iodopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Determination of 1-(4-Iodophenyl)propan-2-one

Introduction 1-(4-Iodophenyl)propan-2-one is an aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical development. As a key intermediate and building block, its purity and accurate qua...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Iodophenyl)propan-2-one is an aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical development. As a key intermediate and building block, its purity and accurate quantification are paramount to ensure the quality, safety, and efficacy of downstream products. This guide provides a comprehensive comparison of the principal analytical techniques for the detection and quantification of 1-(4-Iodophenyl)propan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a deep, experience-based analysis of the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

Physicochemical Properties of 1-(4-Iodophenyl)propan-2-one

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
Molecular Formula C₉H₉IO
Molecular Weight 260.07 g/mol
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Soluble in organic solvents such as methanol, acetonitrile, and chlorinated solvents.Inferred from its chemical structure and common solvents used for similar compounds.
Volatility Sufficiently volatile for GC analysis.Inferred from its molecular weight and structure.
Chromophoric Properties Contains a phenyl ring, making it suitable for UV detection in HPLC.Inferred from its chemical structure.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening. The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of 1-(4-Iodophenyl)propan-2-one.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds based on their differential partitioning between a mobile and a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Identification and quantification of volatile and semi-volatile compounds. Excellent for impurity profiling.[1][2]Quantification of non-volatile or thermally labile compounds. Routine quality control and purity assessment.Structural elucidation and confirmation. Quantitative analysis (qNMR).
Sensitivity High (pg to fg range).[1]Moderate to High (ng to pg range).Low (µg to mg range).
Selectivity Very High, based on both chromatographic retention time and mass fragmentation pattern.High, based on retention time and detector response (e.g., UV-Vis spectrum).Very High, provides unique signals for different nuclei in a molecule.
Linearity Excellent over a wide concentration range.Excellent over a defined concentration range.Excellent for quantitative applications (qNMR).
Precision High, with low relative standard deviation (RSD).High, with low RSD.High for qNMR with appropriate internal standards.
Throughput Moderate, with typical run times of 15-30 minutes.High, with typical run times of 5-15 minutes.Low, with longer acquisition times, especially for 13C NMR.
Sample Derivatization Not typically required for this analyte.Not required.Not required.
Cost (Instrument) HighModerate to HighVery High
Cost (Operational) ModerateModerateHigh (cryogens for superconducting magnets)

In-Depth Technical Protocols

The following sections provide detailed, field-proven protocols for the analysis of 1-(4-Iodophenyl)propan-2-one using GC-MS, HPLC, and NMR. These protocols are designed to be self-validating, incorporating system suitability checks and quality control measures in line with ICH guidelines.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of 1-(4-Iodophenyl)propan-2-one due to its high sensitivity and specificity. The volatility of the analyte makes it amenable to gas chromatography, and the mass spectrometer provides unambiguous identification based on its mass spectrum. This method is particularly well-suited for identifying and quantifying trace-level impurities.[1][2]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Library Compare with Mass Spectral Library Integrate->Library Quantify Quantify using Calibration Curve Library->Quantify

Caption: GC-MS workflow for 1-(4-Iodophenyl)propan-2-one analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(4-Iodophenyl)propan-2-one reference standard at 1 mg/mL in ethyl acetate.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For sample analysis, accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of ethyl acetate. Dilute further to fall within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • System Suitability Test (SST):

    • Inject a mid-range calibration standard six times.

    • The relative standard deviation (RSD) of the peak area for 1-(4-Iodophenyl)propan-2-one should be ≤ 2.0%.

    • The signal-to-noise ratio (S/N) for the lowest calibration standard should be ≥ 10.

  • Data Analysis and Quantification:

    • Identify the 1-(4-Iodophenyl)propan-2-one peak in the chromatogram based on its retention time and mass spectrum.

    • The mass spectrum should show the molecular ion peak and characteristic fragment ions.

    • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Quantify the amount of 1-(4-Iodophenyl)propan-2-one in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is an excellent technique for the routine quality control and quantification of 1-(4-Iodophenyl)propan-2-one.[6] Its chromophoric nature allows for sensitive UV detection. The method is robust, reproducible, and offers high throughput, making it ideal for analyzing a large number of samples.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC workflow for 1-(4-Iodophenyl)propan-2-one analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(4-Iodophenyl)propan-2-one reference standard at 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.

    • For sample analysis, accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Dilute further to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • System Suitability Test (SST):

    • Inject a mid-range calibration standard six times.

    • The RSD of the peak area and retention time for 1-(4-Iodophenyl)propan-2-one should be ≤ 2.0%.

    • The theoretical plates for the analyte peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Data Analysis and Quantification:

    • Identify the 1-(4-Iodophenyl)propan-2-one peak based on its retention time.

    • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Quantify the amount of 1-(4-Iodophenyl)propan-2-one in the sample using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation and confirmation of 1-(4-Iodophenyl)propan-2-one.[7] Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure. While not as sensitive as chromatographic techniques for trace analysis, quantitative NMR (qNMR) can be employed for highly accurate purity assessments and assay determinations using a certified internal standard.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent (CDCl3) Sample->Dissolve Standard Add Internal Standard (for qNMR) Dissolve->Standard Tube Transfer to NMR Tube Standard->Tube Acquire_1H Acquire ¹H Spectrum Tube->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_13C->Process Integrate Integrate Signals Process->Integrate Assign Assign Chemical Shifts Integrate->Assign Quantify Quantify (for qNMR) Assign->Quantify

Caption: NMR workflow for 1-(4-Iodophenyl)propan-2-one analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-(4-Iodophenyl)propan-2-one and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • For quantitative analysis (qNMR), accurately weigh a known amount of a certified internal standard (e.g., maleic acid) along with the sample.

  • NMR Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the signals to the corresponding protons and carbons in the molecule. Expected ¹H NMR signals: a singlet for the methyl protons, a singlet for the methylene protons, and two doublets in the aromatic region. Expected ¹³C NMR signals: signals for the methyl carbon, methylene carbon, carbonyl carbon, and four signals for the aromatic carbons (two for the iodinated carbon and the carbon bearing the propanone group, and two for the other aromatic carbons).

    • For qNMR, calculate the purity or concentration of the analyte by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard of known concentration.

Conclusion

The selection of an appropriate analytical technique for the determination of 1-(4-Iodophenyl)propan-2-one is contingent upon the specific analytical objective.

  • GC-MS is the method of choice for sensitive and specific detection, particularly for impurity profiling and trace analysis. Its high resolving power and the structural information from mass spectrometry provide a high degree of confidence in the results.

  • HPLC with UV detection is a robust and high-throughput technique ideal for routine quality control and quantification in a manufacturing environment. Its simplicity and reliability make it a workhorse in many analytical laboratories.

  • NMR Spectroscopy is indispensable for the unambiguous structural confirmation of 1-(4-Iodophenyl)propan-2-one. Furthermore, qNMR offers a primary method for accurate purity assessment without the need for a specific reference standard of the analyte.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work. The protocols provided in this guide, when implemented with adherence to good laboratory practices and the principles of analytical method validation, will yield reliable and reproducible data.

References

  • PubChem. 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

  • Lurie, I., Sottolano, S., & Blasof, S. (1982).
  • Fitsev, I. M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Salthammer, T., & Mentese, S. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere.
  • Human Metabolome Database. (2012). Showing metabocard for 1-Phenyl-1-propanone (HMDB0032623). [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (2018). 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. [Link]

  • AromaWeb. (n.d.). GC-MS & GC-FID Test Results: How to Understand & Use Them. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Salthammer, T. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. PubMed. [Link]

  • UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Doc Brown's Chemistry. (n.d.). on the 1H NMR spectrum of 1-iodo-2-methylpropane. [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • MDPI. (2024). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. [Link]

  • Scientific Research Publishing. (2019). Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • De la Cruz, J. N., et al. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 1-(4-Iodophenyl)propan-2-one

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The compound 1-(4-Iodophenyl)propan-2-one is a versatile precurso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The compound 1-(4-Iodophenyl)propan-2-one is a versatile precursor, or synthon, that serves as an excellent starting point for the synthesis of a diverse range of heterocyclic compounds. Its value lies not only in the propan-2-one chain, which is ripe for classical condensation reactions, but also in the 4-iodophenyl group. This iodo-substituent provides a valuable "handle" for further molecular complexity through cross-coupling reactions and can contribute to biological activity via halogen bonding.

This guide provides an in-depth, comparative analysis of the biological activities of two major classes of compounds derived from this key starting material: pyrazoles and chalcones . We will explore their synthesis, compare their performance against established therapeutic agents, and provide the detailed experimental methodologies necessary for their evaluation.

Part 1: From Precursor to Bioactive Scaffold: A Synthesis Overview

The journey from the starting ketone to biologically active molecules involves well-established, yet elegant, chemical transformations. The choice of reaction pathway determines the final heterocyclic core.

Synthesis of Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are pharmacologically significant scaffolds found in drugs like the anti-inflammatory celecoxib.[1] A primary route to synthesizing 1,3,5-substituted pyrazoles involves a two-step process starting with 1-(4-Iodophenyl)propan-2-one.

  • Step 1: 1,3-Diketone Formation. The first step is a Claisen condensation. The methyl ketone of 1-(4-Iodophenyl)propan-2-one is reacted with an appropriate ester (e.g., ethyl benzoate) in the presence of a strong base like sodium ethoxide. The base abstracts a proton from the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl of the ester, ultimately forming a 1,3-dicarbonyl intermediate.

  • Step 2: Cyclocondensation with Hydrazine. The resulting 1,3-diketone is then reacted with a hydrazine derivative (e.g., phenylhydrazine).[2] This is a classic cyclocondensation reaction where the hydrazine nitrogens attack the two carbonyl carbons, followed by dehydration, to form the stable aromatic pyrazole ring.[3]

The causality behind this pathway is the electrophilic nature of the dicarbonyl carbons and the nucleophilicity of the hydrazine, making it a thermodynamically favorable ring-closing reaction.[2]

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the backbone for many flavonoids and are known to possess a wide array of biological activities, including antimicrobial and anticancer effects.[4] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation.[4][5]

In this reaction, 1-(4-Iodophenyl)propan-2-one is treated with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide in an alcoholic solvent.[4] The base facilitates the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields the characteristic 1,3-diarylpropen-1-one structure of a chalcone.[6]

Experimental Workflow: Synthesis of Bioactive Heterocycles

DoxResistance cluster_cell Cell Membrane Dox Doxorubicin (DOX) Cell MCF-7/DOX Resistant Cell Dox->Cell Enters Apoptosis Apoptosis Dox->Apoptosis Induces Pgp P-glycoprotein (P-gp) Efflux Pump Cell->Pgp Pgp->Dox Pumps Out DOX (Resistance) Chalcone IP-CHAL-01 Chalcone->Pgp Inhibits

Caption: Chalcones can inhibit P-gp, preventing Doxorubicin efflux.

Experimental Protocol: MTT Assay for Cell Viability (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of approximately 4 x 10³ cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂. [7]2. Compound Treatment: Prepare serial dilutions of the test compound (e.g., IP-CHAL-01) in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various compound concentrations. Cells are then incubated for a specified period, typically 48 hours. [7]3. Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the test compound. [7]This represents 100% cell viability.

    • Blank: Wells containing only cell culture medium to provide a background reading.

  • MTT Addition: After the incubation period, the treatment medium is discarded. 20 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3 hours. [7]Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and 200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. [7]6. Absorbance Reading: The plate is read on a microplate reader at a wavelength of 570 nm. [7]7. IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

1-(4-Iodophenyl)propan-2-one is a privileged starting material that provides access to diverse and biologically active heterocyclic compounds. Pyrazole derivatives synthesized from this precursor show potential as novel antimicrobial agents, particularly against challenging Gram-negative bacteria. Concurrently, chalcone derivatives demonstrate significant cytotoxic activity against cancer cell lines and may offer a strategy to overcome multidrug resistance. The comparative data and detailed protocols provided herein serve as a foundational guide for researchers aiming to explore and expand upon the therapeutic potential of these valuable molecular scaffolds.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2022). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. Molecules. Available at: [Link]

  • Patel, K., et al. (2016). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kallam, R., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2021). A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression. Frontiers in Oncology. Available at: [Link]

  • Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Saeed, A., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. Available at: [Link]

  • de Oliveira, A. B., et al. (2020). Potentiation of antibiotic activity by chalcone (E)-1-(4'-aminophenyl)-3-(furan-2-yl). PubMed. Available at: [Link]

  • Wang, Y., et al. (2021). A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression. PubMed. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • Rutkauskas, K., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]

  • Talniya, N. C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of some Chalcone Derivatives. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. Available at: [Link]

  • Talniya, N. C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of some Chalcone Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. Biomedical Research and Therapy. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Iodophenylpropan-2-one

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of positional isomers is paramount. The location of a substituent on an aromatic ring can profoundly dic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of positional isomers is paramount. The location of a substituent on an aromatic ring can profoundly dictate reaction pathways, rates, and ultimate product yields, impacting everything from lead optimization to process scale-up. This guide provides an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-iodophenylpropan-2-one, synthesizing theoretical principles with actionable experimental protocols.

The core of this analysis rests on two primary domains of reactivity for these molecules: reactions involving the aromatic ring, specifically nucleophilic aromatic substitution (SNAr), and reactions involving the propan-2-one side chain, primarily the formation and subsequent reaction of an enolate intermediate.

Pillar 1: Theoretical Underpinnings of Isomeric Reactivity

The differential reactivity of the ortho, meta, and para isomers is governed by a delicate interplay of electronic and steric effects.

Electronic Effects: The acetyl group (-COCH₃) is a moderately deactivating, electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. This effect is most pronounced at the ortho and para positions, where the group can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] The iodine atom, a halogen, exhibits a dual electronic nature: it is inductively electron-withdrawing but can donate electron density via resonance. However, for halogens, the inductive effect typically outweighs the resonance effect.[2]

  • Para-iodophenylpropan-2-one: The electron-withdrawing effects of the iodine and acetyl groups are additive, though positioned far apart. The acetyl group strongly activates the ipso-carbon (the carbon bearing the iodine) for nucleophilic attack by stabilizing the intermediate.

  • Ortho-iodophenylpropan-2-one: The proximity of the two groups introduces significant steric hindrance.[3] Electronically, the inductive effects are strong, and like the para isomer, the acetyl group can stabilize a negative charge at the ipso-carbon via resonance, activating it for SNAr.

  • Meta-iodophenylpropan-2-one: The acetyl group is meta to the iodine leaving group. In a nucleophilic aromatic substitution, the negative charge of the intermediate cannot be delocalized onto the carbonyl oxygen.[1] This lack of resonance stabilization renders the meta isomer significantly less reactive in SNAr reactions compared to its ortho and para counterparts.

Regarding the acidity of the α-protons on the propan-2-one side chain, the electron-withdrawing nature of the iodophenyl group increases their acidity relative to acetophenone. This effect is strongest when the substituent is in the para position, as shown in Hammett plot studies of substituted acetophenones.

Steric Effects: The most significant steric factor is the "ortho effect," where the bulky iodine atom and the propan-2-one group are adjacent. This steric hindrance can impede the approach of nucleophiles to both the carbonyl carbon and the ipso-carbon of the aromatic ring.[3] Conversely, this proximity can also lead to unique intramolecular interactions or conformational constraints that may accelerate certain reactions. Some studies have noted that ortho-substituted acetophenones can exhibit higher rates of enolate formation than their para counterparts, a phenomenon that can be attributed to complex steric and electronic factors.[4]

Pillar 2: Experimental Design for Reactivity Comparison

To empirically validate these theoretical principles, a series of standardized experiments should be conducted. The following protocols are designed to provide a robust, side-by-side comparison of the three isomers.

G cluster_prep Isomer Preparation & Purification cluster_analysis Data Analysis & Comparison prep Synthesis of o, m, p- iodophenylpropan-2-one purify Purification by Column Chromatography prep->purify char Characterization (NMR, IR, MS) purify->char snar Experiment A: Nucleophilic Aromatic Substitution (SNA_r) Kinetics char->snar enolate Experiment B: Base-Catalyzed Deuteration (Enolate Formation Rate) char->enolate lcms LC-MS/GC-MS Analysis (Reaction Progress Monitoring) snar->lcms nmr_spec ¹H NMR Spectroscopy (Deuteration Quantification) enolate->nmr_spec kinetics Kinetic Data Plotting (Rate Constant Determination) lcms->kinetics nmr_spec->kinetics comparison Comparative Reactivity Table Generation kinetics->comparison

Caption: Experimental workflow for comparing isomer reactivity.

This experiment will quantify the rate at which the iodine is displaced by a common nucleophile.

Protocol:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of ortho-, meta-, and para-iodophenylpropan-2-one in DMSO. Prepare a 1.0 M solution of piperidine in DMSO.

  • Reaction Setup: In separate temperature-controlled reaction vials at 100°C, add 1.0 mL of each isomer stock solution.

  • Initiation: To each vial, add 1.0 mL of the 1.0 M piperidine solution to initiate the reaction. The final concentrations will be 0.05 M for the ketone and 0.5 M for the nucleophile.

  • Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction.

  • Quenching: Immediately quench each aliquot in a vial containing 900 µL of a 0.1% formic acid solution in acetonitrile/water (50:50).

  • Analysis: Analyze the quenched samples by LC-MS to determine the ratio of reactant remaining to the substitution product formed.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. Determine the pseudo-first-order rate constant (k) for each reaction.

This experiment measures the rate of α-proton abstraction, which is the rate-determining step in many enolate reactions.[5]

Protocol:

  • Solution Preparation: Prepare 0.2 M solutions of each isomer in methanol-d₄ (CD₃OD). Prepare a 0.4 M solution of sodium methoxide (NaOCH₃) in CD₃OD.

  • Reaction Setup: In separate NMR tubes at 25°C, add 0.5 mL of each isomer solution.

  • Initiation: Add 0.5 mL of the NaOCH₃ solution to each NMR tube, cap, and invert to mix. Immediately acquire the first ¹H NMR spectrum (t=0).

  • Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Analysis: Monitor the disappearance of the singlet corresponding to the α-protons (-COCH₃) and the appearance of signals corresponding to the deuterated species (-COCH₂D, -COCHD₂, -COCD₃).

  • Data Analysis: Integrate the α-proton signal relative to a stable internal standard or the aromatic protons. Plot the natural logarithm of the integration value versus time to determine the rate constant for deuteration for each isomer.

Pillar 3: Expected Outcomes and Data Interpretation

The experimental data can be compiled to provide a clear, quantitative comparison of the isomers' reactivity.

Table 1: Predicted Comparative Reactivity Data

IsomerSNAr Relative Rate Constant (krel)Enolate Formation Relative Rate Constant (k'rel)Governing Factors
Ortho IntermediateFastestSNAr: Activated, but sterically hindered. Enolate: Proximity effects may enhance acidity/rate.[4]
Meta SlowestSlowestSNAr: No resonance stabilization of intermediate.[1] Enolate: Weaker inductive effect than para.
Para FastestIntermediateSNAr: Strong electronic activation, no steric hindrance. Enolate: Strong inductive/resonance withdrawal.
  • SNAr Reactivity: The para isomer is expected to react the fastest due to the powerful resonance stabilization of the Meisenheimer intermediate by the acetyl group, with minimal steric hindrance.[1] The ortho isomer, while also electronically activated, will likely exhibit a slower rate due to the steric bulk of the adjacent acetyl group impeding the nucleophile's approach. The meta isomer will be significantly less reactive, as it lacks the crucial resonance stabilization pathway.

  • Enolate Formation Rate: The acidity of the α-protons is influenced by the inductive effect of the iodophenyl ring. Based on Hammett correlations for substituted acetophenones, electron-withdrawing groups increase acidity. Therefore, the para isomer is expected to have more acidic protons than the meta isomer. The ortho isomer's reactivity is more complex; while steric hindrance could inhibit the base's approach, some studies on related ortho-substituted acetophenones have shown unexpectedly high rates of enolization, potentially due to unique conformational or electronic effects.[4] It is plausible the ortho isomer will show the fastest rate of deuteration.

Conclusion

The positional isomerism of iodophenylpropan-2-one leads to distinct and predictable differences in reactivity. The para isomer is primed for rapid nucleophilic aromatic substitution due to optimal electronic activation and minimal steric hindrance. The ortho isomer presents a more complex case, where electronic activation is tempered by steric hindrance in SNAr, but may exhibit enhanced enolate formation rates. The meta isomer remains the least reactive in both reaction types due to its electronically unfavorable substitution pattern.

This guide provides a robust framework for understanding and experimentally verifying these differences. For drug development professionals, this knowledge is critical for designing synthetic routes and predicting potential metabolic pathways. For synthetic chemists, it informs the strategic selection of isomers to achieve desired reaction outcomes.

References

  • Title: Kinetic isotope effects. Part 4.—Bromination and detritiation of some ortho-substituted acetophenones in alkaline media Source: Transactions of the Faraday Society (RSC Publishing) URL: [Link]

  • Title: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Source: Reddit URL: [Link]

  • Title: Hammett plot for the competitive TH of acetophenone and a few... Source: ResearchGate URL: [Link]

  • Title: 7.15: 7-1 Introduction to Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

  • Title: Introduction to Nucleophilic Addition of Ketones and Aldehydes Source: Chad's Prep URL: [Link]

  • Title: Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol Source: ResearchGate URL: [Link]

  • Title: Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives Source: Google Patents URL
  • Title: What is nucleophilic substitution? Source: Chemguide URL: [Link]

  • Title: Ortho, Meta and Para Substitution Source: AK Lectures URL: [Link]

  • Title: Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones Source: Journal of Organic Chemistry URL: [Link]

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Aldehydes are more reactive than ketones towards nucleophiles.Why? Source: CBSE Chemistry - Tips and Tricks URL: [Link]

  • Title: Ortho-para directors I Source: Khan Academy URL: [Link]

  • Title: The iodination of ketones Source: Doc Brown's Chemistry URL: [Link]

  • Title: Photoelectron spectra of substituted acetophenones. Correlations with reactivity Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Harnessing the reactivity of ortho-formyl-arylketones: base-promoted regiospecific synthesis of functionalized isoquinolines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids Source: Pearson URL: [Link]

Sources

Comparative

A Researcher's Guide to Cross-Referencing Experimental NMR Data: The Case of 1-(4-Iodophenyl)propan-2-one

In the landscape of chemical research and drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for elucidating molecular structures in solution. However, the interpretation of raw NMR data can be complex and is best supported by cross-referencing with established spectral databases. This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on how to effectively compare experimentally acquired NMR data with online spectral repositories, using 1-(4-Iodophenyl)propan-2-one as a case study.

The Significance of 1-(4-Iodophenyl)propan-2-one and NMR Verification

1-(4-Iodophenyl)propan-2-one is a halogenated aromatic ketone with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and a propanone moiety, gives rise to a distinct NMR fingerprint that is crucial for its identification and quality control. Accurate structural verification through NMR is not merely a procedural step but a critical checkpoint to ensure the integrity of subsequent research and development efforts.

Acquiring Experimental NMR Data: A Step-by-Step Protocol

The acquisition of high-quality NMR spectra is the foundational step for any structural elucidation or verification. The following protocol outlines the key considerations and steps for obtaining ¹H and ¹³C NMR spectra of a compound such as 1-(4-Iodophenyl)propan-2-one.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-(4-Iodophenyl)propan-2-one for structural verification.

Materials:

  • 1-(4-Iodophenyl)propan-2-one sample (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and a clean, dry vial

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of 1-(4-Iodophenyl)propan-2-one into a clean, dry vial. The choice of a higher concentration for ¹³C NMR is to compensate for the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity compared to ¹H NMR.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking by the spectrometer. The residual proton signal of CHCl₃ at ~7.26 ppm can serve as a secondary internal reference.

    • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid any solid particles from entering the tube.

    • Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines and high resolution.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. This decoupling removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon atom.

      • A larger spectral width (~200-220 ppm) is required. Due to the lower sensitivity, a greater number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

    • Identify the multiplicity (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) for the signals in the ¹H NMR spectrum.

Predicted NMR Data for 1-(4-Iodophenyl)propan-2-one

In the absence of readily available public experimental spectra, NMR prediction tools serve as a valuable resource for researchers. The following tables present the predicted ¹H and ¹³C NMR data for 1-(4-Iodophenyl)propan-2-one, which can be used as a benchmark for comparison with experimentally acquired data.

Table 1: Predicted ¹H NMR Data for 1-(4-Iodophenyl)propan-2-one (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.65Doublet2HAromatic CH (ortho to I)
~6.95Doublet2HAromatic CH (meta to I)
~3.60Singlet2HCH₂
~2.15Singlet3HCH₃

Table 2: Predicted ¹³C NMR Data for 1-(4-Iodophenyl)propan-2-one (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~206.5C=O
~138.0Aromatic C-I
~131.5Aromatic CH (ortho to I)
~130.0Aromatic CH (meta to I)
~92.0Aromatic C (ipso to CH₂)
~50.0CH₂
~29.0CH₃

Cross-Referencing with Spectral Databases: A Comparative Guide

Several online databases serve as invaluable repositories of spectral data. Below is a comparison of some of the most prominent resources for NMR data.

Table 3: Comparison of Key Spectral Databases

DatabaseAvailability of Data for 1-(4-Iodophenyl)propan-2-oneKey FeaturesUser-Friendliness
Spectral Database for Organic Compounds (SDBS) No experimental data found.Extensive collection of experimental spectra (MS, IR, NMR, Raman, ESR). Searchable by compound name, CAS number, molecular formula, etc.Simple and intuitive interface.
PubChem Links to other databases (NMRShiftDB, SpectraBase) but no direct experimental spectra.[1]A comprehensive database of chemical molecules and their activities. Provides a wealth of information beyond spectral data.[1]User-friendly interface with extensive cross-referencing.[1]
NMRShiftDB No experimental data found.An open-source database of NMR spectra. Allows for spectrum prediction and submission of experimental data.Interface is more technical and geared towards specialists.
SpectraBase No experimental data found.A large collection of spectra from Wiley, including NMR, IR, and MS data. Often requires a subscription for full access.Professional interface with advanced search capabilities.

Workflow for NMR Data Verification

The following diagram illustrates the logical workflow from sample preparation to the final cross-referencing of experimental data with online databases and prediction tools.

NMR_Workflow cluster_Experimental Experimental Protocol cluster_Database Database Cross-Referencing cluster_Analysis Structural Verification Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration, Integration) NMR_Acquisition->Data_Processing Database_Search Search Spectral Databases (SDBS, PubChem, etc.) Data_Processing->Database_Search Cross-reference Prediction_Tool Utilize NMR Prediction Tools Data_Processing->Prediction_Tool Compare with prediction Data_Comparison Compare Experimental Data with Database/Predicted Spectra Database_Search->Data_Comparison Prediction_Tool->Data_Comparison Structure_Confirmation Structure Confirmation/ Discrepancy Analysis Data_Comparison->Structure_Confirmation

Caption: Workflow for acquiring and cross-referencing NMR data.

Conclusion

The structural verification of chemical compounds is a critical process in scientific research. While the acquisition of experimental NMR data is the primary step, the cross-referencing of this data with online spectral databases and prediction tools provides an essential layer of validation. This guide has outlined a comprehensive workflow for this process, using 1-(4-Iodophenyl)propan-2-one as a practical example. By following a systematic approach of meticulous sample preparation, precise data acquisition, and thorough comparison with available resources, researchers can ensure the integrity of their results and contribute to the advancement of their respective fields.

References

  • PubChem. 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. [Link][1]

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRShiftDB. nmrshiftdb2 - open NMR database on the web. [Link]

  • SpectraBase. Wiley Science Solutions. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling and Disposal of 1-(4-Iodophenyl)propan-2-one

As laboratory professionals, our commitment to safety is as paramount as our dedication to scientific discovery. This guide serves as an essential resource for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to safety is as paramount as our dedication to scientific discovery. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a detailed operational plan for the safe handling of 1-(4-Iodophenyl)propan-2-one. By integrating field-proven insights with established safety protocols, we aim to build a foundation of trust and empower you to manage this chemical with confidence and precision.

Hazard Identification: Understanding the Compound
  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[3]

  • Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory system irritation.[3][4]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate personal protective equipment (PPE).

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling 1-(4-Iodophenyl)propan-2-one.

Protection AreaRequired PPERationale & Causality
Eyes & Face Chemical safety goggles and a face shield.[3][5][6]Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine particulates. A face shield is required over the goggles to protect the entire face from splashes during transfers or exothermic reactions.[7]
Hands Chemical-resistant nitrile or neoprene gloves.[3][5]These materials provide effective protection against ketones and aromatic compounds. Always inspect gloves for defects before use and remove them immediately if contamination occurs. For prolonged handling, consider double-gloving.[7]
Body A fully buttoned, long-sleeved laboratory coat.[3][7]The lab coat protects the skin and personal clothing from accidental spills and contamination. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[6][8]
Respiratory Use only within a certified chemical fume hood.This is the most critical engineering control. A fume hood effectively captures dust and vapors at the source, preventing inhalation, which is a primary route of exposure.[3] If engineering controls are not feasible, a respirator may be required, which necessitates a formal risk assessment and fit-testing.[6][7]
Procedural Guidance: An End-to-End Workflow

A systematic workflow minimizes error and ensures safety at every stage of the experiment. The following process diagram outlines the critical steps for handling 1-(4-Iodophenyl)propan-2-one.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Cleanup & Disposal Phase cluster_final 4. Final Safety Actions a Verify Fume Hood Certification b Assemble All Glassware & Reagents a->b c Don All Required PPE (Goggles, Face Shield, Gloves, Lab Coat) b->c d Weigh Solid 1-(4-Iodophenyl)propan-2-one c->d e Perform Chemical Transfer & Reaction Setup d->e f Keep Containers Closed When Not in Use e->f g Quench Reaction & Neutralize (if applicable) f->g h Segregate Waste: - Contaminated Solids (gloves, paper) - Halogenated Organic Liquid Waste g->h i Clean & Decontaminate Glassware/Surfaces h->i j Doff PPE in Correct Order i->j k Wash Hands and Arms Thoroughly j->k

Caption: End-to-end workflow for handling 1-(4-Iodophenyl)propan-2-one.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Before any work begins, confirm that the chemical fume hood has been certified within the last year.

    • Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Don all PPE as specified in the table above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.

  • Handling and Use:

    • All manipulations of 1-(4-Iodophenyl)propan-2-one, including weighing and transferring, must be performed inside the fume hood.[3]

    • Use a spatula for solid transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent, not the other way around, to prevent splashing.

    • Keep all containers holding the chemical sealed when not in immediate use.[3]

  • Spill Response:

    • In case of a small spill inside the fume hood, use an inert absorbent material (like vermiculite or sand) to contain it.

    • Carefully collect the absorbed material into a designated, sealed container for hazardous waste.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • For larger spills, evacuate the immediate area and follow your institution's emergency protocols.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk. Adherence to a strict disposal plan is mandatory.

  • Waste Segregation is Key:

    • Solid Waste: All disposable items contaminated with 1-(4-Iodophenyl)propan-2-one (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled hazardous solid waste container.

    • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed container for halogenated organic waste . Due to the presence of iodine, it must not be mixed with non-halogenated waste streams.

  • Container Management:

    • All waste containers must be properly labeled with the full chemical name and associated hazard symbols.

    • Containers should be kept closed and stored in a designated satellite accumulation area with secondary containment.

  • Final Disposal:

    • Dispose of all waste through your institution's approved waste disposal program.[3][9] Never pour chemical waste down the drain or place it in the regular trash.[10]

By following this comprehensive guide, you can confidently manage the risks associated with 1-(4-Iodophenyl)propan-2-one, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Chemos GmbH & Co. KG, Safety Data Sheet for 1-(4-Methylphenyl)-1-propanol. (N.D.). Offers hazard information for a similar aromatic compound, highlighting skin, eye, and respiratory irritation. [Link]

  • PubChem, National Library of Medicine. Compound Summary for 1-(4-Iodophenyl)propan-2-one. (2024). Provides chemical identifiers and structure. [Link]

  • Certas Lubricant Solutions, Personal Protective Equipment (PPE) Standards. (N.D.). Details PPE options for various chemical hazards, including ketones. [Link]

  • Storemasta, Examples of PPE for Various Dangerous Goods Classes. (2025). Provides examples of PPE for handling hazardous chemicals, including chemically impervious suits and respirators. [Link]

  • United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (N.D.). Describes general best practices for chemical disposal. [Link]

  • Hazmat School, 5 Types of PPE for Hazardous Chemicals. (2022). Discusses the hierarchy of controls and different levels of PPE for chemical handling. [Link]

Sources

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